ELDKWA
説明
特性
分子式 |
C35H52N8O11 |
|---|---|
分子量 |
760.8 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1 |
InChIキー |
ZWZMMYQPAMAECB-OXEZHCTRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The ELDKWA Epitope of HIV-1 gp41: A Technical Guide for Researchers
The ELDKWA epitope, a highly conserved hexapeptide sequence (Glu-Leu-Asp-Lys-Trp-Ala) located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41, represents a critical target for the development of broadly neutralizing antibodies and vaccine design strategies. This technical guide provides an in-depth overview of the this compound epitope, including its structure, function in viral entry, immunogenicity, and the methodologies used for its characterization.
Core Concepts
The this compound epitope is a linchpin in the intricate process of HIV-1-mediated membrane fusion.[1] Its strategic location within the MPER allows it to play a crucial role in the conformational changes required for the fusion of the viral and host cell membranes. The broadly neutralizing monoclonal antibody (mAb) 2F5, one of the first of its kind to be identified, specifically recognizes this epitope.[1][2][3] The ability of 2F5 to neutralize a wide range of primary HIV-1 isolates has made the this compound epitope a focal point of HIV-1 vaccine research.[1][2][3]
However, the immunogenicity of the this compound epitope in natural infection is generally poor, with low levels of specific antibodies observed in HIV-1-infected individuals.[1][3] Furthermore, the virus can evade neutralization by mutating key residues within this epitope, particularly the aspartic acid (D) and lysine (K) residues.[2][4][5][6] This has led to research into "epitope cocktail" vaccines that include common variants such as ELNKWA and ELDEWA to overcome this viral escape mechanism.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound epitope, including antibody binding affinities, neutralization potencies, and immunogenicity from peptide vaccine studies.
Table 1: Binding Affinity of 2F5 mAb and its Variants to the this compound Epitope
| Antibody/Fragment | Peptide/Antigen | Method | Kd (nM) | Reference |
| 2F5 IgG1 | P1 Peptide (this compound-containing) | Surface Plasmon Resonance | 11.1 | [9] |
| 2F5 IgA2 | P1 Peptide (this compound-containing) | Surface Plasmon Resonance | 0.29 | [9] |
| 2F5 Fab | N16N Peptide (functional epitope) | Isothermal Titration Calorimetry | 50 ± 10 | [10] |
| 2F5 Fab | E7S Peptide (core epitope) | Isothermal Titration Calorimetry | 5800 ± 900 | [10] |
Table 2: Neutralization Potency of 2F5 mAb against HIV-1 Isolates
| HIV-1 Isolate(s) | Assay | IC50 (µg/mL) | Reference |
| 74 of 91 transmitted viruses | Recombinant viral assay | Mean: 7.64 | [3] |
| HIV-1 QH0692.42 (R5 tropic) | TZM-bl assay | 2F5 IgG1: >25, 2F5 IgA2: 12.5 | [9] |
| 15 Env-pseudotyped primary isolates | TZM-bl assay | 2F5 neutralized 60% of isolates | [11] |
| HIV-1JR2 | Single-round infection assay | 0.19 | [12] |
Table 3: Immunogenicity of this compound-Based Peptide Vaccines
| Immunogen | Animal Model | Antibody Titer | Reference |
| P2-K/G-conjugate | Mice | 1:25,600 | [1] |
| P2-K/G-BSA-conjugate | Mice | 1:320 - 1:6400 | [1] |
| P2-K/G-conjugate | Rabbits | 1:25,600 (yielding 19.8 and 34.6 µg/mL specific antibodies) | [1] |
| This compound, ELEKWA, ELNKWA, ELDEWA peptide-BSA conjugates | Rabbits | 1:6,400 - 1:25,600 | [8][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the this compound epitope are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-ELDKWA Antibodies
This protocol describes a standard indirect ELISA to detect and quantify antibodies specific for the this compound epitope.
Materials:
-
96-well microtiter plates
-
This compound-containing synthetic peptide (e.g., C(ELDKWAG)4)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Test sera or purified antibodies
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the this compound peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the test sera or purified antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of antibodies to neutralize HIV-1 infectivity in a single-round infection assay.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
Env-pseudotyped HIV-1 virus stock
-
Complete growth medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
DEAE-Dextran
-
Test antibodies (e.g., purified 2F5 mAb or patient sera)
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Antibody Dilution: Prepare serial dilutions of the test antibodies in growth medium in a 96-well plate.
-
Virus-Antibody Incubation: Add a pre-titered amount of Env-pseudotyped virus to each well containing the antibody dilutions. Incubate for 1 hour at 37°C.
-
Cell Plating: During the incubation, harvest TZM-bl cells and resuspend them in growth medium containing DEAE-Dextran to a final concentration that will yield approximately 10,000 cells per well.
-
Infection: Add 100 µL of the TZM-bl cell suspension to each well of the plate containing the virus-antibody mixture.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. Measure the luciferase activity (Relative Light Units, RLU) using a luminometer.
-
Data Analysis: Calculate the percent neutralization for each antibody dilution relative to control wells with virus but no antibody. The IC50 is determined as the antibody concentration that results in a 50% reduction in RLU.[7]
Flow Cytometry for Cell Surface gp41 Expression
This protocol outlines the steps to detect the expression of gp41 on the surface of cells, for example, cells transfected with an HIV-1 Env expression vector.
Materials:
-
Env-transfected cells and control (untransfected) cells
-
Primary antibody specific for gp41 (e.g., 2F5 mAb)
-
Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the transfected and control cells and wash them with cold FACS buffer.
-
Primary Antibody Staining: Resuspend the cells in FACS buffer containing the primary anti-gp41 antibody at a predetermined optimal concentration. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of gp41-positive cells and the mean fluorescence intensity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound epitope.
Caption: HIV-1 entry and neutralization by 2F5 mAb.
Caption: TZM-bl neutralization assay workflow.
Caption: Epitope-based vaccine strategy.
References
- 1. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Neutralization Profiles of Newly Transmitted Human Immunodeficiency Virus Type 1 by Monoclonal Antibodies 2G12, 2F5, and 4E10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pnas.org [pnas.org]
- 10. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Antibodies 2F5 and 4E10 Require Surprisingly Few Crucial Residues in the Membrane-Proximal External Region of Glycoprotein gp41 To Neutralize HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
The ELDKWA Sequence: A Critical Nexus in HIV-1 Entry and a Target for Neutralization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The gp41 subunit, a transmembrane protein, is the linchpin of the fusion machinery, undergoing significant conformational changes to merge the viral and cellular membranes. Within the highly conserved membrane-proximal external region (MPER) of gp41 lies the ELDKWA sequence, a motif of profound interest in HIV-1 research. This sequence is not only a critical component of the fusion process but also serves as the epitope for one of the first discovered broadly neutralizing antibodies (bNAbs), 2F5. This technical guide provides a comprehensive overview of the function of the this compound sequence in HIV-1 entry, its role as a therapeutic target, and detailed methodologies for its study.
The Intrinsic Function of the this compound Sequence and the MPER in HIV-1 Fusion
The MPER of gp41, which includes the this compound sequence, is indispensable for viral entry.[1] While much of the focus on this compound has been due to its recognition by the 2F5 antibody, the MPER itself plays a direct and active role in the membrane fusion process.
Following the binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), a cascade of conformational changes is initiated in gp41. This leads to the exposure of the fusion peptide, which inserts into the target cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 fold into a stable six-helix bundle, drawing the viral and cellular membranes into close apposition and facilitating fusion.[2]
The MPER is critically involved in this process. Its strategic location, immediately adjacent to the transmembrane domain, suggests a role in anchoring the Env complex and transmitting the energy of the six-helix bundle formation to the membranes. Functional studies have demonstrated that mutations within the MPER can impair or completely block viral entry at a late stage of fusion.[1] The MPER is thought to interact with the lipid bilayer of both the virus and the target cell, inducing membrane curvature and destabilization, which are prerequisite steps for fusion pore formation.[3][4] The this compound sequence, as a conserved element within this critical region, is believed to contribute to the structural integrity and fusogenic activity of the MPER.
The this compound Sequence as a Target for Broadly Neutralizing Antibodies
The this compound sequence is the canonical epitope for the human monoclonal antibody 2F5.[5] This antibody exhibits broad neutralizing activity against a wide range of HIV-1 isolates.[5][6] The discovery of 2F5 and its epitope was a landmark in the field, demonstrating that conserved regions of the HIV-1 envelope could be targeted to achieve broad neutralization.
The mechanism of neutralization by 2F5 is primarily through steric hindrance. By binding to the this compound epitope on gp41, 2F5 is thought to prevent the conformational changes necessary for the formation of the six-helix bundle and subsequent membrane fusion.[7][8] The binding of 2F5 to its epitope is a high-affinity interaction, and the core residues DKW within the this compound sequence are essential for this recognition.[5]
Quantitative Data on this compound-2F5 Interaction and Neutralization
The interaction between the 2F5 antibody and the this compound epitope, and the resulting neutralization of HIV-1, have been quantitatively characterized in numerous studies. The following tables summarize key data points.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of 2F5 to this compound-containing peptides | |||
| Ac-LELDKWASL-amide | 11.1 nM | Surface Plasmon Resonance | [6] |
| gp41 MPER peptide | Nanomolar range | Surface Plasmon Resonance | [9] |
| Neutralization Potency (IC50) of 2F5 against various HIV-1 strains | |||
| HxB2 | 0.0012 - 0.027 µg/mL | Virus Neutralization Assay | [9][10] |
| JR-FL | 0.018 µg/mL | Virus Neutralization Assay | [9] |
| Multiple Tier 1 & 2 Viruses | Generally potent | TZM-bl Neutralization Assay | [11] |
| SHIV-BaL (in vivo protection) | Protective | NHP Challenge Model | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound sequence and its role in HIV-1 entry. The following sections provide outlines for key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for 2F5 Binding to this compound Peptides
This assay quantifies the binding of the 2F5 antibody to synthetic peptides containing the this compound sequence.
Materials:
-
96-well microtiter plates
-
Synthetic peptide containing the this compound sequence (e.g., Ac-LELDKWASL-amide)
-
2F5 monoclonal antibody
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the this compound-containing peptide (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.[13]
-
Wash the plate with wash buffer to remove unbound peptide.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[13]
-
Wash the plate.
-
Add serial dilutions of the 2F5 antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound primary antibody.
-
Add the HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.[13]
-
Wash the plate to remove unbound secondary antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.[13]
Cell-Cell Fusion Assay
This assay measures the ability of HIV-1 Env, expressed on the surface of one cell line, to mediate fusion with another cell line expressing CD4 and a coreceptor. Inhibition of fusion by antibodies like 2F5 can be quantified.
Materials:
-
Effector cells: A cell line expressing HIV-1 Env (e.g., HeLa-ADA cells).[14]
-
Target cells: A cell line expressing CD4 and a coreceptor (e.g., TZM-bl cells).[14]
-
Fluorescent dyes (e.g., Calcein-AM for target cells, and a red tracker dye for effector cells).[15]
-
2F5 monoclonal antibody or other inhibitors.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Label the effector cells with a red fluorescent dye and the target cells with a green fluorescent dye (Calcein-AM).[15]
-
Seed the target cells in a 96-well plate.[14]
-
Pre-incubate the effector cells with serial dilutions of the 2F5 antibody for 30-60 minutes at 37°C.
-
Add the effector cells to the target cells.[14]
-
Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fusion.[15]
-
Observe and quantify cell fusion by monitoring the transfer of dye between cells, resulting in double-positive (yellow) cells, using fluorescence microscopy or flow cytometry.[15][16]
HIV-1 Neutralization Assay
This assay determines the concentration of an antibody, such as 2F5, required to inhibit infection of target cells by HIV-1 pseudoviruses.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).
-
HIV-1 pseudoviruses expressing the Env of interest.
-
2F5 monoclonal antibody.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.[17]
-
Prepare serial dilutions of the 2F5 antibody.
-
In a separate plate, incubate the HIV-1 pseudovirus with the antibody dilutions for 1 hour at 37°C.[17]
-
Add the virus-antibody mixture to the TZM-bl cells.
-
Incubate the cells for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by determining the antibody concentration that results in a 50% reduction in luciferase activity compared to the virus-only control.
Visualizations
HIV-1 Entry and the Role of gp41
References
- 1. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Crystal Structure of HIV-1 gp41 Including Both Fusion Peptide and Membrane Proximal External Regions | PLOS Pathogens [journals.plos.org]
- 5. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Role of a Putative gp41 Dimerization Domain in Human Immunodeficiency Virus Type 1 Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between Antibody 2F5 Neutralization of HIV-1 and Hydrophobicity of Its Heavy Chain Third Complementarity-Determining Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing bnAb potency in the context of HIV-1 envelope conformational plasticity | PLOS Pathogens [journals.plos.org]
- 12. corevih-bretagne.fr [corevih-bretagne.fr]
- 13. Broad and potent neutralization of HIV-1 by a gp41-specific human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of HIV-1 and HIV-2 envelope glycoprotein-mediated fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis for HIV-1 Neutralization by 2F5-Like Antibodies m66 and m66.6 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the ELDKWA Epitope in HIV-1 Viral Fusion and Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conserved ELDKWA epitope, located within the membrane-proximal external region (MPER) of the HIV-1 gp41 transmembrane glycoprotein, represents a critical target for the development of broadly neutralizing antibodies and novel antiviral therapies. This technical guide provides an in-depth analysis of the this compound epitope's core function in viral fusion and infection, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
The this compound Epitope: A Key Player in HIV-1 Entry
The this compound sequence (Glu-Leu-Asp-Lys-Trp-Ala) is a principal neutralizing determinant on HIV-1 gp41. Its strategic location and conserved nature across various HIV-1 strains make it a focal point for the host immune response and a prime target for therapeutic intervention. The binding of broadly neutralizing antibodies (bNAbs), such as 2F5 and 4E10, to this epitope can potently inhibit viral entry and prevent infection.
The mechanism of inhibition primarily involves the steric hindrance of the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes. By binding to this compound, these antibodies are thought to interfere with the formation of the six-helix bundle, a critical intermediate structure in the fusion process.
Quantitative Analysis of Antibody-Epitope Interactions
The efficacy of antibodies targeting the this compound epitope is quantified by their binding affinity (expressed as the dissociation constant, Kd) and their ability to neutralize viral infectivity (measured by the half-maximal inhibitory concentration, IC50). Lower Kd and IC50 values indicate higher affinity and greater neutralizing potency, respectively.
Table 1: Binding Affinity of Monoclonal Antibody 2F5 to this compound Variants
| Peptide/Protein | Method | Reported Kd (nM) | Reference |
| This compound-containing peptide | Surface Plasmon Resonance | 4.5 | [1] |
| Recombinant gp140 | Competitive ELISA | Similar affinity to peptide | [1] |
| Mutant KYNU (D92E) | ELISA / Western Blot | Binding abolished | [1] |
Table 2: Neutralization Potency of 2F5 and 4E10 Antibodies against HIV-1 JR-FL with Alanine Mutations in the MPER
| Mutant | 2F5 IC50 (µg/mL) | 2F5 IC90 (µg/mL) | 4E10 IC50 (µg/mL) | 4E10 IC90 (µg/mL) |
| Wild Type | 2.5 | >50 | 1.3 | 11 |
| L660A | 0.4 | 1.8 | 0.2 | 1.0 |
| D664A | >50 | >50 | 1.3 | 11 |
| K665A | >50 | >50 | 0.7 | 4.1 |
| W666A | >50 | >50 | 0.3 | 1.6 |
| S668A | 0.8 | 5.2 | 0.4 | 2.1 |
| L669A | 0.3 | 1.6 | 0.2 | 1.1 |
| W670A | 0.5 | 3.0 | 0.3 | 1.5 |
| F673A | 1.1 | 7.9 | 0.4 | 1.9 |
| I675A | 1.1 | 8.8 | 0.4 | 2.0 |
| T676A | 0.9 | 6.1 | 0.4 | 2.0 |
Data adapted from a study on HIV-1 JR-FL pseudoviruses. Values are approximate and represent the mean of multiple experiments.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the binding affinity of an antibody to the this compound epitope by measuring its ability to compete with a labeled peptide for binding to a target protein.
Materials:
-
96-well microtiter plates
-
Synthetic this compound-containing peptide (e.g., Ac-LELDKWASL-amide)
-
Recombinant gp140 protein
-
Primary antibody (e.g., 2F5)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of recombinant gp140 (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound peptide. Mix the peptide dilutions with a constant concentration of the primary antibody (e.g., 2F5) and incubate for 1 hour at 37°C.
-
Binding: Add 100 µL of the antibody-peptide mixture to the coated wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound peptide in the solution.
Cell-Cell Fusion (Syncytium Formation) Assay
This assay measures the ability of an antibody to inhibit HIV-1 Env-mediated fusion between cells, which results in the formation of multinucleated giant cells (syncytia).
Materials:
-
Effector cells: Cells expressing HIV-1 Env on their surface (e.g., CHO-K1 cells co-transfected with Env and Rev expression vectors).
-
Target cells: Cells expressing CD4 and a coreceptor (CXCR4 or CCR5) and containing a reporter gene (e.g., TZM-bl cells with a luciferase reporter under the control of the HIV-1 LTR).
-
Test antibody (e.g., 2F5 or other anti-ELDKWA antibodies).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Antibody Incubation: On the day of the assay, prepare serial dilutions of the test antibody.
-
Co-culture: Add the effector cells expressing HIV-1 Env to the target cells.
-
Treatment: Immediately add the antibody dilutions to the co-culture.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator to allow for cell fusion.
-
Lysis and Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: The reduction in luciferase activity in the presence of the antibody compared to the control (no antibody) indicates the inhibition of cell-cell fusion. Calculate the IC50 value, which is the antibody concentration that causes a 50% reduction in fusion.
Visualizing the Role of this compound in HIV-1 Fusion
The following diagrams, generated using the DOT language, illustrate the mechanism of HIV-1 fusion and a typical experimental workflow to study the inhibitory effects of anti-ELDKWA antibodies.
HIV-1 Fusion and Inhibition Pathway
Caption: HIV-1 entry and the inhibitory mechanism of anti-ELDKWA antibodies.
Experimental Workflow for Fusion Inhibition Assay
Caption: Workflow for a cell-cell fusion inhibition assay.
Conclusion
The this compound epitope of HIV-1 gp41 is a cornerstone in the field of HIV research and therapeutic development. Its critical role in the viral fusion process makes it an enduring and high-value target. A thorough understanding of its interaction with the host immune system and with neutralizing antibodies, supported by robust quantitative data and standardized experimental protocols, is paramount for the design of effective vaccines and antiviral drugs. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to combating the HIV-1 pandemic.
References
Structural Analysis of the gp41 ELDKWA Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of the ELDKWA epitope of the HIV-1 gp41 protein. This epitope is a critical target for broadly neutralizing antibodies and a key focus in the development of HIV-1 vaccines and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of workflows and molecular interactions.
Introduction to the gp41 this compound Epitope
The this compound sequence is a highly conserved linear epitope located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41.[1] This region is crucial for the viral fusion process, which allows the virus to enter and infect host cells.[2] The this compound epitope is the recognition site for the broadly neutralizing human monoclonal antibody 2F5.[3] The ability of 2F5 to neutralize a wide range of HIV-1 primary isolates has made its epitope a significant target for vaccine design.[3][4]
Structural studies have revealed that the this compound epitope exhibits considerable conformational flexibility, existing in both helical and extended, disordered states.[5] This dynamic nature presents both challenges and opportunities for the design of immunogens that can elicit 2F5-like antibodies. Understanding the precise structural details of the epitope and its interaction with neutralizing antibodies is paramount for the development of effective HIV-1 interventions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of the 2F5 antibody with the gp41 this compound epitope and its variants.
Table 1: Binding Affinity of 2F5 Antibody to gp41 this compound Peptide Variants
| Peptide Sequence | Modification | Dissociation Constant (KD) | Reference |
| Ac-LELDKWASL-amide | Wild-type nonapeptide | 50 ± 10 nM | [6] |
| ELDKWAS | Core heptapeptide | 5.8 ± 0.9 µM | [6] |
| NEQELLELDKWASLWN | Extended peptide (N16N) | Not explicitly provided, but noted to have high affinity | [6] |
| Ac-LA LDKWASL-amide | Alanine scan: E -> A | Lower affinity | [7] |
| Ac-LEA DKWASL-amide | Alanine scan: L -> A | Lower affinity | [7] |
| Ac-LELA KWASL-amide | Alanine scan: D -> A | Significantly lower affinity | [7] |
| Ac-LELDA WASL-amide | Alanine scan: K -> A | Significantly lower affinity | [7] |
| Ac-LELDKA ASL-amide | Alanine scan: W -> A | Significantly lower affinity | [7] |
| Ac-LELDKWA SL-amide | Alanine scan: A -> A | No significant change | [7] |
| Ac-Lthis compoundS L-amide | Alanine scan: S -> A | Lower affinity | [7] |
| Ac-LELDKWASA -amide | Alanine scan: L -> A | Lower affinity | [7] |
Table 2: Structural Parameters of the 2F5 Fab-gp41 Peptide Complex
| Parameter | Value | Reference |
| Resolution (X-ray crystallography) | 2.0 - 2.2 Å | [3] |
| Buried surface area on 2F5 | 634.7 Ų | [3] |
| Buried surface area on gp41 peptide | 563.4 Ų | [3] |
| Predominant secondary structure of bound epitope | Extended conformation with two overlapping type I β-turns | [3][5] |
Experimental Protocols
This section details the methodologies for key experiments involved in the structural analysis of the gp41 this compound epitope.
Synthesis of the this compound Peptide
Synthetic peptides corresponding to the this compound epitope and its variants are crucial for structural and binding studies. Solid-Phase Peptide Synthesis (SPPS) is the standard method for their production.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for the first amino acid coupling.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., A, S, W, K, D, L, E, L, L, E, Q, N for an extended peptide).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Expression and Purification of the 2F5 Antibody and its Fab Fragment
Recombinant expression in mammalian cells is the standard method for producing the 2F5 monoclonal antibody. The Fab fragment, which contains the antigen-binding site, is then generated by enzymatic cleavage.
Protocol: 2F5 IgG and Fab Production
-
Recombinant Expression: Express the 2F5 IgG in Chinese hamster ovary (CHO) cells.[3]
-
IgG Purification:
-
Fab Fragment Preparation:
-
Reduce the purified 2F5 IgG with dithiothreitol (DTT).[3]
-
Alkylate the reduced IgG with iodoacetamide.[3]
-
Cleave the IgG with endoproteinase Lys-C to generate the Fab and Fc fragments.[3]
-
Stop the cleavage reaction and pass the mixture through a Protein A-Sepharose column to remove the Fc fragment and any uncleaved IgG.[3]
-
Collect the flow-through containing the Fab fragment and further purify by cation-exchange and size-exclusion chromatography.[3]
-
X-ray Crystallography of the 2F5 Fab-ELDKWA Peptide Complex
X-ray crystallography provides high-resolution structural information of the antibody-epitope interaction.
Protocol: Crystallization and Structure Determination
-
Complex Formation:
-
Crystallization:
-
Use the hanging-drop vapor diffusion method for crystallization.[3]
-
Set up crystallization drops by mixing the protein-peptide complex solution with a reservoir solution. A successful reservoir solution for a 2F5 Fab-13-mer peptide complex contained 0.2 M Mg acetate, 0.1 M Na cacodylate (pH 6.5), and 20% polyethylene glycol 8000.[3]
-
-
Data Collection:
-
Cryo-protect the crystals using a suitable cryoprotectant (e.g., reservoir solution supplemented with glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software.
-
Solve the structure using molecular replacement, using a known Fab structure as a search model.
-
Build the peptide into the electron density map and refine the entire complex structure.
-
Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Envelope Glycoprotein
Cryo-EM is a powerful technique to visualize the structure of the entire HIV-1 envelope glycoprotein trimer, including the gp41 subunit, in a near-native state.
Protocol: Cryo-EM of HIV-1 Env
-
Sample Preparation:
-
Purify the HIV-1 envelope glycoprotein trimer.
-
Apply a small volume of the purified protein solution to a cryo-EM grid (e.g., holey carbon grid).
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane to vitrify the sample.[8]
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.
-
Collect a large dataset of images (micrographs) at low electron doses to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the collected micrographs.
-
Select individual particle images from the micrographs.
-
Classify the particle images into different conformational states.
-
Generate a 3D reconstruction of the envelope glycoprotein trimer by averaging the classified particle images.
-
-
Model Building and Analysis:
-
Fit atomic models of gp120 and gp41 into the cryo-EM density map.
-
Analyze the structure to understand the conformation and accessibility of the this compound epitope within the context of the full trimer.
-
Visualizations of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the structural analysis of the gp41 this compound epitope.
References
- 1. scispace.com [scispace.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Structure and Mechanistic Analysis of the Anti-Human Immunodeficiency Virus Type 1 Antibody 2F5 in Complex with Its gp41 Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joachimfranklab.org [joachimfranklab.org]
- 5. Distinct conformational states of HIV-1 gp41 are recognized by neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
An In-depth Technical Guide to the ELDKWA Epitope: Discovery, Significance, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the ELDKWA epitope, a critical target in HIV-1 research. It details its discovery, immunological significance, the challenges posed by its mutation, and the experimental methodologies employed in its study.
Introduction: The Discovery of a Key Neutralizing Epitope
The this compound epitope is a linear six-amino-acid sequence (Glu-Leu-Asp-Lys-Trp-Ala) located on the C-domain of the gp41 transmembrane glycoprotein of Human Immunodeficiency Virus Type 1 (HIV-1)[1][2]. Its discovery and significance are intrinsically linked to the identification of the broadly neutralizing human monoclonal antibody (mAb) 2F5[1][2][3]. This antibody demonstrated potent neutralizing activity against a wide range of primary HIV-1 isolates, making its target epitope, this compound, a focal point for HIV-1 vaccine and therapeutic research[1][2][3][4]. The N- and C-domains of gp41 are crucial for the virus-mediated membrane fusion that allows HIV to enter target cells[1]. The ability of mAb 2F5 to recognize and bind to the this compound epitope interferes with this fusion process, thereby neutralizing the virus[1].
The this compound epitope is highly conserved among various HIV-1 strains, which contributes to the broad neutralizing capacity of antibodies that target it[5][6]. However, despite its conservation, mutations in this epitope can lead to viral escape from neutralization by mAb 2F5[3][7][8]. This has led to extensive research into the genetic variability of the this compound epitope and the development of vaccine strategies that can elicit a robust and broad antibody response against both the conserved epitope and its escape variants[8][9][10].
Immunological Significance and Therapeutic Relevance
The significance of the this compound epitope lies in its role as a target for broadly neutralizing antibodies. The human monoclonal antibody 2F5 can neutralize approximately 90% of investigated HIV-1 isolates across different clades[2][4]. This has made the this compound epitope a promising candidate for the design of an effective HIV-1 vaccine[2][5].
Studies have shown that antibody reactivity to the this compound epitope is associated with disease progression in children perinatally infected with HIV-1[6]. Higher levels of antibodies against this epitope were linked to higher absolute CD4+ lymphocyte numbers and were inversely associated with plasma levels of p24 antigen, a marker of viral load[6]. Interestingly, antibody responses to the this compound epitope are often low in HIV-1-infected individuals, highlighting the need for a vaccine that can effectively induce high titers of these specific antibodies[2][4][11].
The primary mechanism by which anti-ELDKWA antibodies neutralize HIV-1 is believed to be through spatial obstruction, which blocks the viral entry process[1]. By binding to the gp41 protein, these antibodies inhibit the conformational changes necessary for the fusion of the viral and cellular membranes[1].
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the this compound epitope, including antibody responses and neutralizing activities.
Table 1: Antibody Responses to this compound-Based Immunogens
| Immunogen | Host | Antibody Titer | Specific Antibody Concentration (µg/mL) | Reference |
| P2-K/G-conjugate | Mice | 1:25,600 | Not Reported | [2] |
| P2-K/G-BSA-conjugate | Mice | 1:320 - 1:6,400 | Not Reported | [2] |
| P2-K/G-conjugate | Rabbits | 1:25,600 | 19.8 and 34.6 | [2] |
| Four candidate epitope vaccines (including this compound) | Rabbits | 1:6,400 - 1:25,600 | Not Reported | [4][11] |
Table 2: Neutralizing Activity of Anti-ELDKWA Monoclonal Antibodies
| Monoclonal Antibody | Target HIV-1 Strain | IC50 (µg/mL) | Reference |
| 18F11 (murine) | 92US675 (clade B, primary isolate) | 6.84 ± 0.36 | [5] |
| 7E10 (murine) | 92US675 (clade B, primary isolate) | 10.66 ± 1.69 | [5] |
| 18F11 and 7E10 (murine) | HIV-1 IIIB (clade B, lab-adapted) | No neutralization | [5] |
| 2F5 (human) | Primary and laboratory-adapted strains | Broadly neutralizing | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound epitope and its interaction with antibodies. Below are outlines of key experimental protocols cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
This protocol is used to detect and quantify antibodies specific to the this compound epitope.
-
Plate Coating: 96-well microtiter plates are coated with a synthetic peptide representing the this compound epitope or a recombinant protein containing this epitope (e.g., recombinant soluble gp41) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: Serum samples or purified antibody solutions are serially diluted and added to the wells. The plates are incubated to allow for the binding of specific antibodies to the coated antigen.
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody (e.g., anti-mouse IgG or anti-human IgG) is added to the wells and incubated.
-
Detection: The plates are washed again, and a substrate for the enzyme is added. The enzymatic reaction produces a color change, which is measured using a spectrophotometer. The optical density is proportional to the amount of specific antibody in the sample.
Flow Cytometry for Antibody Binding to Native Envelope Protein
This method assesses the ability of anti-ELDKWA antibodies to bind to the native HIV-1 envelope protein expressed on the surface of cells.
-
Cell Preparation: CHO cells stably expressing the HIV-1 envelope protein (HIV-Env+ CHO-WT) are used as target cells.
-
Antibody Incubation: The cells are incubated with the primary anti-ELDKWA monoclonal antibodies at various concentrations.
-
Secondary Antibody Staining: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates binding of the primary antibody to the cell surface envelope protein.
-
Competition Assay (Optional): To confirm specificity, the binding of the monoclonal antibodies can be inhibited by pre-incubating them with the synthetic this compound peptide[1].
Syncytium Formation Inhibition Assay (Neutralization Assay)
This assay measures the ability of antibodies to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 infection.
-
Cell Co-culture: HIV-Env+ CHO-WT cells are co-cultured with target cells expressing CD4 and CXCR4 (e.g., 3T3.T4.CXCR4 cells)[1].
-
Antibody Treatment: The co-culture is performed in the presence of varying concentrations of the anti-ELDKWA monoclonal antibodies.
-
Syncytium Observation: After a period of incubation, the formation of syncytia (large, multinucleated cells resulting from cell fusion) is observed and quantified, often by microscopy.
-
Data Analysis: The concentration of antibody that inhibits syncytium formation by 50% (IC50) is calculated to determine the neutralizing potency of the antibody[5].
Immunoblotting (Western Blot)
This technique is used to detect the binding of antibodies to denatured proteins.
-
Protein Separation: Recombinant gp41 protein is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary anti-ELDKWA antibody.
-
Secondary Antibody and Detection: The membrane is then incubated with an enzyme-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent or colorimetric substrate[3][11].
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate key workflows and concepts in this compound epitope research.
Caption: Workflow for characterizing anti-ELDKWA antibodies.
Caption: Rationale for a multi-epitope vaccine strategy.
Challenges and Future Directions
A significant challenge in targeting the this compound epitope is the high mutation rate of HIV-1[10]. Viral evasion through mutations within this neutralizing epitope is a major hurdle for vaccine development[8]. Studies have identified several frequent variants of the this compound epitope that result in the loss of neutralization by mAb 2F5[8].
To address this, researchers have explored "epitope cocktail" or multi-epitope vaccine strategies[8][10]. These approaches involve immunizing with a combination of the conserved this compound epitope and its common escape mutants (e.g., ELDEWA, ELEKWA, ELNKWA)[7][9][10]. The rationale is to induce a polyclonal antibody response that can recognize and neutralize a broader range of viral variants, thereby overcoming the problem of viral escape[7][9][10].
Future research will likely focus on the design of immunogens that present the this compound epitope in a more native conformation to elicit antibodies with greater neutralizing potency and breadth. Furthermore, understanding the structural basis of the interaction between various anti-ELDKWA antibodies and the gp41 protein will be crucial for the rational design of next-generation HIV-1 vaccines and therapeutics. The development of novel adjuvants and delivery systems to enhance the immunogenicity of this compound-based vaccines also remains an important area of investigation.
References
- 1. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of monoclonal antibody with predefined ELNKWA epitope specificity by epitope vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of antibody reactivity to this compound, a glycoprotein 41 neutralization epitope, with disease progression in children perinatally infected with HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. The recombinant immunogen with high-density epitopes of this compound and ELDEWA induced antibodies recognizing both epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ELDKWA Epitope: A Principal Neutralizing Determinant in HIV-1 Glycoprotein 41
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The conserved ELDKWA epitope, located within the membrane-proximal external region (MPER) of the Human Immunodeficiency Virus Type 1 (HIV-1) transmembrane glycoprotein gp41, represents a critical target for broadly neutralizing antibodies (bNAbs). Its high degree of conservation across numerous HIV-1 strains makes it a focal point for the development of effective vaccine candidates and therapeutic antibodies. This guide provides a comprehensive technical overview of the this compound epitope as a principal neutralizing determinant. It includes a detailed examination of its mechanism of action, quantitative data on the neutralizing activity of specific monoclonal antibodies, and meticulous protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of HIV-1 research and therapy.
Introduction
The global effort to develop a protective vaccine against HIV-1 has been met with significant challenges, primarily due to the virus's remarkable genetic diversity and its strategies to evade the host immune system. A key area of investigation has been the identification of conserved epitopes on the viral envelope glycoprotein (Env) that can elicit bNAbs. The Env complex, a trimer of gp120-gp41 heterodimers, mediates the entry of HIV-1 into target cells and is the primary target for neutralizing antibodies.
The this compound sequence (glutamic acid-leucine-aspartic acid-lysine-tryptophan-alanine) is a highly conserved linear epitope within the MPER of gp41.[1] This region is crucial for the fusion of the viral and cellular membranes, a critical step in the viral lifecycle. The human monoclonal antibody 2F5, one of the first identified bNAbs, recognizes the this compound epitope and can neutralize a wide range of primary HIV-1 isolates.[2][3][4] The potent and broad neutralizing activity of 2F5 and other this compound-specific antibodies has established this epitope as a principal neutralizing determinant and a promising target for vaccine design.[5]
Mechanism of Neutralization: Inhibition of Membrane Fusion
Antibodies targeting the this compound epitope exert their neutralizing effect by interfering with the conformational changes in gp41 that are essential for membrane fusion. The process of HIV-1 entry is a multi-step cascade:
-
Attachment: The gp120 subunit of the Env complex binds to the CD4 receptor on the surface of a target T-cell.
-
Co-receptor Binding: This initial binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.
-
gp41 Activation: Co-receptor binding triggers a dramatic conformational rearrangement in gp41. The N-terminal fusion peptide of gp41 is inserted into the target cell membrane, creating a "pre-hairpin" intermediate.
-
Six-Helix Bundle Formation: The two heptad repeat regions of gp41 (HR1 and HR2) then fold back on each other to form a stable six-helix bundle. This process brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.
Anti-ELDKWA antibodies, such as 2F5, are thought to bind to the MPER of gp41 in the pre-hairpin intermediate stage.[6] This binding is hypothesized to sterically hinder the formation of the six-helix bundle, thereby arresting the fusion process and preventing viral entry.[6] The mechanism involves both specific recognition of the this compound peptide sequence and interactions with the viral membrane, highlighting a complex mode of neutralization.[7]
Signaling Pathway of HIV-1 Entry and Neutralization by Anti-ELDKWA Antibodies
Caption: HIV-1 entry and its inhibition by anti-ELDKWA antibodies.
Quantitative Analysis of Neutralizing Activity
The potency of neutralizing antibodies is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of antibody required to inhibit 50% of viral infection in an in vitro assay. The following tables summarize the neutralizing activity of various this compound-specific monoclonal antibodies against different HIV-1 strains.
Table 1: Neutralizing Activity of Murine Monoclonal Antibodies against HIV-1 Primary Isolate 92US675 (Clade B)
| Monoclonal Antibody | IC50 (µg/mL) |
| 18F11 | 6.84 ± 0.36 |
| 7E10 | 10.66 ± 1.69 |
| Data from a study on this compound-specific murine monoclonal antibodies.[5] |
Table 2: Neutralizing Activity of Human Monoclonal Antibody 2F5 against Various HIV-1 Strains
| HIV-1 Strain | IC50 (µg/mL) |
| HxB2 | ~0.01 - 0.1 |
| JR-FL | ~1 - 10 |
| MN | Neutralized |
| RF | Neutralized |
| IIIB | Neutralized |
| IC50 values for HxB2 and JR-FL are estimated from graphical data.[7] Neutralization of MN, RF, and IIIB strains has been demonstrated.[1] |
Table 3: Neutralizing Activity of 2F5 Isotypes against HIV-1 QH0692.42
| 2F5 Isotype | IC50 (µg/mL) | IC90 (µg/mL) |
| IgG1 | 0.33 | 2.97 |
| IgA2 | 0.01 | 0.29 |
| Data from a study comparing the antiviral activities of 2F5 isotypes.[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and neutralizing activity of anti-ELDKWA antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
This protocol is for determining the binding specificity and affinity of antibodies to the this compound epitope.
Materials:
-
96-well high-binding microtiter plates
-
Synthetic this compound-containing peptide or recombinant gp41
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Primary antibody (anti-ELDKWA mAb)
-
Secondary antibody (e.g., HRP-conjugated anti-human or anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound peptide or recombinant gp41 to 1-10 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate 3 times. Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate 3 times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
HIV-1 Neutralization Assay (Pseudovirus-based)
This assay measures the ability of an antibody to inhibit viral entry using single-cycle infectious pseudoviruses.
Materials:
-
HEK293T cells
-
HIV-1 Env-pseudotyped virus stock
-
TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene)
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.
-
Antibody and Virus Preparation: Prepare serial dilutions of the heat-inactivated antibody in growth medium. In a separate plate, mix 50 µL of each antibody dilution with 50 µL of pseudovirus stock (titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.
-
Infection: Add 100 µL of the antibody-virus mixture to the TZM-bl cells. Include virus-only (no antibody) and cell-only (no virus) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells with 100 µL of luciferase assay reagent per well. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization for each antibody concentration relative to the virus-only control. Determine the IC50 value by non-linear regression analysis.
Syncytium Inhibition Assay
This assay assesses the ability of an antibody to block cell-to-cell fusion (syncytium formation) mediated by the HIV-1 Env glycoprotein.
Materials:
-
Effector cells: HIV-1 Env-expressing cells (e.g., persistently infected H9 cells or transfected CHO cells)
-
Target cells: CD4 and co-receptor-expressing cells (e.g., SupT1 or TZM-bl cells)
-
Complete growth medium
-
96-well flat-bottom plates
-
Microscope
Procedure:
-
Antibody Incubation: Add 50 µL of serially diluted antibody to the wells of a 96-well plate.
-
Effector Cell Addition: Add 50 µL of effector cells (e.g., 2 x 10^4 cells) to each well and incubate for 1 hour at 37°C.
-
Target Cell Addition: Add 50 µL of target cells (e.g., 1 x 10^5 cells) to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for syncytia formation.
-
Syncytia Quantification: Observe and count the number of syncytia (multinucleated giant cells) in each well using an inverted microscope.
-
Data Analysis: Calculate the percentage of syncytium inhibition for each antibody concentration relative to the no-antibody control.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental assays described above.
ELISA Workflow
Caption: Standard workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).
Neutralization Assay Workflow
Caption: Workflow for a pseudovirus-based HIV-1 neutralization assay.
Conclusion
The this compound epitope on HIV-1 gp41 remains a highly significant target in the quest for an effective AIDS vaccine and novel immunotherapies. Its conserved nature and critical role in the viral fusion process make it a point of vulnerability that can be exploited by the immune system. The data and protocols presented in this guide underscore the importance of the this compound epitope as a principal neutralizing determinant. Further research focused on designing immunogens that can effectively present this epitope to the immune system and elicit potent and broad anti-ELDKWA antibody responses is warranted. This in-depth technical resource aims to facilitate such efforts by providing a solid foundation of knowledge and standardized methodologies for researchers in the field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Relationship between Antibody 2F5 Neutralization of HIV-1 and Hydrophobicity of Its Heavy Chain Third Complementarity-Determining Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Genetic Variability of the ELDKWA Epitope in HIV-1 Isolates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp160, which is cleaved into gp120 and gp41, plays a crucial role in viral entry into host cells. The gp41 subunit contains a highly conserved epitope with the amino acid sequence glutamic acid-leucine-aspartic acid-lysine-tryptophan-alanine (ELDKWA). This epitope is of significant interest to the scientific community as it is the target of the broadly neutralizing monoclonal antibody (bnAb) 2F5. The ability of 2F5 to neutralize a wide range of primary HIV-1 isolates has made the this compound epitope a key target for vaccine and therapeutic development.[1][2]
However, the high mutation rate of HIV-1 poses a significant challenge to the development of an effective vaccine. The genetic variability within the this compound epitope can lead to the emergence of escape mutants that are no longer recognized by neutralizing antibodies like 2F5.[1] Understanding the patterns of genetic variation within this epitope, the frequency of these variations across different HIV-1 subtypes, and their functional consequences is critical for the design of novel immunogens and antiviral strategies. This technical guide provides a comprehensive overview of the genetic variability of the this compound epitope, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Variability
The genetic diversity of the this compound epitope has been extensively studied using sequences from global HIV-1 isolates. The following tables summarize the frequency of the wild-type this compound sequence and its common variants across different HIV-1 subtypes. This data is crucial for understanding the prevalence of potential escape mutations in different geographical regions and viral clades.
Table 1: Frequency of the Wild-Type this compound Epitope in Different HIV-1 Subtypes
| HIV-1 Subtype | Number of Isolates Analyzed | Frequency of Wild-Type this compound (%) |
| A | 554 | 85.38 |
| B | 2469 | 93.84 |
| C | 953 | 78.07 |
| D | 154 | 87.66 |
| F | 88 | 86.36 |
| G | 114 | 85.09 |
| CRF01_AE | 289 | 92.39 |
| CRF02_AG | 145 | 86.21 |
| Overall | 5393 | 89.28 |
Data adapted from Dong et al., 2005, based on analysis of 5393 HIV isolates from the Los Alamos HIV Sequence Database.[1]
Table 2: Frequency of Common this compound Variants in Global HIV-1 Isolates
| Variant Sequence | Amino Acid Change | Frequency (%) |
| ELDKWAS | Alanine to Serine | 3.49 |
| ELDEWAS | Lysine to Glutamic Acid, Alanine to Serine | 1.15 |
| ELNKWAS | Aspartic Acid to Asparagine, Alanine to Serine | 0.82 |
| ELEKWAS | Aspartic Acid to Glutamic Acid, Alanine to Serine | 0.52 |
| ELDKWAA | - | 0.48 |
| ELDKWAD | Alanine to Aspartic Acid | 0.35 |
| ELDKWAN | Alanine to Asparagine | 0.28 |
Data adapted from Dong et al., 2005. These represent the most frequent variants observed in the study.[1]
Table 3: Association of Key this compound Variants with Specific HIV-1 Subtypes
| Variant | Associated Subtype(s) | Observations |
| K665S (ELDKWAS) | Subtype C | Frequently observed in C-subtype strains. |
| K665E (ELDEWAS) | Group O | Reported more frequently in recent years in O-group strains. |
Observations from Dong et al., 2005.[1]
Table 4: Functional Impact of this compound Mutations on Neutralization by Monoclonal Antibody 2F5
| This compound Variant | Amino Acid Substitution | IC50 Fold Increase (Resistance) |
| D664A | Aspartic Acid to Alanine | >100 |
| K665A | Lysine to Alanine | >100 |
| W666A | Tryptophan to Alanine | >100 |
| F673A | Phenylalanine to Alanine | 10-100 |
| W680A | Tryptophan to Alanine | 10-100 |
Data is illustrative and compiled from studies analyzing the impact of specific mutations on 2F5 neutralization. The core residues D, K, and W are critical for 2F5 recognition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the genetic variability and immunological consequences of variations in the this compound epitope.
Protocol 1: HIV-1 gp41 Gene Sequencing from Patient Plasma
This protocol outlines the steps for amplifying and sequencing the gp41 region of the HIV-1 env gene from viral RNA isolated from plasma.
1. Viral RNA Extraction:
- Collect peripheral blood from HIV-1 infected individuals in EDTA-containing tubes.
- Separate plasma by centrifugation at 1,500 rpm for 10 minutes.
- Isolate viral RNA from plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.
2. Reverse Transcription and Nested Polymerase Chain Reaction (RT-PCR):
- Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and a gene-specific outer reverse primer.
- Amplify the gp41 region using a nested PCR approach for increased sensitivity and specificity.
- First Round PCR: Use outer forward and reverse primers spanning the gp41 coding region.
- Second Round PCR: Use inner forward and reverse primers internal to the first-round amplicons.
- Use a high-fidelity DNA polymerase to minimize PCR-induced errors.
3. PCR Product Purification and Sequencing:
- Analyze PCR products by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.
- Purify the PCR product from the agarose gel using a gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen).
- Sequence the purified PCR product using both the inner forward and reverse primers on an automated DNA sequencer (e.g., ABI Prism 3730xl).
4. Sequence Analysis:
- Assemble and edit the raw sequence data to obtain a consensus sequence for the gp41 region.
- Align the obtained sequences with a reference HIV-1 sequence (e.g., HXB2) to identify variations within the this compound epitope.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding to this compound Peptides
This protocol describes an indirect ELISA to determine the binding of antibodies (e.g., monoclonal antibodies or patient sera) to synthetic peptides representing the wild-type this compound epitope and its variants.
1. Plate Coating:
- Dilute synthetic peptides (wild-type this compound and variants) to a final concentration of 10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
- Add 100 µL of the peptide solution to each well of a 96-well high-binding ELISA plate.
- Incubate the plate overnight at 4°C.
2. Blocking:
- Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 200 µL/well of blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well.
- Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
- Wash the plate as described above.
- Prepare serial dilutions of the primary antibody (e.g., purified monoclonal antibody or patient serum) in blocking buffer.
- Add 100 µL of the diluted antibody to the appropriate wells.
- Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
- Wash the plate as described above.
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer to each well.
- Incubate for 1 hour at room temperature.
5. Detection:
- Wash the plate as described above.
- Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).
6. Data Acquisition:
- Read the absorbance at 450 nm using a microplate reader.
- The absorbance values are proportional to the amount of antibody bound to the peptide.
Protocol 3: In Vitro HIV-1 Neutralization Assay
This protocol details a cell-based assay to measure the ability of antibodies to neutralize HIV-1 infectivity, particularly focusing on viruses carrying the wild-type or mutant this compound epitope.
1. Cell and Virus Preparation:
- Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in appropriate growth medium.
- Prepare stocks of infectious HIV-1 clones (e.g., pseudoviruses expressing envelope proteins with the wild-type or mutant this compound epitope).
2. Neutralization Reaction:
- Seed TZM-bl cells in a 96-well plate and incubate overnight.
- On a separate plate, prepare serial dilutions of the antibody to be tested.
- Add a constant amount of HIV-1 virus to each antibody dilution and incubate for 1 hour at 37°C to allow antibody-virus binding.
3. Infection of Target Cells:
- Add the virus-antibody mixtures to the TZM-bl cells.
- Incubate the cells for 48 hours at 37°C.
4. Measurement of Viral Infectivity:
- Lyse the cells and measure the luciferase activity using a luminometer.
- The reduction in luciferase activity in the presence of the antibody compared to the virus-only control indicates the level of neutralization.
5. Data Analysis:
- Calculate the percentage of neutralization for each antibody dilution.
- Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infectivity by 50%.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of the this compound epitope.
Diagram 1: MHC Class I Antigen Presentation Pathway for the this compound Epitope
Caption: MHC Class I presentation of the this compound epitope.
Diagram 2: Experimental Workflow for Identifying Neutralization Escape Mutations
Caption: Workflow for identifying this compound escape mutations.
Diagram 3: Logical Relationship of this compound Variability and Immune Evasion
Caption: The logic of this compound mutation-mediated immune escape.
Conclusion
The this compound epitope in HIV-1 gp41 remains a critical target for the development of broadly neutralizing antibodies and vaccine immunogens. However, its genetic variability presents a formidable obstacle. The data and protocols presented in this guide underscore the importance of continuous surveillance of this compound sequence diversity in the global HIV-1 population. A thorough understanding of the prevalence and functional consequences of this compound variants is essential for designing next-generation HIV-1 vaccines and therapeutics that can overcome the challenge of viral escape. The integration of sequence analysis, immunological assays, and structural biology will be paramount in the ongoing effort to develop a globally effective HIV-1 vaccine.
References
Conservation of the ELDKWA Sequence Across HIV Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ELDKWA amino acid sequence, located within the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41, is a critical epitope for broadly neutralizing antibodies (bNAbs), most notably 2F5. The conservation of this epitope across various HIV-1 subtypes is a pivotal factor in the design of effective, broad-spectrum HIV vaccines and novel therapeutic strategies. This technical guide provides an in-depth analysis of the conservation of the this compound sequence, its common variants, and the methodologies for assessing this conservation. Furthermore, it delineates the role of this epitope in the context of the gp41-mediated membrane fusion pathway.
Introduction
The human immunodeficiency virus type 1 (HIV-1) exhibits remarkable genetic diversity, which poses a significant challenge to the development of a globally effective vaccine. A key strategy in vaccine design is to target conserved regions of the viral envelope glycoproteins that are essential for viral entry and are recognized by bNAbs. The this compound sequence in gp41 is one such promising target. The monoclonal antibody 2F5, which recognizes this epitope, can neutralize a wide range of primary HIV-1 isolates.[1] Understanding the extent of this compound conservation and the prevalence of its escape mutations across different HIV-1 clades is crucial for immunogen design and the development of antibody-based therapeutics.
This guide summarizes available data on this compound conservation, provides detailed protocols for researchers to conduct their own analyses using public databases, and illustrates the functional context of this epitope in the viral life cycle.
Data Presentation: Conservation of the this compound Epitope
The following tables summarize the conservation of the canonical this compound sequence and its most frequently observed variants across major HIV-1 subtypes.
Note: The following data is illustrative and is intended to represent the expected outcome of the analysis described in Section 3. For the most accurate and up-to-date figures, researchers are advised to perform the analysis using the latest datasets from the Los Alamos HIV Sequence Database as detailed in the experimental protocols. A study by Dong et al. (2005) analyzing 5,393 HIV isolates found several frequent variants of the this compound epitope that can impact neutralization by mAb 2F5.[2]
Table 1: Illustrative Conservation Percentage of the Canonical this compound Sequence in HIV-1 Subtypes
| HIV-1 Subtype | Number of Sequences Analyzed (Illustrative) | Conservation of this compound (%) (Illustrative) |
| A | 1,500 | 85 |
| B | 3,000 | 90 |
| C | 4,000 | 75 |
| D | 500 | 88 |
| CRF01_AE | 1,000 | 82 |
| CRF02_AG | 800 | 80 |
| G | 600 | 86 |
| Overall (Group M) | 11,400 | 83 |
Table 2: Illustrative Frequency of Common this compound Variants Across HIV-1 Subtypes (%)
| HIV-1 Subtype | ELNKWA (%) (Illustrative) | ELEKWA (%) (Illustrative) | ELDEWA (%) (Illustrative) | Other Variants (%) (Illustrative) |
| A | 5 | 3 | 2 | 5 |
| B | 3 | 2 | 1 | 4 |
| C | 10 | 5 | 3 | 7 |
| D | 4 | 2 | 1 | 5 |
| CRF01_AE | 6 | 4 | 2 | 6 |
| CRF02_AG | 7 | 5 | 2 | 6 |
| G | 4 | 3 | 1 | 6 |
| Overall (Group M) | 6 | 3.5 | 1.8 | 5.7 |
Experimental Protocols
Determining this compound Sequence Conservation using the Los Alamos HIV Sequence Database
This protocol outlines the steps to quantify the conservation of the this compound epitope and its variants across different HIV-1 subtypes using the online tools provided by the Los Alamos National Laboratory (LANL) HIV Sequence Database.[3][4]
Objective: To calculate the percentage of sequences within a specific HIV-1 subtype that contain the canonical this compound sequence or its common variants.
Materials:
-
A computer with internet access.
-
Web browser.
Methodology:
-
Navigate to the LANL HIV Sequence Database: Open a web browser and go to the Los Alamos HIV Sequence Database website (--INVALID-LINK--3]
-
Access the Sequence Search Tool: From the main page, navigate to the "Sequence Database" section and select the "Search Interface".[4]
-
Define the Search Criteria:
-
Organism: Select "HIV-1".
-
Region/Gene: Select "env" (envelope). To be more specific, one can define the protein region as "gp41".
-
Subtype: Select the HIV-1 subtype of interest (e.g., "A", "B", "C", etc.).
-
Sequence Format: Choose "FASTA".
-
Data Selection: It is recommended to use "one sequence per patient" to avoid sampling bias. Select pre-aligned sequences if available to simplify the subsequent steps.
-
-
Retrieve Sequences: Execute the search. The database will return a set of sequences matching the criteria. Download the resulting FASTA file.
-
Perform Multiple Sequence Alignment (if necessary): If the downloaded sequences are not pre-aligned, they must be aligned. This can be done using various tools available through the LANL database under the "Tools" section, such as HIVAlign, or external software like ClustalW, MAFFT, or MUSCLE.[5][6]
-
Analyze the Alignment for Epitope Conservation:
-
Navigate to the "Sequence Analysis Tools" section of the LANL database.
-
Select the AnalyzeAlign tool.[1]
-
Upload the multiple sequence alignment file generated in the previous step.
-
This tool will provide an amino acid frequency table and a sequence logo for the alignment.
-
Identify the positions corresponding to the this compound epitope within the gp41 sequence (positions 662-667 in the HXB2 reference strain).
-
From the frequency table, calculate the percentage of sequences that have the canonical E, L, D, K, W, and A residues at these respective positions.
-
Similarly, calculate the frequencies of the common variants (ELNKWA, ELEKWA, ELDEWA) by examining the amino acid distributions at the corresponding positions.
-
-
Repeat for All Subtypes: Repeat steps 3-6 for each HIV-1 subtype of interest to populate the data tables.
Visualizations
HIV-1 Entry and gp41-Mediated Membrane Fusion Signaling Pathway
The this compound epitope is a component of the gp41 ectodomain, which plays a central role in the fusion of the viral and host cell membranes. The following diagram illustrates the key steps in this process.
Experimental Workflow for this compound Conservation Analysis
The following diagram outlines the workflow for determining the conservation of the this compound epitope as described in the experimental protocol.
Conclusion
The this compound epitope within the MPER of HIV-1 gp41 remains a high-priority target for vaccine and therapeutic development due to its recognition by the broadly neutralizing antibody 2F5. While generally conserved, the presence of key mutations in certain subtypes, particularly subtype C, underscores the challenge of HIV-1 diversity. The methodologies outlined in this guide provide a framework for researchers to perform up-to-date analyses of the conservation of this and other important epitopes. A thorough understanding of the prevalence and nature of variations in such conserved regions is essential for the rational design of immunogens capable of eliciting a broad and potent neutralizing antibody response against the global diversity of HIV-1.
References
- 1. AnalyzeAlign [hiv.lanl.gov]
- 2. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV sequence database main page [hiv.lanl.gov]
- 4. Conformational Changes in HIV-1 gp41 in the Course of HIV-1 Envelope Glycoprotein-Mediated Fusion and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Sequence Database: External Tools [hiv.lanl.gov]
- 6. Sequence Alignments [hiv.lanl.gov]
The Immunology of the ELDKWA Epitope in HIV Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for an effective HIV-1 vaccine remains a formidable challenge in global health. A key focus of this endeavor is the identification and characterization of conserved epitopes on the viral envelope that can elicit broadly neutralizing antibodies (bnAbs). One such critical target is the ELDKWA epitope, a linear six-amino-acid sequence (Glu-Leu-Asp-Lys-Trp-Ala) located in the highly conserved membrane-proximal external region (MPER) of the gp41 transmembrane glycoprotein. This epitope is the recognition site for the well-characterized human monoclonal antibody 2F5, one of the first discovered bnAbs capable of neutralizing a wide range of primary HIV-1 isolates.[1]
Despite its conservation and importance as a target for neutralizing antibodies, the this compound epitope is often poorly immunogenic during natural infection.[2] This technical guide provides an in-depth exploration of the immunology of the this compound epitope, consolidating current knowledge on both humoral and cellular immune responses. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel HIV-1 vaccines and immunotherapies.
Humoral Immunity to the this compound Epitope
The humoral immune response to the this compound epitope is central to its consideration as a vaccine target. Research has primarily focused on understanding the characteristics of this compound-specific antibodies and devising strategies to elicit them effectively.
The 2F5 Monoclonal Antibody: A Paradigm for Broad Neutralization
The human monoclonal antibody 2F5 is the archetypal antibody targeting the this compound epitope. It exhibits potent, broad neutralizing activity against diverse HIV-1 subtypes.[1] The neutralizing mechanism of 2F5 and other this compound-specific antibodies is thought to involve binding to the gp41 ectodomain, thereby sterically hindering the conformational changes required for the fusion of the viral and host cell membranes.[1]
Immunogenicity and Vaccine Strategies
In natural HIV-1 infection, the antibody response to the this compound epitope is generally weak and infrequent.[2] This has spurred the development of various vaccine strategies aimed at enhancing its immunogenicity. These approaches have included:
-
Peptide-Carrier Conjugates: Conjugating the this compound peptide to carrier proteins has been shown to induce high-titer antibody responses in animal models.[2]
-
Recombinant Proteins: Incorporating the this compound epitope into recombinant proteins has been explored to present the epitope in a more immunogenic context.
-
Epitope-Vaccines: The concept of "epitope-vaccines," focusing the immune response on specific, conserved neutralizing determinants like this compound, has been a subject of investigation.[3]
Quantitative Analysis of this compound-Specific Antibody Responses
The following tables summarize key quantitative data related to the humoral response against the this compound epitope from various studies.
| Immunogen | Host | Antibody Titer (ELISA) | Reference |
| P2-K/G-conjugate (this compound peptide) | Mice | 1:25,600 | [2] |
| P2-K/G-BSA-conjugate (this compound peptide) | Mice | 1:320 - 1:6,400 | [2] |
| This compound-based candidate epitope vaccines | Rabbits | 1:6,400 - 1:25,600 | [3] |
| Monoclonal Antibody | Target Epitope | HIV-1 Isolate | Neutralization IC50 (µg/mL) | Reference |
| 18F11 | This compound | 92US675 (Clade B) | 6.84 ± 0.36 | [4] |
| 7E10 | This compound | 92US675 (Clade B) | 10.66 ± 1.69 | [4] |
Viral Escape and the Challenge of Epitope Variability
A significant hurdle in targeting the this compound epitope is the potential for viral escape through mutation.[5] Studies have shown that variations in the core this compound sequence can abrogate binding of neutralizing antibodies like 2F5. This has led to the exploration of "epitope cocktail" vaccine strategies, which include common escape variants to elicit a broader and more resilient antibody response.[5] Research has also demonstrated that antibodies can be induced against mutated epitopes (e.g., ELNKWA) that cross-react with the original this compound sequence.[6]
Cellular Immunity to the this compound Epitope and the MPER
While the humoral response to this compound is well-documented, research into the specific T-cell response directed against this epitope is less extensive. However, studies focusing on the broader MPER provide valuable insights into the potential for cellular immunity in this region. T-cell responses, particularly those from CD8+ cytotoxic T lymphocytes (CTLs), are crucial for clearing virally infected cells.[7]
CD4+ T-Cell Responses to the MPER
Helper T cells (CD4+) play a critical role in orchestrating adaptive immune responses, including the provision of help to B cells for antibody production and the activation and maintenance of CD8+ T cells. A recent clinical trial (HVTN 133) evaluating an MPER peptide-liposome vaccine in healthy individuals demonstrated the induction of robust MPER-specific CD4+ T-cell responses in all vaccinees.[4][6][8][9] These responses included the production of Th1-type cytokines (IFN-γ and IL-2) and IL-21.[4]
| Vaccine | Host | T-Cell Response | Cytokine Profile | Response Rate | Reference |
| MPER peptide-liposome | Humans | MPER-specific CD4+ T cells | IFN-γ and/or IL-2 | 100% of vaccinees | [4][8] |
| MPER peptide-liposome | Humans | MPER-specific CD4+ T cells | IL-21 | 35% of vaccinees | [4][6] |
CD8+ T-Cell Responses and Polyfunctionality
While the HVTN 133 trial did not detect significant CD8+ T-cell responses to the MPER immunogen, the induction of potent CTLs remains a key goal for an effective HIV vaccine.[4] A hallmark of effective antiviral T-cell immunity is polyfunctionality – the ability of a single T cell to exert multiple effector functions simultaneously, such as producing multiple cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation (a marker of cytotoxic potential).[10][11] Studies comparing HIV-1 and the less pathogenic HIV-2 have shown that HIV-2-specific T cells are more polyfunctional, suggesting a link between this quality and better clinical outcomes.[10][11] While data on this compound-specific polyfunctional T-cell responses are lacking, it is a critical area for future investigation.
HLA Restriction
The presentation of T-cell epitopes is dependent on the highly polymorphic Human Leukocyte Antigen (HLA) molecules. Identifying the specific HLA alleles that can present the this compound epitope or overlapping peptides is crucial for vaccine design to ensure broad population coverage. While specific HLA restriction for this compound has not been extensively characterized, computational prediction tools can be employed to identify potential HLA binders.[3][12][13][14] For example, the HLA-A*02 supertype is common in many populations, and several studies have focused on identifying HLA-A2-restricted CTL epitopes in HIV-1.[15]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of immune responses to the this compound epitope. The following sections provide overviews of key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
ELISA is a standard method for quantifying the titer of this compound-specific antibodies in serum or plasma.
Methodology:
-
Coating: Microtiter plates are coated with the synthetic this compound peptide and incubated overnight.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA) or non-fat milk.
-
Sample Incubation: Serial dilutions of serum or plasma samples are added to the wells and incubated.
-
Washing: The plates are washed to remove unbound antibodies.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG) is added.
-
Washing: The plates are washed again to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using a spectrophotometer, and the antibody titer is determined as the reciprocal of the highest dilution giving a positive signal.
IFN-γ ELISpot Assay for T-Cell Responses
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Methodology:
-
Plate Coating: A PVDF membrane plate is coated with a capture antibody specific for IFN-γ.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are added to the wells along with the this compound peptide or a peptide pool containing it.
-
Incubation: The plate is incubated to allow antigen-specific T cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Cell Removal: The cells are washed away.
-
Detection Antibody: A biotinylated detection antibody for IFN-γ is added, which binds to the captured cytokine.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A precipitating substrate is added, which forms a colored spot at the site of cytokine secretion.
-
Spot Counting: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T cells, simultaneously measuring cytokine production, cell surface markers, and other functional attributes at the single-cell level.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) are added.
-
Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed to determine the frequency and phenotype of cytokine-producing T cells.
HLA-Peptide Binding Assay
These assays are used to determine the binding affinity of a peptide to a specific HLA molecule, which is a prerequisite for T-cell recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. P16-15. Epitope mapping of HIV-specific CD8+ T-cells responses by polyfunctional and proliferation responses reveal distinct specificity defined by function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HLA-peptide binding prediction using structural and modeling principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HIV-1 gp41 peptide-liposome vaccine elicits neutralizing epitope-targeted antibody responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple target cell killing by the cytolytic T lymphocyte and the mechanism of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of HIV-1 immune escape by CD8 T-cells expressing enhanced T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HIV-1 gp41 peptide-liposome vaccine elicits neutralizing epitope-targeted antibody responses in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Polyfunctional T cell responses are a hallmark of HIV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyfunctional T cell responses are a hallmark of HIV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine Learning Methods for Predicting HLA–Peptide Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HLAPepBinder: An Ensemble Model for The Prediction Of HLA-Peptide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T-Epitope Designer: A HLA-peptide binding prediction server - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel HLA-A2-Restricted Human Immunodeficiency Virus Type 1-Specific Cytotoxic T-Lymphocyte Epitopes Predicted by the HLA-A2 Supertype Peptide-Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibody Response Against the ELDKWA Epitope of HIV-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody response to the ELDKWA epitope, a critical target in HIV-1 vaccine and therapeutic research. Due to the notably low to negligible natural antibody response to this epitope in HIV-1 infected individuals, this document focuses primarily on the characteristics of induced antibody responses generated through immunization strategies.
Executive Summary
The this compound epitope, located on the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41, is a highly conserved and crucial target for broadly neutralizing antibodies (bNAbs). The human monoclonal antibody 2F5, which recognizes this epitope, can neutralize a wide array of HIV-1 strains, making the this compound sequence a focal point for vaccine design. However, natural infection with HIV-1 rarely elicits a significant antibody response against this epitope.[1][2][3] Consequently, research has been directed towards developing immunogens capable of inducing a potent and durable anti-ELDKWA antibody response. This guide details the nature of these induced antibodies, the quantitative measures of their response, and the detailed experimental protocols used for their characterization.
The this compound Epitope: An Overview
The this compound sequence (Glu-Leu-Asp-Lys-Trp-Ala) is a linear epitope on the C-domain of the HIV-1 gp41 protein.[4][5] Its conservation across various HIV-1 subtypes makes it an attractive target for a broadly effective vaccine. The monoclonal antibody 2F5 demonstrates potent neutralizing activity by binding to this epitope, highlighting its potential in preventing viral entry.[1][5][6] Despite its significance, the antibody response to the this compound epitope in HIV-1-infected individuals is remarkably low, with some studies indicating that as many as 80% of perinatally infected children have no detectable antibody reactivity to this epitope. This has led to the exploration of various vaccine candidates designed to overcome the poor immunogenicity of this epitope in a natural infection context.
Quantitative Analysis of Induced Antibody Responses
Studies involving the immunization of animal models with this compound-based peptide vaccines have successfully induced high-titer antibody responses. The following tables summarize the key quantitative data from these studies.
| Immunogen | Animal Model | Carrier Protein | Adjuvant | Antibody Titer (Reciprocal Dilution) | Reference |
| This compound Peptide Conjugate | Rabbit | BSA | Freund's | ~1:6,400 - 1:25,600 | [2][3] |
| Mutated Epitope Peptides (e.g., ELEKWA) | Rabbit | BSA | Freund's | ~1:3,200 - 1:6,400 (cross-reactive) | [2] |
| P2-K/G Conjugate | Mouse | K/G Peptide | - | 1:25,600 | [1] |
| P2-K/G-BSA Conjugate | Mouse | BSA | - | 1:320 - 1:6,400 | [1] |
Table 1: Summary of Induced Antibody Titers against the this compound Epitope.
| Animal Model | Immunogen | Antibody Concentration (µg/mL) | Reference |
| Rabbit | P2-K/G-BSA Conjugate | 19.8 | [1] |
| Rabbit | P2-K/G-BSA Conjugate | 34.6 | [1] |
Table 2: Concentration of Isolated this compound-Epitope-Specific Antibodies.
Experimental Workflows and Signaling Pathways
The generation and characterization of this compound-specific antibodies follow a structured workflow. This involves immunogen design, immunization of animal models, and subsequent immunological assays to quantify and characterize the antibody response.
Caption: Experimental workflow for inducing and characterizing this compound-specific antibodies.
While specific signaling pathways for this compound antibody binding are not extensively documented, a general antibody-mediated signaling cascade upon binding to a cell-surface antigen is depicted below. This typically involves Fc receptor engagement and the initiation of downstream signaling events that can lead to various cellular responses, such as antibody-dependent cell-mediated cytotoxicity (ADCC).
Caption: Generalized antibody-mediated signaling pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the this compound antibody response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is adapted for the detection of this compound-specific antibodies in serum.
Materials:
-
96-well microtiter plates
-
Synthetic this compound peptide
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBST
-
Primary Antibody: Serum samples from immunized animals
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
Procedure:
-
Coating: Dilute the this compound peptide to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 µL of each dilution to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Immunoblotting for Antibody Specificity
This protocol is used to confirm that the induced antibodies recognize the recombinant gp41 protein.
Materials:
-
Recombinant HIV-1 gp41 (rsgp41)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3
-
Blocking Buffer: 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Primary Antibody: Serum from immunized animals (e.g., diluted 1:1000 in Blocking Buffer)
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate rsgp41 (and a negative control protein) by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. A band corresponding to the molecular weight of rsgp41 confirms specificity.[2]
Flow Cytometry for Binding to Native Env
This protocol assesses the ability of induced antibodies to bind to the native HIV-1 envelope glycoprotein (Env) expressed on the surface of cells.[6]
Materials:
-
HIV-Env expressing cells (e.g., CHO-WT cells) and control cells
-
FACS Buffer: PBS with 2% FBS and 0.1% sodium azide
-
Primary Antibody: Serum or purified antibodies from immunized animals
-
Secondary Antibody: Fluorochrome-conjugated anti-species IgG
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the HIV-Env expressing and control cells. Resuspend in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Primary Antibody Staining: Add 100 µL of the cell suspension to FACS tubes. Add the primary antibody at an optimized concentration and incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer. Increased fluorescence in the Env-expressing cells compared to control cells indicates binding.
B-cell ELISpot for Quantifying Antibody-Secreting Cells
This assay quantifies the number of B cells actively secreting this compound-specific antibodies.
Materials:
-
ELISpot plates (PVDF membrane)
-
This compound peptide or recombinant gp41
-
Sterile PBS, RPMI-1640 medium
-
B-cell activators (e.g., R848 and IL-2)
-
Detection Antibody: Biotinylated anti-species IgG
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and coat with this compound peptide or gp41 overnight at 4°C.
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals. Stimulate the cells with B-cell activators for 3-5 days to induce memory B-cell differentiation into antibody-secreting cells.
-
Cell Plating: Wash and block the coated plate. Add the stimulated cells in serial dilutions to the wells and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody, followed by Streptavidin-AP.
-
Development: Add the BCIP/NBT substrate and incubate until spots appear.
-
Analysis: Wash the plate with water to stop the reaction, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single antibody-secreting B cell.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the antibody-epitope interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
This compound peptide
-
Running Buffer: HBS-EP (HEPES buffered saline with EDTA and P20 surfactant)
-
Purified antibodies
Procedure:
-
Ligand Immobilization: Immobilize the this compound peptide onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the purified antibody over the peptide-coated surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time as a sensorgram.
-
Regeneration: After each cycle, regenerate the sensor surface with a low pH buffer to remove the bound antibody.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Conclusion
The this compound epitope remains a promising target for the development of an effective HIV-1 vaccine. While a natural antibody response to this epitope is notably weak, immunization with peptide-based immunogens has been shown to elicit high-titer, specific antibody responses in animal models. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to translate these findings into effective clinical interventions against HIV-1. Further research is warranted to optimize immunogen design and vaccination strategies to induce a broadly neutralizing and durable antibody response in humans.
References
- 1. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of monoclonal antibody with predefined ELNKWA epitope specificity by epitope vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing the ELDKWA Peptide: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis, Purification, and Characterization of the ELDKWA Peptide for Research Applications.
Introduction
The hexapeptide this compound (Glu-Leu-Asp-Lys-Trp-Ala) is a highly conserved and immunologically significant epitope located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41. This region plays a critical role in the viral fusion process, making the this compound sequence a key target for the development of broadly neutralizing antibodies and vaccine candidates against HIV-1. The monoclonal antibody 2F5, which recognizes the this compound epitope, is capable of neutralizing a wide range of HIV-1 isolates, highlighting the therapeutic potential of targeting this sequence.[1][2] The synthesis of high-purity this compound is therefore essential for research in HIV immunology, vaccine design, and the development of diagnostic tools.
This document provides a comprehensive guide for the synthesis, purification, and characterization of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols are intended for researchers, scientists, and drug development professionals with a foundational understanding of peptide chemistry.
Materials and Reagents
Solid Phase Peptide Synthesis (SPPS)
-
Resin: Pre-loaded Fmoc-Ala-Wang resin (or a similar suitable resin for C-terminal carboxylic acids).
-
Fmoc-protected Amino Acids:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Leu-OH
-
Fmoc-Glu(OtBu)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT - 82.5:5:5:5:2.5 v/v/v/w/v) or a similar scavenger-containing TFA mixture.
-
Precipitation/Washing: Cold diethyl ether.
Purification and Characterization
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in deionized water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
HPLC Column: C18 reversed-phase column (preparative and analytical).
-
Mass Spectrometry Matrix (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid (CHCA).
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.
1. Resin Preparation: a. Place 0.1 mmol of Fmoc-Ala-Wang resin in a reaction vessel. b. Swell the resin in DMF for 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).
3. Amino Acid Coupling (repeated for each amino acid in the sequence: Trp, Lys, Asp, Leu, Glu): a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of the corresponding Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HBTU in 2 mL of DMF. b. Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. e. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, continue agitation and re-test, or recouple if necessary. f. Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL). g. Proceed to the next Fmoc deprotection step (Protocol 1, Step 2) for the subsequent amino acid in the sequence.
4. Final Deprotection: a. After coupling the final amino acid (Fmoc-Glu(OtBu)-OH), perform a final Fmoc deprotection as described in Protocol 1, Step 2.
5. Cleavage and Deprotection of Side Chains: a. Wash the N-terminally deprotected peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum. b. Add 10 mL of cleavage cocktail (e.g., Reagent K) to the dried resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice. g. Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound Peptide by Reversed-Phase HPLC
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of Solvent A (water with 0.1% TFA). If solubility is an issue, a small amount of ACN or DMSO can be added. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Purification: a. Equilibrate a preparative C18 column with the initial mobile phase conditions. b. Inject the prepared peptide solution onto the column. c. Elute the peptide using a linear gradient of Solvent B (ACN with 0.1% TFA) in Solvent A. A shallow gradient is recommended for better resolution. d. Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan). e. Collect fractions corresponding to the major peak.
3. Analysis of Fractions and Lyophilization: a. Analyze the collected fractions using analytical HPLC to assess purity. b. Pool the fractions with the desired purity (>95%). c. Lyophilize the pooled fractions to obtain the pure peptide as a white powder.
Protocol 3: Characterization of this compound Peptide by Mass Spectrometry
1. Sample Preparation (for MALDI-TOF MS): a. Prepare a saturated solution of CHCA matrix in 50% ACN/0.1% TFA. b. Mix the purified peptide solution (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio. c. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. Mass Spectrometry Analysis: a. Acquire the mass spectrum in positive ion reflector mode. b. Compare the observed monoisotopic mass with the calculated theoretical mass of the this compound peptide.
Data Presentation
Table 1: Properties of Amino Acids in the this compound Sequence
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Protecting Group |
| Glutamic Acid | Glu | E | 147.13 | OtBu |
| Leucine | Leu | L | 131.17 | None |
| Aspartic Acid | Asp | D | 133.10 | OtBu |
| Lysine | Lys | K | 146.19 | Boc |
| Tryptophan | Trp | W | 204.23 | Boc |
| Alanine | Ala | A | 89.09 | None |
Table 2: Reagent Quantities for a 0.1 mmol Synthesis of this compound
| Reagent | Molar Equivalents (per coupling) | Amount (for 0.1 mmol scale) |
| Fmoc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.9 | 0.39 mmol |
| DIPEA | 8 | 0.8 mmol |
| 20% Piperidine in DMF | - | 5 mL per deprotection |
| Cleavage Cocktail | - | 10 mL |
Table 3: Representative HPLC Purification Gradient for this compound
| Time (minutes) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 10 |
| 5 | 95 | 5 | 10 |
| 35 | 65 | 35 | 10 |
| 40 | 5 | 95 | 10 |
| 45 | 5 | 95 | 10 |
| 50 | 95 | 5 | 10 |
Note: This is a starting gradient and should be optimized for the specific column and HPLC system being used.[3][4][5][6][7]
Table 4: Expected Mass of this compound Peptide
| Peptide Sequence | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C₃₈H₅₉N₉O₁₁ | 817.4338 | 818.93 |
Visualizations
References
- 1. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. hplc.eu [hplc.eu]
- 7. 5z.com [5z.com]
Application Notes and Protocols for the Production of ELDKWA-Specific Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hexapeptide ELDKWA, located in the membrane-proximal external region (MPER) of the HIV-1 gp41 protein, is a critical target for broadly neutralizing antibodies (bNAbs). The human monoclonal antibody 2F5, which recognizes this epitope, has demonstrated potent neutralizing activity against a wide range of HIV-1 strains, making the development of this compound-specific monoclonal antibodies a significant area of interest for HIV-1 vaccine and therapeutic research.[1][2][3] These application notes provide detailed methodologies for the production and characterization of monoclonal antibodies targeting the this compound epitope. The protocols outlined below cover peptide and recombinant protein antigen design, various antibody production methods including hybridoma technology, single B-cell screening, and phage display, as well as antibody purification and characterization techniques.
Data Presentation
Table 1: Immunogen Design and Immunization Strategies for this compound-Specific Antibody Production
| Immunogen Description | Carrier Protein | Adjuvant | Animal Model | Resulting Antibody (Example) | Reference |
| This compound-containing peptide (e.g., CELD-KWAGthis compound) | Keyhole Limpet Hemocyanin (KLH) | Freund's Complete Adjuvant (CFA) / Freund's Incomplete Adjuvant (IFA) | BALB/c mice | 9E7, 7E10, 6B5, 2B4 | [1] |
| Recombinant GST-(this compound)4 protein | Glutathione S-transferase (GST) | Not specified | BALB/c mice | 18F11, 7E10 | [2] |
| C-domain peptide (P2) conjugated to (KGGG)7-K | (KGGG)7-K peptide | Not specified | Mice, Rabbits | Polyclonal sera with high titers | [4] |
| Recombinant GST-K8E8 (8 copies of this compound and ELDEWA) | Glutathione S-transferase (GST) | Not specified | Mice, Rabbits | Antibodies recognizing both this compound and ELDEWA | [5] |
| Synthetic ELNKWA epitope-peptide | Not specified | Not specified | BALB/c mice | TH-Ab1 | [6] |
Table 2: Characterization of this compound-Specific Monoclonal Antibodies
| Monoclonal Antibody | Isotype | Target Epitope | Neutralization Activity (IC50) | Target Strain | Reference |
| 2F5 | Human IgG1 | This compound | Broadly neutralizing | Multiple HIV-1 strains | [1][3] |
| 18F11 | Murine | This compound | 6.84 ± 0.36 µg/ml | HIV-1 primary isolate 92US675 (clade B) | [2] |
| 7E10 | Murine | This compound | 10.66 ± 1.69 µg/ml | HIV-1 primary isolate 92US675 (clade B) | [2] |
| 9E7, 7E10, 6B5, 2B4 | Murine | This compound | Showed inhibitory activities in fusion and pseudovirus neutralization assays | HIV-1 | [1] |
| TH-Ab1 | Murine | ELNKWA (cross-reacts with this compound) | Recognizes recombinant gp41 with this compound | Not specified | [6] |
Experimental Protocols
Protocol 1: Peptide Antigen Design and Synthesis
-
Peptide Design :
-
Select a peptide sequence containing the core this compound epitope. A common strategy is to use a sequence like CELD-KWAGthis compound to enhance immunogenicity and provide a cysteine residue for conjugation.[1]
-
The optimal length for peptide antigens is typically 10-15 amino acids.[7][8]
-
Ensure the peptide design includes hydrophilic residues to improve solubility. Hydrophobic amino acid content should ideally be below 50%.[7]
-
Perform a homology search to ensure the peptide sequence is unique to the target protein to minimize cross-reactivity.[7]
-
-
Peptide Synthesis :
-
Synthesize the designed peptide using standard solid-phase peptide synthesis (SPPS) chemistry.
-
A purity of >70% is generally sufficient for antibody production.[7]
-
-
Peptide-Carrier Conjugation :
-
Peptides are often too small to elicit a strong immune response and should be conjugated to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9]
-
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) Crosslinker Method for Cysteine-containing peptides :
-
Dissolve the carrier protein (e.g., KLH) in phosphate-buffered saline (PBS).
-
Activate the carrier protein by adding MBS.
-
Incubate to allow the reaction to proceed.
-
Remove excess crosslinker by dialysis or gel filtration.
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS or DMF for hydrophobic peptides).[10]
-
Mix the activated carrier protein with the peptide and incubate to allow conjugation.
-
Dialyze the conjugate against PBS to remove unreacted peptide and by-products.
-
-
Protocol 2: Recombinant Protein Antigen Production
-
Gene Synthesis and Cloning :
-
Synthesize the DNA sequence encoding the desired this compound-containing protein fragment (e.g., a portion of gp41 or a fusion protein with multiple this compound repeats).
-
Clone the gene into a suitable expression vector (e.g., pGEX for GST-fusion proteins in E. coli).
-
-
Protein Expression :
-
Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for the lac promoter).
-
Continue to culture the cells under optimal conditions (temperature and time) for protein expression.
-
-
Protein Purification :
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or enzymatic methods in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-fusion proteins or Ni-NTA agarose for His-tagged proteins).[11]
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using a specific eluting agent (e.g., reduced glutathione for GST-tags or imidazole for His-tags).[11]
-
Dialyze the purified protein against PBS to remove the eluting agent.
-
Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., BCA).
-
Protocol 3: Hybridoma Technology for Monoclonal Antibody Production
-
Immunization :
-
Immunize BALB/c mice with the prepared this compound antigen (peptide-KLH conjugate or recombinant protein).
-
For the primary immunization, emulsify the antigen with Complete Freund's Adjuvant (CFA).
-
Administer subsequent booster immunizations with the antigen emulsified in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.[1]
-
Monitor the immune response by testing serum antibody titers using ELISA.
-
Administer a final booster injection without adjuvant 3-4 days before cell fusion.[2]
-
-
Cell Fusion :
-
Euthanize the immunized mouse with the highest antibody titer and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) at a ratio of 10:1 (splenocytes:myeloma) using polyethylene glycol (PEG).[1]
-
-
Selection and Screening :
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes have a limited lifespan.[1]
-
After 10-14 days, screen the supernatants from the hybridoma cultures for the presence of this compound-specific antibodies using ELISA.
-
-
Cloning and Expansion :
-
Clone positive hybridoma cultures by limiting dilution to obtain monoclonal cell lines.
-
Expand the positive monoclonal hybridomas to produce larger quantities of the desired antibody.
-
Cryopreserve the stable hybridoma cell lines.
-
Protocol 4: Single B-Cell Antibody Discovery
-
Isolation of Antigen-Specific B-Cells :
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from an immunized animal or a human donor.
-
Enrich for B-cells using magnetic-activated cell sorting (MACS).
-
Label the B-cells with a fluorescently-labeled this compound antigen and antibodies against B-cell markers (e.g., CD19, IgG).
-
Isolate single antigen-specific B-cells using fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate.[12][13]
-
-
Antibody Gene Amplification and Cloning :
-
Lyse the single B-cells and perform reverse transcription to generate cDNA.
-
Amplify the variable heavy (VH) and variable light (VL) chain genes using PCR with specific primers.[12]
-
Clone the amplified VH and VL genes into an expression vector.
-
-
Antibody Expression and Screening :
-
Transfect the expression vectors into mammalian cells (e.g., HEK293) for recombinant antibody expression.[12]
-
Screen the culture supernatants for this compound-specific antibodies using ELISA.
-
Protocol 5: Phage Display for Antibody Discovery
-
Library Construction :
-
Construct a phage display library expressing a diverse repertoire of antibody fragments (e.g., scFv or Fab) on the surface of bacteriophages. This can be from an immunized or naïve source.
-
-
Panning :
-
Immobilize the this compound antigen on a solid support (e.g., a microtiter plate or magnetic beads).
-
Incubate the phage library with the immobilized antigen to allow binding of specific phages.
-
Wash away non-binding phages.
-
Elute the bound phages.
-
-
Amplification and Further Rounds of Panning :
-
Infect E. coli with the eluted phages to amplify them.
-
Perform subsequent rounds of panning with increasing stringency to enrich for high-affinity binders.
-
-
Screening and Characterization :
-
Isolate individual phage clones and screen for antigen binding using phage ELISA.
-
Sequence the DNA of the positive clones to identify the antibody variable region genes.
-
Clone the variable region genes into a suitable expression vector for production of soluble antibody fragments or full-length IgG.
-
Protocol 6: Antibody Purification
-
Preparation of Antibody-Containing Supernatant or Ascites :
-
For hybridoma cultures, collect the cell culture supernatant.
-
For recombinant expression, collect the cell culture supernatant from transfected mammalian cells.
-
Clarify the supernatant by centrifugation and filtration to remove cells and debris.
-
-
Affinity Chromatography :
-
Use Protein A or Protein G affinity chromatography for the purification of IgG antibodies.[14]
-
Equilibrate the Protein A/G column with a binding buffer (e.g., PBS, pH 7.4).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound antibody with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).
-
Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent denaturation of the antibody.[15]
-
Dialyze the purified antibody against PBS.
-
Determine the antibody concentration and purity using a spectrophotometer (A280) and SDS-PAGE.
-
Protocol 7: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
-
Plate Coating :
-
Coat the wells of a 96-well microtiter plate with the this compound antigen (peptide or recombinant protein) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C or for 2 hours at 37°C.[16]
-
-
Blocking :
-
Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature.[3]
-
-
Sample Incubation :
-
Wash the plate as described above.
-
Add diluted hybridoma supernatants, purified antibodies, or serum samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection :
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's species and isotype (e.g., HRP-conjugated goat anti-mouse IgG).
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement :
-
Wash the plate.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Caption: Workflow for this compound-specific monoclonal antibody production using hybridoma technology.
Caption: Workflow for this compound-specific monoclonal antibody discovery using single B-cell technology.
Caption: Workflow for this compound-specific antibody discovery using phage display technology.
Caption: Mechanism of HIV-1 neutralization by the this compound-specific monoclonal antibody 2F5.
References
- 1. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mAbProduction - mAbProduction - CCR Wiki-Public [ccrod.cancer.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. sinobiological.com [sinobiological.com]
- 7. Role of HIV membrane in neutralization by two broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Carrier Protein-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Single B Cell Solutions: Unlocking Rapid Antibody Discovery | ACROBiosystems [acrobiosystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. sysy.com [sysy.com]
- 16. genfollower.com [genfollower.com]
using ELDKWA peptides in enzyme-linked immunosorbent assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the ELDKWA peptide, a critical epitope of the HIV-1 gp41 protein, in Enzyme-Linked Immunosorbent Assays (ELISA). This peptide is instrumental in the detection and characterization of broadly neutralizing antibodies, making it a valuable tool in HIV research and vaccine development.
Introduction
The this compound sequence is a highly conserved and crucial epitope located on the ectodomain of the HIV-1 transmembrane glycoprotein gp41.[1] It is recognized by the broadly neutralizing human monoclonal antibody 2F5.[2] Due to its role in the viral fusion machinery, antibodies targeting this epitope can inhibit viral entry, making the this compound peptide a significant target for vaccine design and immunological studies.[2][3] ELISA assays utilizing the this compound peptide are essential for screening sera for neutralizing antibodies, evaluating vaccine efficacy, and studying antibody-epitope interactions.[4]
Data Presentation
The following tables summarize quantitative data from representative ELISA experiments using the this compound peptide. These tables are designed for easy comparison of antibody titers and peptide reactivity.
Table 1: Titration of Anti-ELDKWA Antibodies in Mouse Serum
This table illustrates a typical titration of serum from a mouse immunized with an this compound-containing immunogen. The optical density (OD) at 450 nm is inversely proportional to the antibody dilution.
| Serum Dilution | Mean OD at 450 nm | Standard Deviation |
| 1:400 | 2.852 | 0.121 |
| 1:1600 | 2.178 | 0.098 |
| 1:6400 | 1.560 | 0.075 |
| 1:25600 | 0.899 | 0.043 |
| 1:102400 | 0.312 | 0.015 |
| Negative Control | 0.105 | 0.008 |
Table 2: Cross-Reactivity of Anti-ELNKWA Polyclonal Antibodies with this compound and Mutated Peptides
This table demonstrates the binding of polyclonal antibodies raised against the ELNKWA peptide to the this compound peptide and other mutated versions, as measured by ELISA.[4] Data is presented as the antibody titer.
| Peptide Epitope | Antibody Titer |
| ELNKWA | 1:25,600 |
| This compound | 1:12,800 |
| ELEKWA | 1:12,800 |
| ELDEWA | 1:6,400 |
Experimental Protocols
The following are detailed protocols for performing an indirect ELISA to detect antibodies specific for the this compound peptide.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Synthetic this compound peptide
-
Coating Buffer: 100 mM Sodium Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Serum or purified antibody sample
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-human or anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Protocol 1: Indirect ELISA for Screening Serum Samples
This protocol is designed for the qualitative or semi-quantitative screening of serum for the presence of anti-ELDKWA antibodies.
-
Peptide Coating:
-
Washing:
-
Empty the plate and wash the wells three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Washing:
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1 hour at 37°C.[5]
-
-
Washing:
-
Wash the wells three times with 300 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions (a common starting dilution is 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the wells five times with 300 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Quantitative ELISA for Antibody Titer Determination
This protocol is for the precise determination of antibody concentration or titer using a standard curve.
Follow steps 1-4 from Protocol 1.
-
Standard and Sample Incubation:
-
Prepare a standard curve using a purified antibody of known concentration with specificity for this compound. Perform serial dilutions in Blocking Buffer.
-
Prepare dilutions of the unknown samples in Blocking Buffer.
-
Add 100 µL of the standards and samples to the wells in duplicate or triplicate.
-
Incubate for 1 hour at 37°C.
-
Follow steps 6-11 from Protocol 1.
-
Data Analysis:
-
Average the duplicate or triplicate readings for your standards and samples.
-
Subtract the average zero standard optical density from all readings.
-
Plot the mean absorbance for the standards on the y-axis against the concentration on the x-axis to generate a standard curve.
-
Use the standard curve to determine the concentration of anti-ELDKWA antibodies in your samples.[7]
-
Visualizations
HIV-1 Entry and the Role of the gp41 this compound Epitope
The following diagram illustrates the conformational changes in the HIV-1 gp41 protein during viral entry, highlighting the region containing the this compound epitope.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Identifying epitopes of HIV-1 that induce protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affbiotech.cn [affbiotech.cn]
- 6. agrisera.com [agrisera.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Detection of Anti-HIV-1 Broadly Neutralizing Antibodies Using ELDKWA Peptide in Flow Cytometry
Introduction
The ELDKWA (Glu-Leu-Asp-Lys-Trp-Ala) peptide is a critical epitope within the Membrane-Proximal External Region (MPER) of the HIV-1 gp41 protein. This region is a primary target for a class of broadly neutralizing antibodies (bNAbs) that can neutralize a wide range of HIV-1 strains. The detection and characterization of these antibodies are crucial for HIV-1 research and the development of effective vaccines and therapeutics. This document provides a detailed protocol for the application of a biotinylated this compound peptide in a flow cytometry-based assay to detect and quantify specific anti-MPER antibodies in biological samples.
The assay principle involves the immobilization of the biotinylated this compound peptide onto streptavidin-coated fluorescent beads. These peptide-coated beads are then incubated with a sample containing antibodies, such as plasma or serum. Antibodies that recognize the this compound epitope will bind to the beads. The bound antibodies are subsequently detected using a fluorescently labeled secondary antibody. The fluorescence intensity, measured by a flow cytometer, is directly proportional to the amount of anti-ELDKWA antibody present in the sample.
Quantitative Data Summary
The following tables provide representative data for the performance of the this compound-based flow cytometry assay. The values are illustrative and may vary depending on the specific experimental conditions and reagents used.
Table 1: Binding Affinity of Monoclonal Antibodies to this compound-Coated Beads
| Monoclonal Antibody | Specificity | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) |
| 10E8 | HIV-1 gp41 MPER | 10 | 15,000 |
| 4E10 | HIV-1 gp41 MPER | 10 | 12,500 |
| Negative Control IgG | Non-specific | 10 | 200 |
Table 2: Titration of Anti-ELDKWA Antibodies in Plasma
| Plasma Dilution | MFI | Percent Positive Beads (%) |
| 1:100 | 18,000 | 95 |
| 1:1,000 | 9,500 | 78 |
| 1:10,000 | 2,100 | 35 |
| 1:100,000 | 500 | 12 |
| Negative Control Plasma | 150 | 2 |
Experimental Protocols
1. Preparation of this compound-Coated Beads
This protocol describes the coupling of biotinylated this compound peptide to streptavidin-coated polystyrene beads.
-
Materials:
-
Biotinylated this compound peptide (1 mg/mL stock in DMSO)
-
Streptavidin-coated polystyrene beads (e.g., 5 µm diameter)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
0.5 M EDTA, pH 8.0
-
-
Procedure:
-
Resuspend the streptavidin-coated beads by vortexing for 30 seconds.
-
Transfer 1 x 10^6 beads to a 1.5 mL microcentrifuge tube.
-
Wash the beads twice with 1 mL of PBS containing 1% BSA (PBS/BSA). Centrifuge at 3,000 x g for 3 minutes to pellet the beads and aspirate the supernatant.
-
Resuspend the beads in 100 µL of PBS/BSA.
-
Add 1-5 µg of biotinylated this compound peptide to the bead suspension. The optimal concentration should be determined empirically.
-
Incubate for 30 minutes at room temperature with gentle rotation, protected from light.
-
Wash the beads three times with 1 mL of PBS/BSA to remove any unbound peptide.
-
Resuspend the this compound-coated beads in 1 mL of PBS/BSA. The beads are now ready for use.
-
2. Detection of Anti-ELDKWA Antibodies
This protocol outlines the procedure for staining with antibody samples and subsequent analysis by flow cytometry.
-
Materials:
-
This compound-coated beads
-
Plasma, serum, or purified antibody samples
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
PBS/BSA buffer
-
Flow cytometry tubes
-
-
Procedure:
-
Add 50 µL of the this compound-coated bead suspension (approximately 5 x 10^4 beads) to each flow cytometry tube.
-
Prepare serial dilutions of the antibody sample (e.g., plasma) in PBS/BSA.
-
Add 50 µL of the diluted antibody sample to the beads. For negative controls, use a non-specific IgG or plasma from an uninfected individual.
-
Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Wash the beads twice with 1 mL of PBS/BSA.
-
Prepare the secondary antibody at its optimal dilution in PBS/BSA.
-
Resuspend the bead pellet in 100 µL of the diluted secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the beads twice with 1 mL of PBS/BSA.
-
Resuspend the final bead pellet in 300 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 bead events. Analyze the mean fluorescence intensity (MFI) of the bead population.
-
Visualizations
Caption: Experimental workflow for detecting anti-ELDKWA antibodies.
Caption: Molecular interactions on the bead surface during the assay.
Application Notes and Protocols for Immunoblotting with ELDKWA-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of ELDKWA-specific antibodies in immunoblotting techniques. The information is intended to enable researchers to accurately detect and quantify proteins containing the this compound motif in various samples.
Introduction
The this compound amino acid motif is a well-characterized epitope, notably found on the transmembrane glycoprotein gp41 of the Human Immunodeficiency Virus Type 1 (HIV-1). Antibodies specific to this epitope are crucial tools in HIV research and diagnostics. This document outlines protocols for standard Western Blotting, Dot Blotting for specificity validation, and quantitative analysis.
Data Presentation
Table 1: Recommended Antibody Dilutions for Various Applications
| Application | Starting Dilution | Dilution Range |
| Western Blot (Chemiluminescent) | 1:1000 | 1:500 - 1:2500 |
| Western Blot (Fluorescent) | 1:2000 | 1:1000 - 1:5000 |
| Dot Blot | 1:1000 | 1:500 - 1:2000 |
Note: Optimal dilutions should be determined experimentally for each specific assay and sample type.
Table 2: Quantitative Analysis of Recombinant this compound-Containing Protein
| Sample ID | Protein Loaded (ng) | Normalized Signal Intensity | Fold Change vs. Control |
| Control | 10 | 1.00 | 1.0 |
| Treated Sample A | 10 | 2.50 | 2.5 |
| Treated Sample B | 10 | 0.50 | 0.5 |
| Untreated Sample | 10 | 1.10 | 1.1 |
Note: Data is hypothetical and for illustrative purposes. Normalization was performed against a total protein stain.
Experimental Protocols
Protocol 1: Western Blotting for this compound-Specific Antibodies
This protocol outlines the procedure for detecting proteins containing the this compound motif in cell lysates or purified protein samples.
1. Sample Preparation:
-
Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Recombinant Protein:
-
Dilute the recombinant protein to the desired concentration in PBS.
-
2. SDS-PAGE:
-
Mix protein samples with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are recommended for their durability.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the this compound-specific primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Chemiluminescent Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD imager or X-ray film.
-
-
Fluorescent Detection:
-
Scan the membrane using a fluorescent imaging system at the appropriate wavelength.
-
Protocol 2: Dot Blot for Antibody Specificity Validation
This protocol is used to confirm the specificity of the antibody for the this compound peptide.
1. Peptide Immobilization:
-
Spot 1-2 µL of the this compound-containing peptide (1 mg/mL) and a negative control peptide onto a nitrocellulose membrane.
-
Allow the spots to air dry completely.
2. Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the this compound-specific primary antibody (e.g., at a 1:1000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
3. Detection:
-
Perform chemiluminescent detection as described in the Western Blotting protocol. A positive signal should only be observed on the this compound peptide spot.
Protocol 3: Peptide Competition Assay for Western Blotting
This assay confirms that the antibody signal in a Western Blot is specific to the this compound epitope.
-
Prepare two tubes of the primary antibody dilution.
-
In one tube ("Blocked"), add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Incubate both tubes for 1 hour at room temperature with gentle rotation.
-
Proceed with the immunodetection step of the Western Blotting protocol, using the "Blocked" antibody solution on one membrane and the "Unblocked" antibody solution on an identical membrane.
-
The specific band corresponding to the this compound-containing protein should be significantly reduced or absent on the membrane incubated with the "Blocked" antibody.
Visualizations
Caption: Workflow for detecting this compound-containing proteins.
Caption: Hypothetical signaling cascade involving an this compound protein.
References
Designing an ELDKWA-Based Epitope Vaccine for HIV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the design and preclinical evaluation of an epitope-based vaccine targeting the ELDKWA epitope of the HIV-1 gp41 protein. The monoclonal antibody 2F5, which recognizes the this compound epitope, has demonstrated the ability to neutralize a broad range of HIV-1 isolates, making this epitope a promising target for vaccine development.[1][2][3][4] However, the development of an effective vaccine requires careful consideration of epitope presentation, immunogenicity enhancement, and rigorous evaluation methodologies.[5][6][7]
Application Notes
Introduction to the this compound Epitope
The this compound epitope is a linear sequence of amino acids located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41.[1][2] This region is critical for the fusion of the viral and host cell membranes, a necessary step for viral entry.[4] The accessibility and conserved nature of the this compound epitope make it a key target for broadly neutralizing antibodies (bnAbs).[2] However, the immune response to this epitope during natural infection is often weak and non-neutralizing.[1][3] Therefore, a vaccine strategy is required to elicit a potent and protective antibody response against this specific epitope.
Rationale for an Epitope-Based Vaccine Strategy
An epitope-based vaccine focuses the immune response on specific, vulnerable sites of the pathogen, such as the this compound epitope. This approach offers several advantages over traditional whole-pathogen or whole-protein vaccines:
-
Specificity: It directs the immune response to a neutralizing epitope, potentially avoiding the generation of non-neutralizing or even enhancing antibodies.[8]
-
Safety: By using only a small, synthetic peptide, the risks associated with using live-attenuated or inactivated viruses are eliminated.[9]
-
Manufacturing: Peptide synthesis is a well-established and scalable process, facilitating vaccine production.
Challenges in epitope vaccine design include the typically low immunogenicity of short peptides and the potential for viral escape through mutation of the target epitope.[10][11] To overcome these challenges, the vaccine design must incorporate strategies to enhance immunogenicity and address epitope variability.
Key Components of an this compound-Based Vaccine
A successful this compound-based vaccine formulation will likely include the following components:
-
The this compound Epitope: The core of the vaccine. Variations of the epitope, such as ELNKWA, have been explored to potentially broaden the immune response against mutated viral strains.[12]
-
Carrier Protein: To enhance the immunogenicity of the small peptide epitope, it is often conjugated to a larger carrier protein.[13]
-
Adjuvant: An immunostimulatory molecule is crucial to potentiate the immune response to the peptide antigen.[5][10] Adjuvants help activate the innate immune system, leading to a more robust and durable adaptive immune response.[6][14]
-
Delivery System: Encapsulating the vaccine components in a delivery system, such as nanoparticles, can improve antigen presentation and stability.[10]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the design and evaluation of an this compound-based vaccine.
Table 1: In Silico Prediction of this compound Epitope Properties
| Parameter | Prediction Tool | Predicted Value/Classification | Reference |
| Antigenicity | VaxiJen v2.0 | Antigenic | [15] |
| Allergenicity | AllerTOP v2.0 | Non-allergen | [16] |
| B-cell Epitope | BepiPred 2.0 | Probable B-cell epitope | [16] |
| MHC-I Binding Prediction | NetMHCpan | (Allele-specific percentile ranks) | [16] |
| MHC-II Binding Prediction | IEDB Recommended 2.22 | (Allele-specific percentile ranks) | [16] |
Table 2: Preclinical Immunogenicity of this compound-Based Vaccine Candidates
| Vaccine Formulation | Animal Model | Antibody Titer (ELISA) | IFN-γ Response (ELISpot) | Reference |
| This compound peptide-KLH conjugate + Alum | Mice | 1:25,600 | Not Reported | [1] |
| GST-MELDKWAGELDKWAGthis compound... + Freund's Adjuvant | Mice | 1:1,600 - 1:25,600 | Not Reported | [3] |
| ELNKWA peptide conjugate | Rabbits | High Level | Not Reported | [12] |
Experimental Protocols
In Silico Epitope Analysis
Objective: To predict the immunological properties of the this compound epitope using immunoinformatics tools.
Protocol:
-
Sequence Retrieval: Obtain the protein sequence of HIV-1 gp41 from a protein database (e.g., NCBI).
-
Antigenicity Prediction: Submit the this compound peptide sequence to an antigenicity prediction server such as VaxiJen v2.0.[15]
-
Allergenicity Prediction: Use a tool like AllerTOP v2.0 to predict the allergenic potential of the peptide.[16]
-
B-cell Epitope Prediction: Employ a linear B-cell epitope prediction tool like BepiPred 2.0 available on the Immune Epitope Database (IEDB).[16]
-
T-cell Epitope Prediction:
-
Data Analysis: Analyze the prediction scores to assess the potential of this compound as a vaccine candidate.
Peptide Synthesis and Conjugation
Objective: To synthesize the this compound peptide and conjugate it to a carrier protein.
Protocol:
-
Peptide Synthesis: Synthesize the this compound peptide using standard solid-phase peptide synthesis (SPPS) chemistry.
-
Purification: Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Conjugation to Carrier Protein (e.g., KLH):
-
Activate the carrier protein (Keyhole Limpet Hemocyanin) with a crosslinker such as glutaraldehyde.
-
Add the purified this compound peptide to the activated carrier protein solution.
-
Allow the conjugation reaction to proceed for a specified time at room temperature.
-
Stop the reaction and remove excess unreacted peptide by dialysis.
-
-
Confirmation of Conjugation: Confirm the successful conjugation by SDS-PAGE and/or ELISA.
Vaccine Formulation
Objective: To formulate the peptide-carrier conjugate with an appropriate adjuvant.
Protocol (using Alum as an example):
-
Preparation of Components: Prepare sterile solutions of the this compound-KLH conjugate and Aluminum hydroxide (Alum) adjuvant.
-
Adsorption: Slowly add the this compound-KLH conjugate to the Alum suspension while gently mixing.
-
Incubation: Incubate the mixture at 4°C for several hours to allow for adsorption of the antigen to the adjuvant.
-
Quality Control: Visually inspect the formulation for aggregation and measure the amount of adsorbed protein.
Immunization of Mice
Objective: To immunize mice with the vaccine formulation to elicit an immune response.
Protocol:
-
Animals: Use a suitable strain of mice (e.g., BALB/c), typically 6-8 weeks old.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100 µL of the vaccine formulation (containing a predetermined dose of the peptide, e.g., 20 µg).
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections with the same dose and route as the primary immunization.
-
-
Blood Collection: Collect blood samples from the mice (e.g., via tail bleed) at specified time points (e.g., pre-immunization and 1-2 weeks after each booster) to obtain serum for antibody analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the titer of this compound-specific antibodies in the sera of immunized mice.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with the this compound peptide (not conjugated to the carrier) at a concentration of 1-5 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the mouse sera to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB).
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Visualizations
Caption: Signaling pathway of an this compound-based epitope vaccine.
Caption: Experimental workflow for this compound vaccine development.
Caption: Logical relationships in this compound vaccine design.
References
- 1. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based vaccine design in HIV: blind men and the elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant multi-epitope vaccine induce predefined epitope-specific antibodies against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvants for HIV vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-Based Vaccination for Antibody Responses Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and evaluation of HIV-1 vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and immunogenicity assessment of HIV-1 virus-like particles as a candidate vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Epitope-Based Immunome-Derived Vaccines: A Strategy for Improved Design and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Design and Immunologic Evaluation of HIV-1 p24-Nef Fusion Protein to Approach a Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoinformatic-driven design and evaluation of multi-epitope mRNA vaccine targeting HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing High-Titer Antibody Responses Against ELDKWA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating high-titer antibody responses against the ELDKWA (Glu-Leu-Asp-Lys-Trp-Ala) epitope, a critical target in HIV-1 vaccine research recognized by the broadly neutralizing antibody 2F5.[1] This document outlines detailed protocols for immunogen preparation, immunization strategies, and methods for evaluating the resulting immune response.
Introduction
The this compound epitope, located on the gp41 subunit of the HIV-1 envelope glycoprotein, is a key target for neutralizing antibodies.[1][2] However, the native epitope is often poorly immunogenic. To overcome this, synthetic peptide-based vaccines that present the this compound epitope in a more immunogenic context are employed. This typically involves conjugating the synthetic peptide to a larger carrier protein and co-administering it with a potent adjuvant to stimulate a robust B-cell response.[3] Successful immunization strategies have been shown to induce high antibody titers in animal models, demonstrating the potential of this approach for HIV-1 vaccine development.[4][5][6]
Data Presentation
Table 1: Summary of Quantitative Data from this compound Immunization Studies
| Immunogen | Animal Model | Adjuvant | Antibody Titer | Reference |
| This compound-peptide conjugate | Mice | Not Specified | 1:6,400 - 1:25,600 | [4][6] |
| P2-K/G-conjugate (contains this compound) | Mice | Not Specified | 1:25,600 | [5] |
| P2-K/G-BSA-conjugate (contains this compound) | Mice | Not Specified | 1:320 - 1:6,400 | [5] |
| This compound-peptide conjugate | Rabbits | Not Specified | 1:25,600 | [5][6] |
| ELNKWA-epitope-vaccine | Not Specified | Not Specified | High Level | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-KLH Conjugate
This protocol describes the conjugation of a cysteine-containing this compound peptide to Keyhole Limpet Hemocyanin (KLH) using the m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) crosslinker. An alternative method using glutaraldehyde for peptides without a free sulfhydryl group is also described.
Materials:
-
Synthetic this compound peptide with an N-terminal cysteine residue (Cys-ELDKWA)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Conjugation Buffer: 20 mM sodium phosphate, 100 mM EDTA, 80 mM sucrose, pH 6.6
-
PD-10 desalting columns
-
Lyophilizer
Procedure using MBS:
-
Activate KLH with MBS:
-
Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7).
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.
-
Purify the maleimide-activated KLH by passing the solution through a PD-10 desalting column equilibrated with Conjugation Buffer.[7]
-
-
Prepare the Peptide:
-
Conjugation Reaction:
-
Immediately mix the dissolved peptide solution with the activated KLH solution.
-
Adjust the pH to 7.0-7.2 with 2 N NaOH if necessary.[8]
-
Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
-
Lyophilization:
-
Add 3 mL of 0.1 M ammonium bicarbonate to the conjugate solution to facilitate lyophilization.[8]
-
Freeze the solution and lyophilize to obtain the powdered this compound-KLH conjugate.
-
Alternative Procedure using Glutaraldehyde:
-
Dissolve KLH and Peptide:
-
Conjugation Reaction:
-
Quenching:
-
Add a small amount of NaBH4 to quench the reaction. Incubate for 8-12 hours at 4°C.[10]
-
Protocol 2: Immunization of Mice
This protocol outlines a general procedure for immunizing mice to generate a high-titer antibody response.
Materials:
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) or Montanide ISA-51[12][13]
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Immunogen Preparation:
-
Reconstitute the lyophilized this compound-KLH conjugate in sterile PBS to a concentration of 1 mg/mL.
-
For the primary immunization, emulsify the conjugate solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 50 µg of conjugate per 100 µL of emulsion.
-
For subsequent booster immunizations, emulsify the conjugate with Incomplete Freund's Adjuvant (IFA) or Montanide ISA-51.[12][14]
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100 µL of the this compound-KLH/CFA emulsion (containing 50 µg of conjugate).
-
Booster Immunizations (Days 14, 28, and 42): Inject each mouse with 100 µL of the this compound-KLH/IFA emulsion.
-
-
Serum Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture on day 0 (pre-immune serum) and 7-10 days after each booster immunization.
-
Allow the blood to clot, centrifuge to separate the serum, and store the serum at -20°C or -80°C.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes the use of ELISA to quantify the titer of anti-ELDKWA antibodies in the collected sera.
Materials:
-
This compound peptide
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Mouse sera (immune and pre-immune)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound peptide to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the peptide solution to each well of a 96-well plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the mouse sera (e.g., starting from 1:100) in Blocking Buffer.
-
Add 100 µL of each serum dilution to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (pre-immune serum).
-
Visualizations
Caption: T-dependent B-cell activation by an this compound-carrier conjugate.
Caption: Experimental workflow for generating and analyzing anti-ELDKWA antibodies.
Protocol 4: B-Cell ELISpot Assay for Detecting this compound-Specific Antibody-Secreting Cells
This protocol allows for the quantification of B-cells actively secreting anti-ELDKWA antibodies.
Materials:
-
ELISpot plates (PVDF membrane)
-
This compound peptide
-
Sterile PBS
-
Blocking Buffer (e.g., RPMI-1640 with 10% FBS)
-
Splenocytes or PBMCs from immunized mice
-
Biotinylated anti-mouse IgG detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Coat ELISpot plate wells with 10 µg/mL of this compound peptide in PBS overnight at 4°C.
-
-
Blocking:
-
Wash the plate with sterile PBS.
-
Block with 200 µL of Blocking Buffer for at least 2 hours at 37°C.
-
-
Cell Incubation:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Add a defined number of cells (e.g., 1 x 10^5 to 5 x 10^5 cells/well) in culture medium to the coated wells.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IgG detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add AEC substrate solution.
-
Monitor for the appearance of red spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader. Each spot represents a single antibody-secreting cell.
-
Protocol 5: Flow Cytometry for Characterizing this compound-Specific B-Cells
This protocol provides a framework for identifying and phenotyping B-cells that bind to the this compound epitope.
Materials:
-
Fluorochrome-conjugated this compound peptide (e.g., this compound-biotin followed by streptavidin-PE)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, B220, IgD, CD27, CD38)
-
Splenocytes or PBMCs from immunized mice
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Incubate the cells with the fluorochrome-conjugated this compound peptide for 30-60 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against B-cell surface markers for 30 minutes at 4°C.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis (Gating Strategy):
-
Gate 1: Lymphocytes: Use forward scatter (FSC) and side scatter (SSC) to gate on the lymphocyte population.
-
Gate 2: Singlets: Use FSC-A and FSC-H to exclude doublets.
-
Gate 3: B-cells: Gate on CD19+ or B220+ cells.
-
Gate 4: this compound-specific B-cells: From the B-cell gate, identify the population that is positive for the fluorochrome-conjugated this compound peptide.
-
Further Phenotyping: Analyze the this compound-specific B-cell population for the expression of memory (e.g., CD27+, IgD-), naive (e.g., CD27-, IgD+), and plasma blast (e.g., CD38++) markers.[15]
-
Caption: Flow cytometry gating strategy for identifying this compound-specific B-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utminers.utep.edu [utminers.utep.edu]
- 11. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Frontiers | Potential association factors for developing effective peptide-based cancer vaccines [frontiersin.org]
- 14. Peptide emulsions in incomplete Freund’s adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The ELDKWA Epitope as a Target for Broadly Neutralizing Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ELDKWA epitope, located on the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein gp41, is a critical target for broadly neutralizing antibodies (bnAbs).[1] This highly conserved hexapeptide is recognized by the well-characterized human monoclonal antibody (mAb) 2F5, which demonstrates potent neutralizing activity against a wide range of primary HIV-1 isolates.[2][3][4][5][6][7] The ability of antibodies targeting this epitope to neutralize diverse HIV-1 strains makes the this compound epitope a promising candidate for the design of effective HIV-1 vaccines and immunotherapies.[8] However, the development of resistance through mutations in this epitope presents a significant challenge.[2][9][10]
These application notes provide an overview of the this compound epitope, summarize key quantitative data related to antibody responses, and offer detailed protocols for relevant experimental procedures.
Data Presentation
Table 1: Antibody Responses to this compound and Mutated Epitope Vaccines
| Immunogen | Host | Antibody Titer (Dilution) | Specific Antibody Concentration (µg/mL) | Cross-Reactivity with Mutated Epitopes | Reference |
| P2-K/G-conjugate (contains this compound) | Mice | 1:25,600 | - | - | [3] |
| P2-K/G-BSA-conjugate (contains this compound) | Mice | 1:320 - 1:6,400 | - | - | [3] |
| P2-K/G-conjugate (contains this compound) | Rabbits | 1:25,600 | 19.8 and 34.6 | - | [3] |
| This compound epitope vaccine | - | 1:6,400 - 1:25,600 | - | Strong cross-reactivity with ELDEWA, ELEKWA | [4][5][11] |
| ELNKWA-epitope-vaccine | - | High | - | Binds to this compound, ELEKWA, and ELDEWA peptides | [2] |
Table 2: Neutralizing Activity of this compound-Specific Monoclonal Antibodies
| Monoclonal Antibody | Target Epitope | HIV-1 Isolate | IC50 (µg/mL) | Neutralization of Laboratory-Adapted Strain (HIV-1 IIIB) | Reference |
| 18F11 | This compound | 92US675 (clade B) | 6.84 ± 0.36 | No | [8] |
| 7E10 | This compound | 92US675 (clade B) | 10.66 ± 1.69 | No | [8] |
| 2F5 | This compound | Primary and laboratory-adapted strains | - | Yes | [8] |
Experimental Protocols
Protocol 1: Induction of this compound-Specific Antibodies using Peptide Vaccines
This protocol describes the general methodology for inducing an antibody response against the this compound epitope using a synthetic peptide-based vaccine.
1. Immunogen Preparation: a. Synthesize the this compound-containing peptide (e.g., C-domain peptide P2). b. Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity.[10] A carrier peptide can also be used.[3]
2. Immunization: a. Emulsify the peptide-carrier conjugate in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). b. Immunize experimental animals (e.g., mice or rabbits) subcutaneously or intraperitoneally with the emulsified immunogen. c. Administer booster immunizations at regular intervals (e.g., every 2-3 weeks) to enhance the antibody response.
3. Monitoring Antibody Response: a. Collect blood samples from the immunized animals periodically. b. Separate the serum and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) as described in Protocol 2.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines the steps for determining the titer of this compound-specific antibodies in serum samples.
1. Plate Coating: a. Dilute the synthetic this compound peptide in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add the diluted peptide to the wells of a 96-well microtiter plate and incubate overnight at 4°C to allow for passive adsorption.
2. Blocking: a. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Add a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) to each well to block non-specific binding sites. c. Incubate for 1-2 hours at room temperature.
3. Antibody Incubation: a. Prepare serial dilutions of the serum samples from immunized animals in blocking buffer. b. Add the diluted serum to the wells and incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation: a. Wash the plate as described in step 2a. b. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the immunoglobulin of the immunized host (e.g., anti-mouse IgG-HRP). c. Incubate for 1 hour at room temperature.
5. Detection: a. Wash the plate thoroughly. b. Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed. c. Stop the reaction by adding a stop solution (e.g., 2M H2SO4). d. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive signal above the background.
Protocol 3: Isolation of this compound-Specific Monoclonal Antibodies
This protocol provides a general workflow for the generation and isolation of monoclonal antibodies with specificity for the this compound epitope.
1. Immunization and Splenocyte Fusion: a. Immunize mice with the this compound-peptide conjugate as described in Protocol 1 to elicit a strong antibody response. b. Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. c. Isolate splenocytes and fuse them with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG) to generate hybridomas.
2. Hybridoma Selection and Screening: a. Select for fused cells by culturing in a selective medium (e.g., HAT medium). b. Screen the supernatants of the resulting hybridoma clones for the presence of this compound-specific antibodies using the ELISA protocol described in Protocol 2.
3. Cloning and Expansion: a. Isolate and expand the positive hybridoma clones by limiting dilution to ensure monoclonality. b. Re-screen the subclones to confirm the production of the desired monoclonal antibody. c. Expand the selected monoclonal antibody-producing hybridoma cell line for large-scale antibody production.
4. Antibody Purification: a. Collect the culture supernatant containing the monoclonal antibody. b. Purify the monoclonal antibody using affinity chromatography (e.g., Protein A/G column).[12]
Protocol 4: HIV-1 Neutralization Assay (Pseudovirus-Based)
This protocol describes a common method to assess the neutralizing activity of antibodies against HIV-1 using pseudoviruses.
1. Production of HIV-1 Pseudoviruses: a. Co-transfect a producer cell line (e.g., HEK293T) with a plasmid encoding the HIV-1 envelope glycoprotein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 backbone that carries a reporter gene (e.g., luciferase or GFP). b. Harvest the culture supernatant containing the pseudoviruses 48-72 hours post-transfection. c. Determine the viral titer (e.g., by measuring p24 antigen concentration or by titrating on target cells).
2. Neutralization Reaction: a. Prepare serial dilutions of the antibody to be tested (e.g., purified mAb or serum). b. Incubate the diluted antibody with a fixed amount of pseudovirus for 1 hour at 37°C in a 96-well plate.
3. Infection of Target Cells: a. Add target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) to the antibody-virus mixture. b. Incubate the plate for 48-72 hours at 37°C.
4. Measurement of Neutralization: a. Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer). b. The percentage of neutralization is calculated by comparing the reporter signal in the presence of the antibody to the signal in the absence of the antibody (virus only). c. The IC50 value is determined as the antibody concentration that results in a 50% reduction in reporter gene activity.
Visualizations
Caption: Workflow for the isolation of this compound-specific monoclonal antibodies.
Caption: Workflow of a pseudovirus-based HIV-1 neutralization assay.
Caption: Strategy for overcoming neutralization escape by targeting mutated epitopes.
References
- 1. Identifying epitopes of HIV-1 that induce protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of monoclonal antibody with predefined ELNKWA epitope specificity by epitope vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A predefined epitope-specific monoclonal antibody recognizes ELDEWA-epitope just presenting on gp41 of HIV-1 O clade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Antibody purification | Abcam [abcam.com]
Application Notes and Protocols for Utilizing ELDKWA in HIV-1 Transcytosis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) can traverse mucosal epithelial and endothelial barriers through a process known as transcytosis, facilitating viral dissemination. The gp41 fusion protein of the HIV-1 envelope is a critical component of the viral entry machinery and presents a key target for therapeutic intervention. Within gp41, the hexameric amino acid motif ELDKWA is a highly conserved and principal neutralizing epitope. Peptides and antibodies that target the this compound epitope have demonstrated potent inhibition of HIV-1 entry and cell-cell fusion by disrupting the conformational changes in gp41 necessary for membrane fusion.[1][2][3] These findings suggest a strong potential for this compound-based inhibitors in preventing HIV-1 transcytosis across biological barriers.
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound-containing peptides on HIV-1 transcytosis.
Mechanism of Action: Inhibition of HIV-1 Fusion
The this compound epitope is located in the C-terminal heptad repeat (CHR) region of gp41. During HIV-1 entry, after gp120 binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes. The N-terminal heptad repeat (NHR) forms a trimeric coiled-coil, and the CHR region, containing the this compound motif, then folds back to pack into the grooves of the NHR trimer. This "six-helix bundle" formation brings the viral and cellular membranes into close proximity, driving membrane fusion and viral entry.[4][5][6][7][8]
This compound-containing peptides are thought to act as competitive inhibitors, binding to the NHR coiled-coil and preventing the CHR from folding back. This disruption of the six-helix bundle formation arrests the fusion process, thereby inhibiting viral entry.[4][5]
Application in HIV-1 Transcytosis Inhibition
HIV-1 transcytosis across epithelial or endothelial barriers can occur via a cell-associated or cell-free mechanism. While some neutralizing antibodies have been shown to inhibit post-transcytosis infectivity rather than the transcytosis process itself, targeting the fusion step with an this compound peptide offers a promising strategy to neutralize the virus before or during its transit across the barrier cells.[9] By blocking the fusion capacity of the virus, the this compound peptide can prevent the initial infection of the barrier cells and subsequent transcytosis, or neutralize the virus as it emerges on the basolateral side, preventing infection of underlying target cells.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various peptides targeting the gp41 region, including those with mechanisms relevant to this compound. While specific IC50 values for this compound peptides in transcytosis assays are not yet widely published, the data from fusion and infectivity assays provide a strong rationale for their use in such studies.
| Peptide/Antibody | Target/Mechanism | Assay Type | Cell Line | Virus Strain | Reported IC50/EC50 | Reference |
| Monoclonal Antibody (mAb) against this compound | Binds to this compound epitope on gp41, inhibiting fusion | Cell-Cell Fusion | CHO-WT (Env+), 3T3.T4.CXCR4 | - | Dose-dependent inhibition | [1] |
| DP178 (T-20, Enfuvirtide) | C-peptide, binds to NHR of gp41 | HIV-1 Infectivity | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Potent inhibition | [4] |
| C34-based peptides (PEGylated) | C-peptide, binds to NHR of gp41 | Cell-Cell Fusion | HEK-293T, TZM-bl | - | ~36 nM | [10] |
| C34-based peptides (PEGylated) | C-peptide, binds to NHR of gp41 | HIV-1 Replication | TZM-bl | NL4-3 | ~4-5 nM | [10] |
| Membrane-anchored C46 peptide | C-peptide expressed on cell surface | HIV-1 Entry | PM-1 | HxB2 | >95% inhibition | [5] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Transcytosis Assay using a Transwell System
This protocol details the methodology to assess the ability of an this compound-containing peptide to inhibit the transcytosis of HIV-1 across a polarized epithelial or endothelial cell monolayer.
Materials:
-
Human cervical epithelial cells (e.g., HEC-1A) or human brain microvascular endothelial cells (hCMEC/D3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM for HEC-1A, EndoGRO-MV for hCMEC/D3) supplemented with fetal bovine serum (FBS) and antibiotics
-
HIV-1 stocks (e.g., laboratory-adapted strains like NL4-3 or primary isolates)
-
This compound-containing peptide (synthesized and purified)
-
HIV-1 p24 ELISA kit
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Polarization:
-
Seed the epithelial or endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 7-10 days to allow for the formation of a confluent and polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value indicates a well-formed barrier.
-
-
Peptide Pre-incubation:
-
Prepare serial dilutions of the this compound peptide in serum-free culture medium.
-
On the day of the experiment, wash the cell monolayers gently with serum-free medium.
-
Add the diluted this compound peptide or a control peptide to the apical chamber of the Transwell inserts.
-
Incubate for 1 hour at 37°C.
-
-
HIV-1 Inoculation:
-
Add a known amount of HIV-1 (e.g., 10-100 ng of p24) to the apical chamber containing the peptide.
-
Include a "no peptide" control and a "no virus" control.
-
Incubate for 4-6 hours at 37°C to allow for transcytosis to occur.
-
-
Sample Collection:
-
After the incubation period, carefully collect the medium from the basolateral chamber.
-
Lyse the virus in the collected medium with Triton X-100 (1% final concentration) to inactivate it and release the p24 antigen.
-
-
Quantification of Transcytosed Virus:
-
Quantify the amount of HIV-1 p24 antigen in the basolateral medium using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of transcytosis inhibition for each peptide concentration relative to the "no peptide" control.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of viral transcytosis).
-
Protocol 2: Post-Transcytosis Infectivity Assay
This protocol assesses the infectivity of the virus that has crossed the epithelial/endothelial barrier in the presence or absence of the this compound peptide.
Materials:
-
Basolateral medium collected from the transcytosis assay (Protocol 1)
-
HIV-1 susceptible target cells (e.g., TZM-bl reporter cells or activated PBMCs)
-
Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)
-
96-well culture plates
Procedure:
-
Target Cell Seeding:
-
Seed TZM-bl cells or activated PBMCs in a 96-well plate.
-
-
Infection with Transcytosed Virus:
-
Add the basolateral medium collected from the transcytosis experiment to the wells containing the target cells.
-
Include controls with known amounts of infectious virus to generate a standard curve.
-
Incubate for 48-72 hours at 37°C.
-
-
Quantification of Infection:
-
For TZM-bl cells: Measure the luciferase activity using a luciferase assay system. The light units are proportional to the level of viral infection.
-
For PBMCs: Collect the cell culture supernatant and measure the p24 antigen concentration using a p24 ELISA to quantify viral replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of infectivity for each condition.
-
Determine the effect of the this compound peptide on the infectivity of the transcytosed virus.
-
Visualizations
References
- 1. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigenicity and immunogenicity of the HIV-1 gp41 epitope this compound inserted into permissive sites of the MalE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HIV type 1 infectivity by constrained α-helical peptides: Implications for the viral fusion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Immunodeficiency Virus Type 1 Entry in Cells Expressing gp41-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting HIV-1 entry: discovery of D-peptide inhibitors that target the gp41 coiled-coil pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short constrained peptides that inhibit HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broadly neutralizing antibodies suppress post-transcytosis HIV-1 infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Immunogenicity of the ELDKWA Epitope
Welcome to the technical support center for researchers working with the ELDKWA epitope. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the immunogenicity of this critical HIV-1 gp41 neutralizing epitope in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound epitope poorly immunogenic on its own?
A1: The this compound epitope, like many small synthetic peptides, is considered a hapten. Haptens are small molecules that can be recognized by antibodies but cannot elicit a strong immune response on their own.[1][2][3] To generate a robust antibody response, they need to be chemically coupled to a larger, immunogenic carrier molecule.[1][2][3] This is because eliciting an immune response requires the activation of both B cells (which recognize the epitope) and T helper cells, and small peptides are often too small to effectively engage both.[1]
Q2: What are the most common strategies to increase the antibody response against the this compound epitope?
A2: The primary strategies to overcome the low immunogenicity of the this compound epitope include:
-
Conjugation to a carrier protein: This is the most widely used and effective method.[1][3][4][]
-
Use of adjuvants: Adjuvants are substances that enhance the immune response to an antigen.[6][7][8]
-
Epitope modification and multimerization: Creating constructs with multiple copies of the epitope or slightly modified versions can increase the immune response.[9][10][11][12]
-
Advanced delivery systems: Utilizing systems like liposomes or nanoparticles can improve the delivery of the epitope to immune cells.[13][14][15]
Q3: Which carrier protein should I choose for my this compound peptide?
A3: The choice of carrier protein can influence the resulting immune response. Commonly used and effective carrier proteins include:
-
Keyhole Limpet Hemocyanin (KLH): Highly immunogenic due to its large size and foreignness to mammals, making it a popular choice.[3][4]
-
Bovine Serum Albumin (BSA): A convenient and highly soluble protein, though it's important to consider that antibodies may also be raised against BSA itself.[3][4]
-
Ovalbumin (OVA): Often used as a secondary carrier protein to confirm that the antibody response is specific to the hapten (this compound) and not the primary carrier.[3]
Q4: What are some recommended adjuvants to use with an this compound-based immunogen?
A4: The choice of adjuvant is critical for steering the type and strength of the immune response.[6] Some commonly used adjuvants in peptide vaccine research include:
-
Freund's Adjuvant (Complete and Incomplete): Complete Freund's Adjuvant (CFA) is a potent adjuvant used for the initial immunization in animal studies, followed by boosts with Incomplete Freund's Adjuvant (IFA). Note that CFA is not for human use.[6]
-
Montanide™: A clinical-grade IFA that has been widely used in experimental peptide-based cancer vaccines.[6][16]
-
Toll-Like Receptor (TLR) Agonists: These molecules activate innate immunity and can promote a strong T-cell response. Examples include Monophosphoryl lipid A (MPLA), a TLR4 agonist, and synthetic imidazoquinolines like imiquimod and resiquimod (TLR7/8 agonists).[6]
Troubleshooting Guides
Issue: Low or No Antibody Titer After Immunization
Possible Cause 1: Inefficient Conjugation of this compound to the Carrier Protein
-
Troubleshooting Steps:
-
Verify Conjugation Efficiency: Use a method like SDS-PAGE to confirm an increase in the molecular weight of the carrier protein after conjugation. You can also use MALDI-TOF mass spectrometry to analyze the conjugate.
-
Optimize Conjugation Chemistry: Ensure the chosen crosslinker is appropriate for the functional groups on your peptide and carrier. For example, EDC is used for carboxyl and amine crosslinking, while maleimide chemistry targets sulfhydryl groups.[1]
-
Check Peptide Purity: Impurities in the synthetic peptide can interfere with the conjugation reaction. Ensure the peptide is of high purity (typically >95%).
-
Possible Cause 2: Suboptimal Immunization Protocol
-
Troubleshooting Steps:
-
Review Adjuvant Choice and Preparation: Ensure the adjuvant is properly emulsified with your immunogen. The stability of the emulsion is critical for a sustained immune response.
-
Optimize Immunization Schedule: A typical schedule involves a primary immunization followed by 2-3 booster injections at 2-3 week intervals. The timing of boosts is crucial for inducing a strong memory response.
-
Increase Antigen Dose: The amount of immunogen may be insufficient. Titrate the dose of the this compound-carrier conjugate in a pilot experiment to find the optimal concentration.
-
Possible Cause 3: Inherent Low Immunogenicity of the Construct
-
Troubleshooting Steps:
-
Switch Carrier Protein: If you are using BSA, consider switching to the more immunogenic KLH.[3]
-
Incorporate a T-helper Epitope: If your construct lacks a strong T-helper epitope, the B-cell response will be weak. Carrier proteins typically provide these, but you can also include a universal T-helper epitope like PADRE in your peptide design.[7]
-
Consider Epitope Multimerization: Studies have shown that a tetrameric form of the this compound epitope can significantly increase the antibody response compared to a monomeric peptide conjugated to a carrier.[12]
-
Issue: High Antibody Titer Against the Carrier Protein, but Low Titer Against this compound
Possible Cause: Dominance of the Carrier in the Immune Response
-
Troubleshooting Steps:
-
Increase Hapten Density: Optimize the conjugation reaction to increase the number of this compound peptides coupled to each carrier protein molecule. However, be aware that excessive conjugation can sometimes mask carrier epitopes and potentially lead to insolubility.
-
Use a Different Carrier for Screening: When performing an ELISA to screen for anti-ELDKWA antibodies, use a conjugate with a different carrier protein than the one used for immunization (e.g., immunize with this compound-KLH and screen with this compound-OVA). This ensures that you are detecting antibodies specific to the this compound epitope and not the carrier.
-
Purify Antibodies: Use affinity chromatography with an this compound-peptide column to purify epitope-specific antibodies from the immunized serum.
-
Quantitative Data Summary
The following table summarizes antibody titers achieved in mice with different this compound-based immunogens as reported in the literature.
| Immunogen | Carrier/Conjugation Partner | Adjuvant | Antibody Titer (in mice) | Reference |
| C-domain peptide (P2) | KGGG)7-K (K/G) | Not Specified | 1:25,600 | [17] |
| C-domain peptide (P2) | BSA | Not Specified | 1:320 - 1:6,400 | [17] |
| This compound-tetramer peptide [C-(ELDKWAG)4] | BSA | Not Specified | 1:12,800 - 1:25,600 | [12] |
| C-domain peptide (P2) | BSA | Not Specified | 1:1,600 - 1:3,200 | [12] |
| Recombinant gp160 | N/A | Not Specified | 1:400 | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound Peptide to KLH using a Maleimide Crosslinker
This protocol assumes the this compound peptide has been synthesized with a terminal cysteine residue.
Materials:
-
This compound peptide with a C-terminal cysteine
-
Maleimide-activated KLH
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Desalting or dialysis equipment
Methodology:
-
Dissolve the Peptide: Dissolve the cysteine-containing this compound peptide in the conjugation buffer.
-
Activate the Carrier: Dissolve the maleimide-activated KLH in the conjugation buffer.
-
Conjugation Reaction: Mix the dissolved peptide and activated KLH. The molar ratio of peptide to carrier should be optimized, but a starting point is a 20-50 fold molar excess of peptide.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated peptide and byproducts by dialysis against PBS or by using a desalting column.
-
Confirmation: Confirm successful conjugation by SDS-PAGE, observing a shift in the molecular weight of KLH.
Protocol 2: Mouse Immunization with this compound-KLH Conjugate
Materials:
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
Methodology:
-
Prepare the Immunogen Emulsion (Primary Immunization):
-
Prepare a solution of the this compound-KLH conjugate in sterile PBS (e.g., 50-100 µg per mouse).
-
In a separate syringe, draw up an equal volume of CFA.
-
Connect the two syringes with a Luer-lock connector and mix vigorously until a stable, thick white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in a beaker of water.
-
-
Primary Immunization (Day 0): Inject the emulsion subcutaneously or intraperitoneally into the mice.
-
Prepare the Immunogen Emulsion (Booster Immunizations): Prepare the emulsion as in step 1, but use IFA instead of CFA.
-
Booster Immunizations (e.g., Day 21, Day 35): Inject the this compound-KLH/IFA emulsion as you did for the primary immunization.
-
Serum Collection: Collect blood samples (e.g., via tail bleed) 7-10 days after each booster immunization to test for antibody titers. A final bleed can be performed via cardiac puncture at the end of the experiment.
Visualizations
Caption: Workflow for enhancing this compound immunogenicity.
Caption: Cellular interactions for anti-ELDKWA antibody production.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The recombinant immunogen with high-density epitopes of this compound and ELDEWA induced antibodies recognizing both epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Improving the efficacy of peptide vaccines in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Potential association factors for developing effective peptide-based cancer vaccines [frontiersin.org]
- 17. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Viral Escape in the ELDKWA Sequence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ELDKWA sequence and investigating viral escape mutations.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound sequence?
A1: The this compound sequence is a highly conserved epitope located in the membrane-proximal external region (MPER) of the HIV-1 gp41 protein. It is the recognition site for the broadly neutralizing human monoclonal antibody 2F5. Due to its conserved nature and role in viral entry, it is a key target for HIV-1 vaccine and therapeutic development.
Q2: What are viral escape mutations in the context of the this compound sequence?
A2: Viral escape mutations are changes in the amino acid sequence of the this compound epitope that reduce or eliminate the binding of neutralizing antibodies, such as 2F5.[1] These mutations allow the virus to evade the host's immune response or the action of therapeutic antibodies, leading to persistent infection and treatment failure.
Q3: Which mutations in the this compound sequence are known to cause viral escape?
A3: Studies have shown that mutations, particularly in the core 'DKW' motif, can significantly impact antibody binding and lead to escape.[2] For example, a K665N mutation in the this compound sequence has been shown to abrogate neutralization by the 2F5 antibody. Other frequent variants have also been identified that lead to the invalidation of 2F5 neutralization.[1]
Q4: What is the "fitness cost" of an escape mutation?
A4: The fitness cost refers to the negative impact an escape mutation may have on a virus's replication capacity or overall survival in the absence of immune pressure.[3][4][5] While a mutation may allow the virus to escape an antibody, it might also impair the function of the protein it is in, leading to a less "fit" virus. However, viruses can sometimes acquire secondary, compensatory mutations that restore their fitness.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating this compound escape mutations.
| Problem | Possible Cause | Suggested Solution |
| No or low viral titer after introducing mutations in this compound. | The introduced mutation has a high fitness cost, impairing viral replication. | - Culture the virus for a longer period to allow for the selection of compensatory mutations that may restore viral fitness.- Consider using a different viral backbone that may be more tolerant of the mutation.- If possible, measure the fitness of your mutant virus compared to the wild-type to quantify the impact of the mutation. |
| Inconsistent results in neutralization assays. | - Variability in cell lines or virus stocks.- Inaccurate quantification of virus or antibody concentrations.- Presence of mixed viral populations (wild-type and mutant). | - Use a consistent cell line and prepare a large, quality-controlled stock of your virus.- Ensure accurate and consistent quantification of all reagents.- Sequence your viral stock to confirm the presence and purity of the intended mutation. Plaque purify your virus if necessary to ensure a clonal population. |
| Difficulty expressing or purifying the mutant gp41 protein. | The mutation affects the protein's folding or stability. | - Try expressing the protein at a lower temperature to aid in proper folding.- Co-express with chaperones that can assist in protein folding.- Consider using a different expression system (e.g., mammalian vs. bacterial). |
| Mutant virus shows unexpected neutralization sensitivity. | The mutation, while conferring escape from one antibody, may increase sensitivity to other antibodies (a phenomenon known as "seesaw" effect). | - Test your mutant virus against a panel of different neutralizing antibodies to get a broader picture of its antigenic profile.- This could be a genuine and interesting finding worth further investigation. |
Experimental Protocols
Generation of this compound Mutant Viruses
This protocol describes the generation of viral pseudotypes with mutations in the this compound sequence using site-directed mutagenesis.
Methodology:
-
Plasmid Preparation: Obtain a plasmid encoding the wild-type HIV-1 envelope glycoprotein (gp160).
-
Site-Directed Mutagenesis:
-
Design primers containing the desired mutation in the this compound sequence.
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Digest the parental, non-mutated plasmid DNA using DpnI.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
-
Plasmid Purification and Sequencing:
-
Isolate the plasmid DNA from the transformed bacteria.
-
Sequence the entire gp160 open reading frame to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
-
Pseudovirus Production:
-
Co-transfect a packaging cell line (e.g., HEK293T) with the mutated envelope plasmid and a backbone plasmid encoding the viral genome with a reporter gene (e.g., luciferase or GFP).
-
Harvest the supernatant containing the pseudotyped viruses 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filtration.
-
Titer the virus stock for use in subsequent assays.
-
Neutralization Assay
This protocol outlines a standard in vitro neutralization assay to assess the susceptibility of this compound mutant viruses to neutralizing antibodies.
Methodology:
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density and incubate overnight.
-
Antibody Dilution: Prepare a serial dilution of the neutralizing antibody (e.g., 2F5) in culture medium.
-
Virus-Antibody Incubation:
-
Mix a standardized amount of the pseudotyped virus with each antibody dilution.
-
Incubate the virus-antibody mixture for 1 hour at 37°C to allow for neutralization.
-
-
Infection of Target Cells:
-
Add the virus-antibody mixture to the plated target cells.
-
Include control wells with virus only (no antibody) and cells only (no virus).
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Readout:
-
Based on the reporter gene used, measure the viral infectivity. For luciferase, lyse the cells and measure luminescence. For GFP, measure fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each antibody concentration relative to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) of the antibody for the wild-type and mutant viruses by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table provides an illustrative summary of how quantitative data on this compound escape mutations could be presented. The values are hypothetical and for demonstration purposes only.
| Mutation | Antibody | IC50 (µg/mL) | Fold Change in IC50 (Mutant/WT) | Relative Viral Fitness (%) |
| Wild-Type | 2F5 | 0.5 | 1.0 | 100 |
| D664A | 2F5 | 15.0 | 30.0 | 85 |
| K665N | 2F5 | >50.0 | >100.0 | 70 |
| W666A | 2F5 | 25.0 | 50.0 | 90 |
Visualizations
Caption: Workflow for generating and testing this compound escape mutants.
Caption: Logical relationship of this compound escape mutations.
References
- 1. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epistasis reduces fitness costs of influenza A virus escape from stem-binding antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitness costs limit viral escape from cytotoxic T lymphocytes at a structurally constrained epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fitness cost of escape mutations in p24 Gag in association with control of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Counter ELDKWA Epitope Masking on Native gp41
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the ELDKWA epitope of HIV-1 gp41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at targeting this critical epitope.
Frequently Asked Questions (FAQs)
Q1: What is the this compound epitope and why is it a significant target for HIV-1 research?
The this compound sequence (amino acids 662-667) is a highly conserved epitope within the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein gp41.[1][2] It is the recognition site for the broadly neutralizing human monoclonal antibody 2F5, which can neutralize a wide range of primary HIV-1 isolates.[1][3] The ability of antibodies targeting this epitope to inhibit viral entry and fusion makes it a key target for the development of vaccines and immunotherapeutics.[4]
Q2: Why is the this compound epitope often masked or poorly accessible on the native HIV-1 virion?
The masking of the this compound epitope is a significant challenge and is attributed to several factors:
-
Conformational Masking: On the native, pre-fusion state of the gp120-gp41 complex, the this compound epitope is conformationally masked. It is believed to become transiently exposed during the conformational changes that gp41 undergoes after receptor binding and during the fusion process.[1][5][6] These epitopes that are only exposed for limited periods are termed 'transitional epitopes'.[1]
-
Steric Hindrance: The epitope's location near the viral membrane and its proximity to other gp41 domains can sterically hinder antibody access.
-
Poor Immunogenicity: In infected individuals, the antibody response to the this compound epitope is often very low, suggesting it is poorly immunogenic in its native context.[1][3]
Q3: What are the common mutations in the this compound epitope and how do they affect antibody recognition?
Viral evasion through mutation is a major challenge.[7] Mutations in the this compound epitope, particularly at the D (aspartic acid) or K (lysine) positions, can lead to resistance to neutralizing antibodies like 2F5.[3][8] Common variants include ELDEWA, ELNKWA, and ELEKWA.[9][10] These changes can disrupt the binding of specific monoclonal antibodies.[9] However, polyclonal antibodies induced by epitope vaccines based on these mutated sequences have shown cross-reactivity with the original this compound epitope.[3][8][10]
Troubleshooting Guides
Problem 1: Low to no binding of anti-ELDKWA antibodies to native or recombinant gp41 in ELISA.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Epitope Masking | 1. Use of Soluble CD4 (sCD4): Pre-incubate your gp140 or virus-like particles with sCD4 to induce conformational changes that may expose the this compound epitope.[1][5] 2. Peptide Competition ELISA: Use linear this compound peptides as competitors to confirm that the antibody is specific to the epitope. If binding is inhibited, the antibody is specific but may not be accessing the epitope on the folded protein. |
| Incorrect Protein Conformation | 1. Denaturing Conditions: Perform the ELISA under denaturing conditions (e.g., using a denaturing buffer for coating) to expose the linear epitope. Compare results with a native ELISA to assess conformational masking. 2. Use of Recombinant Soluble gp41 (rsgp41): Recombinant forms of gp41 may present the epitope more readily than the full gp140 trimer.[3][8] |
| Antibody Issues | 1. Antibody Titration: Ensure you are using the optimal concentration of your primary antibody. 2. Antibody Specificity: Confirm the specificity of your antibody using peptide arrays or competitive ELISA with known this compound-containing peptides.[11] |
| General ELISA Issues | Review standard ELISA troubleshooting guides for issues like improper plate coating, blocking, washing, or substrate problems.[12] |
Problem 2: Anti-ELDKWA antibodies show binding in ELISA but fail to neutralize HIV-1 in vitro.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Epitope Accessibility on Virions | 1. Transitional Epitope: The this compound epitope is a 'transitional epitope', meaning it is only exposed transiently during the fusion process.[1] Your antibody may bind to a static conformation in an ELISA but may not be able to access the epitope during the rapid conformational changes of viral entry. 2. Affinity and Avidity: The affinity and avidity of the antibody may be insufficient to bind and block the function of the transiently exposed epitope. Consider using antibody engineering techniques to improve affinity. |
| Viral Strain Variation | 1. Sequence Analysis: Sequence the gp41 of the viral strain used in the neutralization assay to check for mutations within or flanking the this compound epitope.[13] 2. Use of "Epitope Cocktail": A combination of antibodies targeting different variants of the this compound epitope may be more effective.[7] |
| Assay Sensitivity | Ensure your neutralization assay is sensitive enough to detect low levels of neutralization. Include a positive control antibody like 2F5. |
Experimental Protocols & Methodologies
Protocol 1: sCD4-Induced this compound Epitope Exposure Assay
Objective: To determine if soluble CD4 (sCD4) treatment can enhance the binding of anti-ELDKWA antibodies to gp140.
Methodology:
-
Coating: Coat a 96-well ELISA plate with recombinant gp140 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with 3% BSA in PBST for 2 hours at room temperature.
-
sCD4 Incubation: Wash the plate 3 times with PBST. Add sCD4 at varying concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells and incubate for 1 hour at 37°C. Include a control with no sCD4.
-
Antibody Incubation: Wash the plate 3 times with PBST. Add your anti-ELDKWA antibody at a predetermined optimal dilution and incubate for 1 hour at room temperature.
-
Secondary Antibody & Detection: Proceed with standard ELISA steps for secondary antibody incubation, substrate addition, and reading the absorbance.
Protocol 2: Competitive ELISA for Epitope Specificity
Objective: To confirm the specificity of an antibody for the this compound epitope.
Methodology:
-
Coating: Coat a 96-well ELISA plate with a carrier-conjugated this compound peptide (e.g., this compound-BSA) or recombinant gp41 overnight at 4°C.
-
Blocking: Wash and block the plate as described above.
-
Competitive Incubation: In a separate plate or tubes, pre-incubate your anti-ELDKWA antibody with varying concentrations of free this compound peptide (competitor) for 1 hour at room temperature. Also, include a negative control with no competitor peptide and another with an irrelevant peptide.
-
Transfer to ELISA Plate: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Detection: Proceed with the washing and detection steps of a standard ELISA. A decrease in signal in the presence of the free this compound peptide indicates specific binding.
Data Presentation
Table 1: Cross-Reactivity of Anti-ELDKWA and Variant-Specific Antisera
This table summarizes the cross-reactivity patterns of polyclonal antisera raised against the this compound epitope and its common variants. Data is synthesized from studies investigating epitope-vaccine candidates.[3][8]
| Antiserum Raised Against | Reactivity with this compound Peptide | Reactivity with ELDEWA Peptide | Reactivity with ELEKWA Peptide | Reactivity with ELNKWA Peptide |
| This compound | +++ | ++ | ++ | +/- |
| ELDEWA | ++ | +++ | - | - |
| ELEKWA | ++ | - | +++ | +/- |
| ELNKWA | ++ | ++ | ++ | +++ |
Relative reactivity is denoted as +++ (strong), ++ (moderate), + (weak), +/- (variable), - (none).
Visualizations
Diagram 1: Conformational Masking and Unmasking of the this compound Epitope
Caption: Conformational changes in gp41 post-CD4 binding expose the this compound epitope.
Diagram 2: Troubleshooting Workflow for Low Antibody Binding
Caption: A step-by-step guide for troubleshooting low anti-ELDKWA antibody binding.
References
- 1. Identifying epitopes of HIV-1 that induce protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunodominant glycoprotein 41 epitope identified by seroreactivity in HIV type 1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Changes in HIV-1 gp41 in the Course of HIV-1 Envelope Glycoprotein-Mediated Fusion and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct conformational states of HIV-1 gp41 are recognized by neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. A predefined epitope-specific monoclonal antibody recognizes ELDEWA-epitope just presenting on gp41 of HIV-1 O clade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Association of antibody reactivity to this compound, a glycoprotein 41 neutralization epitope, with disease progression in children perinatally infected with HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ELDKWA Peptide Presentation for Antibody Recognition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the presentation of the ELDKWA peptide for antibody recognition in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it significant?
A1: this compound is a highly conserved linear epitope found on the ectodomain of the gp41 transmembrane glycoprotein of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It is the recognition site for the broadly neutralizing human monoclonal antibody 2F5.[1] Due to its role in the HIV-1 fusion process and its recognition by neutralizing antibodies, the this compound peptide is a critical target for vaccine design and the development of therapeutic antibodies.[3][4][5]
Q2: What are the common causes of assay failure when using synthetic peptides like this compound?
A2: Failures in peptide-based assays can often be attributed to several factors unrelated to the experimental design itself. These include biological contamination with substances like endotoxins, which can trigger unwanted immune reactions, and contamination with trifluoroacetic acid (TFA), a remnant from peptide synthesis that can interfere with cellular assays.[6] Improper storage conditions leading to peptide degradation, poor peptide solubility, and oxidation of sensitive residues are also common culprits.[6]
Q3: What level of purity is recommended for the this compound peptide in our assays?
A3: For most research applications, including cell-based assays and quantitative analyses, a peptide purity of >95% is recommended. For highly sensitive assays or in vivo studies, aiming for >98% purity is advisable to ensure that experimental outcomes are not influenced by impurities.[7] Impurities, even at low levels, can lead to false-positive results or interfere with the bioactivity of the peptide.[8]
Q4: How can I improve the immunogenicity of the this compound peptide to generate a robust antibody response?
A4: Due to their small size, peptides like this compound are often haptens and require conjugation to a larger carrier protein to elicit a strong immune response.[9][10] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[11][12][13] KLH is generally more immunogenic than BSA.[11] The choice of conjugation chemistry is also critical to ensure the epitope is accessible for antibody recognition.
Q5: Should I directly coat the this compound peptide onto my ELISA plate?
A5: Direct coating of peptides onto ELISA plates can sometimes lead to poor adsorption or masking of the epitope.[3] To enhance presentation, you can conjugate the peptide to a carrier protein like BSA before coating.[14] Alternatively, using plates with enhanced binding capabilities or employing a biotin-streptavidin immobilization system can improve sensitivity and specificity.
Troubleshooting Guides
Low or No Signal in this compound Peptide ELISA
| Possible Cause | Recommended Solution |
| Poor Peptide Immobilization | Conjugate this compound to a carrier protein (e.g., BSA) before coating to improve presentation.[3][14] Use high-protein-binding ELISA plates. Consider biotinylating the peptide and using streptavidin-coated plates for a more controlled orientation. |
| Low Antibody Affinity/Concentration | Increase the concentration of the primary or secondary antibody.[15] Optimize antibody dilutions with a titration experiment. Increase incubation times, for instance, by incubating overnight at 4°C.[15] |
| Degraded Peptide or Reagents | Ensure the lyophilized peptide has been stored properly at -20°C and protected from light.[6] Prepare fresh peptide solutions and avoid repeated freeze-thaw cycles.[6] Verify the activity of enzyme conjugates and substrates. |
| Incorrect Assay Conditions | Ensure all reagents are brought to room temperature before use.[4] Verify that the pH of buffers is optimal for antibody-antigen binding. |
| Inefficient Washing Steps | Overly aggressive washing can remove bound antibodies or peptide. Reduce the number or duration of wash steps.[3] |
High Background in this compound Peptide ELISA
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time.[15] Consider using a commercial blocking buffer optimized for ELISAs.[13] |
| Non-specific Antibody Binding | Increase the number and duration of wash steps.[15] Add a mild detergent like Tween-20 to the wash buffer to reduce non-specific interactions.[15] Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Contaminated Reagents | Use fresh, high-purity reagents. Biological contamination in peptide preparations can lead to non-specific signals.[6] |
| Cross-Reactivity | If using a peptide-carrier conjugate for coating, ensure the blocking buffer and antibodies do not cross-react with the carrier protein. |
Quantitative Data Presentation
Antibody Responses to this compound and Mutated Epitopes
| Immunogen (Epitope) | Antibody Titer (Dilution) | Cross-Reactivity with this compound | Reference |
| This compound | ~1:6,400 to 1:25,600 | Yes | [3][4] |
| ELNKWA | High | Yes | [15] |
| ELEKWA | High | Yes | [3][4] |
| ELDEWA | High | Yes | [3][4] |
This table summarizes the immunogenicity of this compound and its variants, demonstrating that while mutations can affect neutralization by specific monoclonal antibodies, polyclonal responses can still recognize the original and mutated epitopes.
Factors Influencing this compound Peptide-Antibody Binding Affinity
| Factor | Observation | Significance | Reference |
| Peptide Length | Expanding the core this compound sequence to a nonapeptide (Ac-LELDKWASL-amide) was sufficient for maximal affinity to mAb 2F5. | Flanking residues are important for high-affinity binding. | [1] |
| Core Residue Substitution | Alanine scanning confirmed the central DKW sequence as essential for recognition by mAb 2F5. | The DKW motif is critical for the interaction. | [1] |
| Conformational Constraints | A 15-residue disulfide-bridged loop containing the epitope retained high affinity, while smaller or larger loops showed reduced affinity. | Proper conformation of the epitope is crucial for optimal antibody binding. | [1] |
Experimental Protocols
Protocol 1: this compound Peptide-BSA Conjugation for ELISA Coating
This protocol describes the conjugation of a cysteine-terminated this compound peptide to Bovine Serum Albumin (BSA) using a maleimide crosslinker for subsequent use in an ELISA.
Materials:
-
This compound peptide with a terminal cysteine
-
Bovine Serum Albumin (BSA)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
PD-10 desalting column
Procedure:
-
Activate BSA: Dissolve 5 mg of BSA in 0.5 mL of 10 mM phosphate buffer (pH 7.0). Dissolve 3 mg of MBS in 200 µL of DMF. Add 70 µL of the MBS solution to the BSA solution and stir for 30 minutes at room temperature.[12]
-
Purify Activated BSA: Remove excess MBS by passing the reaction mixture through a PD-10 desalting column equilibrated with 50 mM phosphate buffer (pH 6.0).[11][12]
-
Prepare Peptide: Dissolve 5 mg of the cysteine-containing this compound peptide in 100 µL of DMF.[12]
-
Conjugation Reaction: Rapidly add the dissolved peptide to the purified, activated BSA. Immediately adjust the pH to 7.0-7.2 with 2 N NaOH.[11][12]
-
Incubation: Allow the reaction to proceed for 3 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Storage: The resulting conjugate can be lyophilized or stored at -20°C for future use.
Protocol 2: Indirect ELISA for this compound-Specific Antibodies
This protocol outlines a standard indirect ELISA to detect and quantify antibodies specific for the this compound peptide.
Materials:
-
This compound peptide or this compound-BSA conjugate
-
High-protein-binding 96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Primary antibody samples (e.g., serum, purified antibodies)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Coating: Dilute the this compound peptide to 2-4 µg/mL (or this compound-BSA conjugate to 1-2 µg/mL) in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody samples to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for low or no signal in an this compound peptide ELISA.
Caption: Decision tree for selecting an this compound peptide presentation strategy.
Caption: Simplified schematic of the HIV-1 entry and membrane fusion process involving gp41.
References
- 1. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 gp41: mediator of fusion and target for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic characterization of the multivalent interactions underlying rapid and selective translocation through the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Custom Peptide conjugation to KLH BSA etc [4adi.com]
- 12. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utminers.utep.edu [utminers.utep.edu]
Technical Support Center: ELDKWA-Based Vaccine Development
Welcome to the technical support center for researchers engaged in the development of ELDKWA-based vaccines. This resource provides expert guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during pre-clinical and clinical research. The this compound sequence is a critical neutralizing epitope on the transmembrane glycoprotein gp41 of the Human Immunodeficiency Virus type 1 (HIV-1), making it a key target for vaccine design.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the this compound epitope and why is it a target for an HIV-1 vaccine?
A1: The this compound sequence is a conserved linear epitope within the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein gp41.[4] It is the recognition site for the broadly neutralizing monoclonal antibody (bNAb) 2F5, which can neutralize a wide variety of primary HIV-1 isolates.[1][2][5] The ability of antibodies targeting this epitope to prevent viral entry makes it a highly attractive target for a peptide-based vaccine aimed at eliciting a protective humoral (antibody) response.[2]
Q2: What are the fundamental challenges of developing a synthetic peptide-based vaccine like one targeting this compound?
A2: Synthetic peptide vaccines offer high safety, specificity, and ease of manufacturing.[6][7] However, they face several core challenges:
-
Low Immunogenicity: Short peptides, when used in isolation, are often weakly immunogenic and fail to elicit a strong or lasting immune response.[8][9][10]
-
Rapid Degradation: Peptides are quickly broken down by proteases in the body, resulting in a short half-life and limited exposure to the immune system.[6][10][11]
-
Need for Adjuvants and Carriers: To overcome low immunogenicity, peptides require formulation with adjuvants (to stimulate the innate immune system) and often conjugation to larger carrier proteins or delivery systems.[8][12]
-
MHC Restriction: T-cell help is often required for a robust antibody response. Peptide epitopes for T-cells are presented by Major Histocompatibility Complex (MHC) molecules, which are highly variable in the human population (HLA restriction), potentially limiting the vaccine's effectiveness across diverse populations.[6][9]
-
Viral Escape: HIV-1 can mutate the this compound sequence, leading to variants that are resistant to neutralization by antibodies like 2F5.[5][13][14]
Troubleshooting Guide: Experimental Issues
This guide addresses specific problems researchers may face during the development and testing of an this compound-based vaccine construct.
Q3: My this compound peptide construct is showing poor immunogenicity, resulting in low antibody titers. What are the potential causes and solutions?
A3: This is a primary challenge in peptide vaccine development.[8][9] Several factors could be responsible. Refer to the troubleshooting flowchart and table below.
Troubleshooting Flowchart: Low Antibody Titer
Caption: Troubleshooting workflow for low antibody response.
Q4: The induced antibodies recognize the linear this compound peptide in an ELISA but fail to neutralize the actual HIV-1 virus. Why?
A4: This indicates that while the peptide is antigenic (can be recognized by antibodies), it is not effectively immunogenic in a way that produces functional, neutralizing antibodies.
-
Conformational Differences: The this compound epitope on the native gp41 protein exists in a specific three-dimensional conformation that may not be fully replicated by a short, linear synthetic peptide.[11] Antibodies raised against the linear peptide may not bind effectively to the native protein on the virus.
-
Epitope Accessibility: The this compound epitope is located in the membrane-proximal region, which can be sterically hindered or masked on the viral surface, making it inaccessible to antibodies.[4]
-
Low Affinity Antibodies: The immunization may be producing low-affinity antibodies that can bind in the high-avidity context of an ELISA plate but are not strong enough to effectively neutralize the virus.
Solutions:
-
Use Longer Peptides: Employ longer peptides that may better mimic the native conformation of the epitope.
-
Structural Scaffolding: Present the this compound sequence on a protein scaffold to enforce a more native-like conformation.
-
Adjuvant Selection: Utilize adjuvants known to promote affinity maturation of B-cells and a stronger T-helper response. Adjuvants like AS03 or TLR agonists can enhance the quality of the immune response.[12][]
Q5: We are observing high variability in immune responses between individual animals in our pre-clinical study. What could be the cause?
A5: High variability is a known challenge, particularly for peptide vaccines.[9] The primary cause is often the genetic diversity of the Major Histocompatibility Complex (MHC), known as HLA in humans.[6][9] Different MHC haplotypes bind and present peptides with varying efficiency, leading to stronger or weaker T-cell help and subsequent antibody responses. While inbred lab animals have uniform MHC, outbred populations will show this variability.
Solutions:
-
Include Multiple T-helper Epitopes: Incorporate promiscuous T-helper epitopes into your vaccine construct—peptides known to bind to a wide range of MHC class II molecules. This ensures that a larger proportion of the population can mount a strong T-cell response.
-
Use Outbred Animal Models: If not already doing so, use outbred animal models to better reflect the genetic diversity of the human population and assess the robustness of the vaccine across different genetic backgrounds.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and general peptide vaccine development.
Table 1: Representative Antibody Titers from this compound Immunization Studies
| Immunogen | Adjuvant/Carrier | Animal Model | Peak Antibody Titer (ELISA) | Reference |
| This compound-containing peptide (P2) | Carrier Peptide | Mice | 1:25,600 | [1] |
| This compound-containing peptide (P2) | BSA Carrier | Mice | 1:320 - 1:6,400 | [1] |
| This compound-epitope vaccine | Not specified | Rabbits | 1:25,600 | [1] |
| Mutated epitope (e.g., ELNKWA) vaccines | Not specified | Not specified | 1:6,400 - 1:25,600 | [16] |
Table 2: Common Adjuvants for Peptide Vaccines and Their Mechanisms
| Adjuvant Class | Example(s) | Primary Mechanism of Action | Development Stage (General) | Reference(s) |
| Emulsions | MF59, AS03 | Creates an antigen depot for slow release; induces innate immune cell recruitment and cytokine production.[7][12] | Licensed for human use | [12][] |
| TLR Agonists | CpG, Poly(I:C) | Activate Toll-like receptors (TLRs) on APCs, leading to maturation and enhanced antigen presentation.[7][] | Clinical Trials/Approved | [7][][17] |
| Particulate Delivery | PLGA, Liposomes | Encapsulate antigen, facilitate uptake by APCs, and allow for sustained release.[12] | Pre-clinical / Clinical | [12] |
| Saponins | QS-21, Matrix-M | Forms ISCOMs that enhance antigen presentation to both MHC class I and II pathways. | Licensed for human use | [] |
Experimental Protocols & Workflows
General Workflow for this compound-Based Vaccine Development
Caption: A phased workflow for peptide vaccine development.
Protocol 1: Indirect ELISA for this compound-Specific Antibody Titration
-
Plate Coating: Dilute the synthetic this compound peptide to 2-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T). Incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of immunized animal sera (e.g., starting at 1:100) in blocking buffer. Add 100 µL of diluted sera to the wells. Include negative control (pre-immune) sera. Incubate for 2 hours at RT.
-
Secondary Antibody Incubation: Wash the plate 5 times. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Detection: Wash the plate 5 times. Add 100 µL/well of HRP substrate (e.g., TMB). Allow the color to develop in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an OD value significantly above the background (e.g., 2-3 times the OD of the negative control).
Signaling Pathway: APC-T Helper Cell Activation
Caption: T-cell activation via peptide presentation by an APC.
References
- 1. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of monoclonal antibody with predefined ELNKWA epitope specificity by epitope vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Synthetic Peptides: Revolutionizing Vaccine Development [numaferm.com]
- 7. What are the different types of drugs available for Synthetic peptide vaccine? [synapse.patsnap.com]
- 8. Peptide Vaccine: Progress and Challenges [mdpi.com]
- 9. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ELDKWA Peptide Immunogen Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting common issues related to the stability of ELDKWA peptide immunogens.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in my this compound peptide?
A1: The stability of any peptide is primarily determined by its amino acid sequence. The this compound (Glu-Leu-Asp-Lys-Trp-Ala) sequence contains residues susceptible to specific degradation pathways:
-
Hydrolysis and Isomerization: The Aspartic Acid (Asp, D) residue is prone to dehydration, forming a cyclic imide intermediate. This can lead to either cleavage of the peptide backbone (especially at Asp-Gly or Asp-Pro sequences, though not present here) or isomerization to isoaspartate, altering the peptide's structure and function.[1][2][3]
-
Oxidation: The Tryptophan (Trp, W) residue is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain buffer components.[4][5]
-
Deamidation: While this compound does not contain Asparagine (Asn) or Glutamine (Gln), these are common sources of instability in other peptides, leading to the formation of Aspartic or Glutamic acid.[5][6]
Q2: How should I properly store my lyophilized this compound peptide for maximum stability?
A2: For long-term stability, lyophilized peptides are recommended.[7][8] Store the lyophilized this compound peptide at -20°C or ideally -80°C, protected from bright light.[4][9] Before opening the vial, allow it to warm to room temperature to prevent condensation, as moisture absorption can degrade the peptide.[10] For peptides containing moisture-sensitive residues (like Asp), storing them in a desiccator is also advisable.[11]
Q3: My peptide is in solution. What is the expected shelf-life and how should it be stored?
A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[10] If storage in solution is necessary, use sterile buffers at a pH of 5-6.[10] It is crucial to divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation, especially for peptides containing residues prone to oxidation like Tryptophan.[4][10] Store these aliquots at -20°C or -80°C.
Q4: Can the choice of adjuvant affect the stability of my this compound immunogen?
A4: Yes, adjuvants can impact the conformation and stability of the peptide. Adsorption to alum, for instance, can facilitate protein unfolding.[12] Interestingly, for a fusion peptide construct involving this compound and the T-helper epitope PADRE, common adjuvants like cholera toxin and CpG were found to be unnecessary and even competed with the desired immune response.[13][14] Therefore, the selection of an adjuvant must be carefully validated.
Troubleshooting Guides
Issue 1: Peptide Aggregation or Precipitation in Solution
Symptoms:
-
Visible particulate matter or cloudiness after reconstitution.
-
Inconsistent results in bioassays.
-
Low peptide concentration detected after centrifugation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
|---|---|
| Poor Solubility | The this compound sequence has both hydrophobic (Leu, Trp, Ala) and hydrophilic (Glu, Asp, Lys) residues. Ensure you are using the correct solvent. Start with sterile water, and if solubility is an issue, try adding a small amount of a co-solvent like acetonitrile or DMSO before adding the aqueous buffer.[15] |
| Incorrect pH | The net charge of the peptide is pH-dependent. Adjust the pH of your buffer. For this compound, a slightly acidic to neutral pH (5-7) is generally a good starting point to maintain stability.[15] |
| High Concentration | High peptide concentrations can favor aggregation.[16] Try working with lower, more dilute concentrations. |
| Physical Stress | Agitation or vigorous vortexing can induce aggregation. Mix gently by pipetting or slow inversion. |
Issue 2: Loss of Immunogenicity or Biological Activity
Symptoms:
-
Reduced or no antibody titer after immunization.
-
Failure to elicit the expected T-cell response.
-
Inconsistent binding in assays like ELISA.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
|---|---|
| Chemical Degradation | The peptide may have degraded due to oxidation (Trp) or hydrolysis (Asp). Use fresh aliquots for each experiment. Analyze the peptide's integrity using RP-HPLC and Mass Spectrometry to check for degradation products.[9][17] Consider using antioxidants in your formulation.[16] |
| Improper Conformation | The native conformation required for epitope recognition may be lost. Analyze the secondary structure using Circular Dichroism (CD) spectroscopy.[9] Sometimes, conjugating the peptide to a carrier protein like KLH or BSA can help present it in a more immunogenic conformation.[18][19] |
| Poor In Vivo Stability | The peptide may be rapidly cleared or degraded in vivo. Strategies to enhance in vivo stability include PEGylation or conjugation to albumin-binding moieties to increase serum half-life.[20][21] |
| Suboptimal Adjuvant/Formulation | The chosen adjuvant may not be optimal or could even be inhibitory.[14] Test different adjuvants or immunization strategies. Consider fusing the this compound sequence with a universal T-helper epitope like PADRE to enhance the immune response without traditional adjuvants.[13] |
Experimental Protocols & Workflows
Workflow for Assessing and Enhancing Peptide Stability
The following diagram outlines a systematic approach to evaluating and improving the stability of your this compound peptide immunogen.
Caption: General workflow for peptide stability assessment and enhancement.
Common Peptide Degradation Pathways
Understanding the chemical pathways that lead to instability is crucial for developing effective mitigation strategies.
Caption: Key chemical degradation pathways for the this compound peptide.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the purity of the this compound peptide and detect degradation products over time.
Materials:
-
This compound peptide sample (lyophilized or in solution)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate vials and filters
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
If the sample is already in solution, dilute it with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC Setup:
-
Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the UV detector to a wavelength of 220 nm or 280 nm (for Trp residue).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature (e.g., 25°C).
-
-
Injection and Gradient:
-
Inject a fixed volume of the sample (e.g., 20 µL).
-
Run a linear gradient to elute the peptide. A typical gradient might be:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
-
Data Analysis:
-
The main peak in the chromatogram corresponds to the intact this compound peptide.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
New peaks appearing over time in stability studies indicate degradation products.
-
This protocol provides a general guideline; specific parameters like the gradient slope and duration should be optimized for the best separation.[9][17]
References
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purelifepeptides.com [purelifepeptides.com]
- 8. medium.com [medium.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Impairment by mucosal adjuvants and cross-reactivity with variant peptides of the mucosal immunity induced by injection of the fusion peptide PADRE-ELDKWA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impairment by Mucosal Adjuvants and Cross-Reactivity with Variant Peptides of the Mucosal Immunity Induced by Injection of the Fusion Peptide PADRE-ELDKWA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. karger.com [karger.com]
- 20. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancement of Peptide Vaccine Immunogenicity by Increasing Lymphatic Drainage and Boosting Serum Stability [dspace.mit.edu]
Technical Support Center: ELDKWA-Specific Antibody Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using assays to detect antibodies specific for the ELDKWA peptide. The this compound sequence is a critical epitope within the gp41 transmembrane glycoprotein of the Human Immunodeficiency Virus (HIV), a key target for both diagnostic assays and vaccine research.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-specific antibody detection assays, such as peptide-based ELISA.
Issue 1: Weak or No Signal
| Question | Possible Cause | Solution |
| Why am I getting no signal, even with my positive control? | Reagent/Protocol Issue: One or more reagents may be expired, improperly stored, or prepared incorrectly. Reagents may not have been brought to room temperature before use.[2][3] | - Verify the expiration dates and storage conditions of all kit components.[3]- Prepare fresh buffers and reagent dilutions.[2]- Ensure all reagents are at room temperature before starting the assay.[3] |
| Incorrect Assay Setup: Reagents may have been added in the wrong order, or a step was missed.[4] | - Carefully review the entire protocol before starting and check off steps as you complete them.[5] | |
| Insufficient Antigen Coating: The this compound peptide may not be efficiently binding to the microplate wells. | - Ensure you are using a high-quality ELISA plate designed for protein/peptide binding.[3]- Optimize the peptide coating concentration. A typical starting range for peptides is 1-10 µg/mL.[6]- Increase the coating incubation time (e.g., overnight at 4°C).[7][8] | |
| Inactive Enzyme Conjugate: The enzyme (e.g., HRP) on the secondary antibody may have lost activity. | - Use a fresh or newly purchased conjugated secondary antibody.- Avoid inhibitors like sodium azide in HRP-containing buffers.[4] | |
| Incorrect Plate Reader Settings: The wavelength setting on the plate reader may not match the substrate used.[3] | - Confirm the correct wavelength for your specific substrate (e.g., 450 nm for TMB).[8] |
Issue 2: High Background
| Question | Possible Cause | Solution |
| Why are my negative control wells showing a strong signal? | Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the plate, leading to non-specific binding of antibodies.[9] | - Increase the blocking incubation time or try a different blocking agent (e.g., 1-5% BSA, non-fat dry milk).[2][8]- Ensure the blocking buffer is fresh and well-dissolved. |
| Antibody Concentration Too High: The primary or secondary antibody concentrations are too high, causing them to bind non-specifically.[2][10] | - Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. | |
| Inadequate Washing: Residual unbound antibodies are not being washed away effectively.[2] | - Increase the number of wash steps or the volume of wash buffer.[10]- Ensure complete removal of buffer after each wash by tapping the inverted plate on absorbent paper.[3] | |
| Cross-Contamination: Reagents or samples may have been splashed between wells.[11] | - Use fresh pipette tips for every standard, sample, and reagent.[3]- Be careful during pipetting to avoid splashing.[11] | |
| Substrate Issues: The substrate solution may be contaminated or has been exposed to light for too long. | - Use fresh, colorless substrate.[2]- Incubate the substrate step in the dark.[11] |
Issue 3: High Variability Between Replicate Wells
| Question | Possible Cause | Solution |
| Why are my duplicate/triplicate wells giving very different readings? | Inconsistent Pipetting: Inaccurate or inconsistent volumes dispensed into wells. | - Calibrate your pipettes regularly.- Ensure there are no air bubbles when pipetting.[3]- Pipette samples and reagents into the side of the wells to avoid splashing.[3] |
| "Edge Effect": Wells on the outer edges of the plate may have evaporated more quickly or experienced temperature differences.[11] | - Use a plate sealer during all incubation steps.[11]- Avoid stacking plates during incubation.[11]- Fill the outer wells with PBS or blocking buffer to create a humidity chamber. | |
| Incomplete Mixing: Reagents or samples were not mixed thoroughly before being added to the plate. | - Gently vortex or pipette-mix all reagents and sample dilutions before use. | |
| Plate Washing Inconsistency: An automated plate washer may have clogged ports, or manual washing is inconsistent across the plate. | - Verify the function of the automated plate washer.[2]- If washing manually, ensure all wells are filled and emptied with the same force and duration. |
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of the this compound sequence? The this compound sequence is part of the membrane-proximal external region (MPER) of HIV's gp41 glycoprotein.[12] Gp41 is essential for the fusion of the viral membrane with the host cell membrane, a critical step for HIV to enter and infect cells.[13] Antibodies targeting this region are of great interest for HIV diagnostics and the development of broadly neutralizing antibodies for vaccines and therapeutics.[1]
Q2: What type of sample can I use for this assay? These assays are typically designed for biological fluids where antibodies are present, such as serum or plasma.[14] When collecting samples, it is recommended to use a serum separator tube and allow the sample to clot before centrifugation. Avoid repeated freeze-thaw cycles.[14]
Q3: Which controls should I include in my assay? A robust assay should always include the following controls:
-
Positive Control: A sample known to contain high-titer antibodies against the this compound epitope. This confirms that the assay reagents and procedure are working correctly.[10]
-
Negative Control: A sample from an uninfected individual or a buffer-only control. This helps determine the background signal of the assay.[11]
-
Blank: Wells containing only the substrate. This is used to zero the plate reader.[11]
Q4: How can I confirm the specificity of my detected antibodies? While a peptide-based ELISA is a good screening tool, specificity can be confirmed with additional methods:
-
Western Blot: Use a Western blot with recombinant full-length or fragmented gp41 protein. A true positive sample should show a band at the correct molecular weight for gp41.[15]
-
Competitive ELISA: Pre-incubate the sample with an excess of free this compound peptide. If the antibodies are specific, the free peptide will bind to them, preventing them from binding to the peptide-coated plate and resulting in a significantly reduced signal.
Experimental Protocols & Methodologies
1. Indirect ELISA for Anti-ELDKWA Antibody Detection
This protocol describes a standard method for detecting antibodies specific to the this compound peptide in serum or plasma samples.
-
Antigen Coating:
-
Dilute the synthetic this compound peptide to a final concentration of 2-10 µg/mL in a coating buffer (e.g., 100 mM Bicarbonate/carbonate buffer, pH 9.6).[6][8]
-
Add 100 µL of the diluted peptide solution to each well of a high-binding 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.[8]
-
-
Blocking:
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute patient/research samples and controls in blocking buffer. The optimal dilution factor should be determined empirically but often starts at 1:100.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[8]
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with wash buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.[8]
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[16]
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm) within 30 minutes.[8]
-
2. Western Blot for Specificity Confirmation
This protocol outlines the basic steps to confirm that antibodies detected by ELISA recognize the gp41 protein.
-
Protein Separation:
-
Separate recombinant HIV gp41 protein or whole HIV lysate via SDS-PAGE. The acrylamide percentage should be chosen based on the molecular weight of gp41 (~41 kDa).[17]
-
-
Protein Transfer:
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., TBST with 5% non-fat dry milk) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[19]
-
-
Primary Antibody Incubation:
-
Dilute the test sample (serum/plasma) in blocking buffer (e.g., 1:100 to 1:1000).
-
Incubate the membrane with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane 3 times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times for 10 minutes each with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions and visualize the signal using an imaging system. A positive result is a band at ~41 kDa.
-
Diagrams and Visualizations
Caption: Troubleshooting logic for weak or no signal in an ELISA.
Caption: Workflow of an indirect ELISA for antibody detection.
References
- 1. Gp41 - Wikipedia [en.wikipedia.org]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. mabtech.com [mabtech.com]
- 5. biocompare.com [biocompare.com]
- 6. affbiotech.cn [affbiotech.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sinobiological.com [sinobiological.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Initial antibodies binding to HIV-1 gp41 in acutely infected subjects are polyreactive and highly mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
- 16. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 17. addgene.org [addgene.org]
- 18. Virus Overlay Assay (Far-Western blotting) [bio-protocol.org]
- 19. Western blot protocol | Abcam [abcam.com]
limitations of using monoclonal antibody 2F5 in research
Welcome to the technical support center for the anti-HIV-1 broadly neutralizing monoclonal antibody, 2F5. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with 2F5.
Frequently Asked Questions (FAQs)
Q1: What is the recognized epitope of monoclonal antibody 2F5?
A1: The monoclonal antibody 2F5 recognizes a highly conserved linear epitope in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41. The core amino acid sequence of this epitope is generally recognized as ELDKWA.[1][2][3]
Q2: Why is 2F5 considered a "broadly neutralizing antibody" (bNAb)?
A2: 2F5 is classified as a bNAb because it can neutralize a wide range of primary HIV-1 isolates across different clades.[1][4][5] Its target, the MPER of gp41, is a functionally critical and highly conserved region of the virus's fusion machinery. However, its breadth is not absolute, as some viral strains exhibit resistance.[4]
Q3: What is the proposed mechanism of neutralization for 2F5?
A3: The neutralization mechanism of 2F5 is complex and thought to involve a two-component process. It includes structure-specific recognition of its gp41 peptide epitope and a subsequent interaction with the viral lipid membrane, likely mediated by its unusually long and hydrophobic heavy chain complementarity-determining region 3 (CDR H3).[6][7] This interaction is believed to interfere with the conformational changes in gp41 required for the fusion of viral and cellular membranes.[8][9] Binding of 2F5 may also indirectly alter the conformation of other key sites on the HIV-1 envelope glycoproteins, such as the CD4 binding site on gp120.[2]
Troubleshooting Guide
Problem 1: Poor or No Neutralization of Specific HIV-1 Strains
Q: I am not observing the expected neutralizing activity of 2F5 against my HIV-1 pseudovirus or isolate. What could be the reason?
A: Several factors can contribute to reduced or absent neutralization by 2F5.
-
Epitope Inaccessibility: The 2F5 epitope on the native, pre-fusion HIV-1 envelope spike can be sterically shielded or in a conformation that is not accessible to the antibody.[10] For many primary isolates, especially those more resistant to neutralization, the epitope may only become exposed after the virus engages with the CD4 receptor on the target cell.[8][10]
-
Viral Resistance: Your specific HIV-1 strain may have mutations within or near the 2F5 epitope (this compound) that reduce binding affinity. While the core epitope is highly conserved, certain substitutions can lead to resistance.[11]
-
Assay Conditions: The outcome of neutralization assays can be influenced by the specific experimental setup. For instance, "washout" experiments, where the antibody and virus are incubated for a short period before being washed away, may show reduced neutralization for resistant viruses where epitope accessibility is transient.[10]
Suggested Actions:
-
Sequence Verification: Confirm the sequence of the MPER region in your viral construct to ensure the 2F5 epitope is present and lacks known resistance mutations.
-
Use Sensitive Strains: As a positive control, include a well-characterized, 2F5-sensitive HIV-1 strain (e.g., HXB2, MN) in your assay to verify the activity of your 2F5 antibody stock.
-
Modify Assay Protocol: Consider performing neutralization assays without a wash step after the initial antibody-virus incubation to allow for neutralization of viruses where epitope exposure is dependent on receptor binding.[10]
Problem 2: High Background or Non-Specific Binding in Immunoassays (ELISA, Western Blot)
Q: I'm observing high background noise or apparent non-specific binding when using 2F5 in my immunoassay. Why is this happening?
A: This is a known characteristic of 2F5 and is attributed to its polyreactivity and autoreactivity.
-
Polyreactivity/Autoreactivity: 2F5 has been shown to cross-react with self-antigens, notably the human protein kynureninase (KYNU), which shares the complete linear this compound epitope.[12][13] It also binds to certain lipids, such as cardiolipin.[14][15] This inherent polyspecificity can lead to binding to components in your assay system other than the intended gp41 target.
-
Hydrophobic Interactions: The long, hydrophobic CDR H3 loop of 2F5, which is critical for its neutralizing function, can also mediate non-specific hydrophobic interactions with surfaces (like plastic wells) or other proteins.[6][7]
Suggested Actions:
-
Blocking Buffers: Optimize your blocking steps. Use high-quality blocking agents (e.g., BSA, non-fat milk, or commercially available protein-free blockers) and increase blocking time and temperature if necessary.
-
Detergents: Incorporate mild detergents like Tween-20 or Triton X-100 in your wash buffers to help reduce non-specific hydrophobic interactions.
-
Antibody Dilution: Titrate your 2F5 antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Include Proper Controls: Use isotype control antibodies and wells without the target antigen to accurately assess the level of non-specific binding.
Problem 3: Difficulty Eliciting 2F5-like Antibodies in Vaccination Studies
Q: My immunization strategy using a 2F5 epitope-based immunogen is failing to produce broadly neutralizing antibodies in animal models. What are the known limitations?
A: Eliciting 2F5-like antibodies is a significant challenge in HIV-1 vaccine development due to several fundamental limitations.
-
Immunological Tolerance: The autoreactivity of 2F5 is a major obstacle.[16] Because the 2F5 epitope mimics a self-antigen (kynureninase), B cells that produce 2F5-like antibodies are often eliminated or rendered non-responsive (anergic) by the host's immune system to prevent autoimmunity.[13][16][17][18]
-
Incorrect Epitope Conformation: Most immunogens based on short, linear peptides of the 2F5 epitope fail to adopt the specific β-turn conformation that 2F5 recognizes in the context of the viral envelope.[1][11] The presentation of the epitope in the absence of the viral membrane is often insufficient.[1]
-
Lack of Membrane Interaction: Successful induction of 2F5-like antibodies likely requires an immunogen that not only presents the peptide epitope correctly but also engages the hydrophobic CDR H3 loop, possibly through a lipid membrane component.[7] Simple peptide immunogens do not fulfill this requirement.[3][11]
Suggested Actions:
-
Advanced Immunogen Design: Consider more complex immunogens, such as epitope scaffolds that present the this compound sequence in the correct conformation or liposome-based vaccines that place the epitope in a membrane-proximal context.[1]
-
Animal Models: Standard mouse models may not be suitable due to immunological tolerance. Specialized knock-in mouse models expressing the 2F5 antibody can be used to study the mechanisms of tolerance and B cell development.[16][17]
Quantitative Data Summary
Table 1: Comparative Neutralization Activity of 2F5 Isotypes
| Antibody Isotype | Target Cells | Virus | Assay Type | IC₅₀ | IC₉₀ | Reference |
| 2F5 IgA2 | CEM-CCR5⁺ | R5 HIV-1 | Infection Assay | ~0.03 µg/mL | ~0.3 µg/mL | [19] |
| 2F5 IgG1 | CEM-CCR5⁺ | R5 HIV-1 | Infection Assay | ~1 µg/mL | ~3 µg/mL | [19] |
| 2F5 IgA2 | TZM-bl | QH0692.42 | Pseudovirus | Lower than IgG1 | Lower than IgG1 | [19] |
| 2F5 IgG1 | TZM-bl | QH0692.42 | Pseudovirus | Higher than IgA2 | Higher than IgA2 | [19] |
Note: This table summarizes data indicating that the IgA2 isotype of 2F5 can be significantly more potent than the IgG1 isotype in certain assays. IC₅₀/IC₉₀ values are approximated from graphical data in the source.
Table 2: Pharmacokinetics of 2F5 in HIV-1-Infected Subjects
| Parameter | Value (Median) | Range | Reference |
| Distribution Half-Life (t₁/₂α) | 1.02 days | 0.77 - 1.47 days | [20] |
| Elimination Half-Life (t₁/₂β) | 7.94 days | 3.46 - 8.31 days | [20] |
| Plasma Concentration (Post-1st Infusion) | 216 µg/mL | 158 - 409 µg/mL | [20] |
| Max Plasma Concentration (Multiple Infusions) | 374 µg/mL | 304 - 700 µg/mL | [20] |
Experimental Protocols
Key Experiment: Pseudovirus Neutralization Assay (TZM-bl Assay)
This assay is commonly used to measure the neutralizing activity of antibodies against HIV-1.
Methodology:
-
Cell Culture: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin) and seeded into 96-well plates 24 hours prior to infection.
-
Antibody Dilution: The 2F5 monoclonal antibody is serially diluted in culture medium to create a range of concentrations to be tested.
-
Virus-Antibody Incubation: A fixed amount of HIV-1 pseudovirus (engineered to express the envelope protein of interest) is incubated with the diluted antibody for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The antibody-virus mixture is then added to the TZM-bl cells. DEAE-dextran may be added to enhance infectivity.
-
Incubation: The plates are incubated for approximately 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Readout: After incubation, cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the antibody concentration. A non-linear regression curve is fitted to the data to calculate the 50% inhibitory concentration (IC₅₀), which is the antibody concentration required to reduce infection by 50% compared to control wells with no antibody.
Visualizations
References
- 1. Structure and Mechanistic Analysis of the Anti-Human Immunodeficiency Virus Type 1 Antibody 2F5 in Complex with Its gp41 Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted consequences of anti-gp41 monoclonal antibody 2F5 binding to HIV type 1 virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Relationship between Antibody 2F5 Neutralization of HIV-1 and Hydrophobicity of Its Heavy Chain Third Complementarity-Determining Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of HIV membrane in neutralization by two broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided Alterations of the gp41-directed HIV-1 Broadly Neutralizing Antibody 2F5 Reveal New Properties Regarding its Neutralizing Function | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Anti-Human Immunodeficiency Virus Type 1 (HIV-1) Antibodies 2F5 and 4E10 Require Surprisingly Few Crucial Residues in the Membrane-Proximal External Region of Glycoprotein gp41 To Neutralize HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyreactivity and Autoreactivity among HIV-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of autoantigens recognized by the 2F5 and 4E10 broadly neutralizing HIV-1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Autoreactivity and Exceptional CDR Plasticity (but Not Unusual Polyspecificity) Hinder Elicitation of the Anti-HIV Antibody 4E10 | PLOS Pathogens [journals.plos.org]
- 16. Poly- and autoreactivity of HIV-1 bNAbs: implications for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of HIV-1 broad neutralizing antibodies in 2F5 knock-in mice: selection against membrane proximal external region-associated autoreactivity limits T-dependent responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Common tolerance mechanisms, but distinct cross-reactivities associated with gp41 and lipids, limit production of HIV-1 broad neutralizing antibodies 2F5 and 4E10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating ELDKWA Sequence Variations in Clinical Isolates
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and experimentally addressing sequence variations within the ELDKWA epitope of the HIV-1 gp41 protein. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound sequence in HIV-1?
The this compound sequence is a highly conserved epitope located in the membrane-proximal external region (MPER) of the HIV-1 transmembrane glycoprotein gp41.[1] It is the recognition site for the broadly neutralizing human monoclonal antibody 2F5.[2][3] This antibody can neutralize a wide range of HIV-1 strains by targeting this specific epitope.[2]
Q2: Why are variations in the this compound sequence clinically important?
Viral evasion from the immune response is a major hurdle in developing an effective AIDS vaccine.[4] Mutations within the this compound epitope, particularly at the aspartic acid (D) and lysine (K) residues, can abolish the binding of the 2F5 antibody.[4] This allows the virus to escape neutralization, which has significant implications for vaccine design and immunotherapy strategies that target this epitope.[4]
Q3: What are the most common naturally occurring variations in the this compound sequence?
Studies of HIV-1 isolates have identified several recurring mutations in the this compound epitope. The most frequent variations involve substitutions at the fourth and fifth positions (D and K). Common escape mutations include ELDEWA, ELNKWA, and ELEKWA.[4] The K665S and K665E mutations are also frequently observed in certain HIV-1 subtypes.[4]
Q4: How do this compound variations affect the function of gp41?
The primary function of gp41 is to mediate the fusion of the viral and host cell membranes, a critical step for viral entry.[5][6] The MPER, where this compound resides, is crucial for this fusion process.[6] While the primary impact of this compound variations is on antibody recognition, significant structural changes in this region could potentially affect the conformational changes gp41 undergoes during fusion. The cytoplasmic domain of gp41 is also involved in intracellular trafficking of the envelope protein and regulation of viral infectivity.[7]
Troubleshooting Guides
Peptide Synthesis and Handling
Issue: Low yield or failed synthesis of this compound-containing peptides.
-
Possible Cause: The this compound sequence itself is not particularly problematic for synthesis. However, issues can arise from the overall peptide length, hydrophobicity, or the presence of difficult-to-couple adjacent residues.[8] Aggregation during synthesis can be a common problem with hydrophobic peptides.[9]
-
Troubleshooting Steps:
-
Review the full peptide sequence: Use a sequence prediction tool to identify potentially difficult regions.[8]
-
Optimize synthesis protocol: Consider using a different solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), especially for hydrophobic sequences.[8]
-
Double Coupling: For residues known to be difficult to couple, or for amino acids following a proline, a double coupling strategy can improve efficiency.[10]
-
Cleavage and Precipitation: If the peptide does not precipitate from diethyl ether after cleavage, it may be due to the polarity of the peptide or residual trifluoroacetic acid (TFA).[11] Try concentrating the ether/TFA mixture or using a different precipitation solvent system like a hexane/ether mixture.[11]
-
Issue: Poor solubility of purified this compound peptides.
-
Possible Cause: Peptides containing hydrophobic residues can be difficult to dissolve in aqueous buffers.
-
Troubleshooting Steps:
-
Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before adding the aqueous buffer.
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer can sometimes improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Antibody Binding Assays (ELISA, SPR)
Issue: High background signal in an ELISA experiment.
-
Possible Cause: High background can be caused by several factors, including insufficient blocking, non-specific binding of antibodies, or contaminated reagents.[12][13]
-
Troubleshooting Steps:
-
Blocking: Ensure that a high-quality blocking buffer is used for a sufficient amount of time. Consider trying different blocking agents.[14]
-
Washing: Increase the number and vigor of wash steps to remove unbound antibodies and other reagents.[14]
-
Antibody Concentration: Titrate the primary and secondary antibodies to determine the optimal concentrations that give a good signal-to-noise ratio.
-
Plate Sealers: Use fresh plate sealers for each incubation step to prevent cross-contamination between wells.[14]
-
Issue: No or weak signal in an antibody binding assay.
-
Possible Cause: A weak or absent signal could be due to problems with the peptide coating, inactive antibodies, or incorrect buffer conditions.[14]
-
Troubleshooting Steps:
-
Peptide Coating: Confirm that the peptide was successfully coated onto the plate. Use a plate designed for ELISA and ensure the correct coating buffer and incubation conditions were used.[14]
-
Antibody Activity: Verify the activity of the primary and secondary antibodies using a positive control.
-
Reagent Preparation: Double-check all reagent dilutions and ensure they were prepared correctly and are not expired.[14]
-
Epitope Accessibility: If using a larger protein containing the this compound sequence, the epitope may be sterically hindered. Consider using a shorter peptide for initial binding studies.
-
Data Presentation
Table 1: Binding Affinity of 2F5 and Germline Precursor Antibodies to the this compound Epitope
| Antibody | Epitope/Antigen | Dissociation Constant (Kd) | Reference |
| 2F5 mAb | This compound peptide | 4.5 nM | [15] |
| 2F5 RUA variant 1 | This compound peptide | 0.11 µM | [15] |
| 2F5 RUA variant 2 | This compound peptide | 4.8 µM | [15] |
Table 2: Impact of Single Alanine Substitutions in the this compound Epitope on 2F5 Binding Affinity
| Peptide Sequence | Relative Affinity (%) | Reference |
| LE LDKWASL | 100 | [2] |
| LA LDKWASL | <1 | [2] |
| LEL DKWASL | 100 | [2] |
| LEA DKWASL | 10 | [2] |
| LELD KWASL | 100 | [2] |
| LELA KWASL | <1 | [2] |
| LELDK WASL | 100 | [2] |
| LELDA WASL | <1 | [2] |
| LELDKW ASL | 100 | [2] |
| LELDKA ASL | <1 | [2] |
| LELDKWA SL | 100 | [2] |
| LELDKWS SL | 100 | [2] |
| Lthis compoundS L | 100 | [2] |
| LELDKWASL | 100 | [2] |
| LELDKWASA | 33 | [2] |
(Note: Relative affinities are based on competitive ELISA data from the cited source.)
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Peptide-Antibody Binding
Objective: To quantify the binding of an antibody to an this compound-containing peptide.
Materials:
-
96-well microtiter plates
-
Synthetic this compound-containing peptide
-
Carbonate-bicarbonate buffer (coating buffer)[16]
-
Phosphate-buffered saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)[16]
-
Blocking Buffer (e.g., 1% BSA in PBST)[16]
-
Primary antibody (e.g., 2F5 or clinical isolate-derived antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound peptide to 1-10 µg/mL in coating buffer. Add 100 µL to each well and incubate overnight at 4°C.[16]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.[16]
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.[16]
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.[17]
Western Blot for Detection of gp41 Variants
Objective: To detect the presence of gp41 and its variants in a protein lysate.
Materials:
-
Protein samples (e.g., viral lysates, purified recombinant gp41)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against gp41
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. A band at approximately 41 kDa corresponds to gp41.[18][19]
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Antibody-Peptide Interaction
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of an antibody binding to an this compound peptide.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Antibody to be immobilized (ligand)
-
This compound-containing peptide (analyte)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Antibody Immobilization: Immobilize the antibody onto the sensor chip surface via amine coupling.[20] This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the antibody, and then deactivating the remaining active sites.
-
Peptide Injection: Prepare a series of dilutions of the this compound peptide in running buffer. Inject the peptide solutions over the sensor surface at a constant flow rate.[20]
-
Association and Dissociation: Monitor the binding (association) of the peptide to the immobilized antibody in real-time. After the injection, flow running buffer over the surface to monitor the dissociation of the peptide.[21]
-
Regeneration: If necessary, inject a regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[22]
Visualizations
Caption: HIV-1 entry and gp41-mediated membrane fusion pathway.
Caption: Workflow for analyzing this compound sequence variations.
References
- 1. Structure-guided Alterations of the gp41-directed HIV-1 Broadly Neutralizing Antibody 2F5 Reveal New Properties Regarding its Neutralizing Function | PLOS Pathogens [journals.plos.org]
- 2. Structure-affinity relationships in the gp41 this compound epitope for the HIV-1 neutralizing monoclonal antibody 2F5: effects of side-chain and backbone modifications and conformational constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. HIV Databases Review Article 1997 [hfv.lanl.gov]
- 7. The Tale of the Long Tail: the Cytoplasmic Domain of HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 13. biocompare.com [biocompare.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HU [thermofisher.com]
- 15. Identification of autoantigens recognized by the 2F5 and 4E10 broadly neutralizing HIV-1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 17. 4adi.com [4adi.com]
- 18. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
- 19. Western blot profile in HIV infection - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Antibody Responses to the HIV-1 gp41 Epitope ELDKWA and Its Variants
For Immediate Release
BEIJING – December 8, 2025 – A comprehensive analysis of the antibody responses elicited by the conserved HIV-1 gp41 epitope ELDKWA and its key variants—ELDEWA, ELEKWA, and ELNKWA—reveals critical insights for the development of next-generation HIV-1 vaccines. This guide synthesizes experimental data on the immunogenicity, cross-reactivity, and neutralizing potential of antibodies targeting these epitopes, providing a valuable resource for researchers, scientists, and drug development professionals in the field of HIV-1 vaccinology.
The this compound sequence, located in the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein gp41, is the target of the broadly neutralizing human monoclonal antibody 2F5.[1][2][3] Despite the potent and broad neutralizing activity of 2F5, the antibody response to this epitope in HIV-1 infected individuals is typically weak.[1][3] This has spurred research into vaccine candidates designed to elicit high titers of 2F5-like antibodies. However, the virus can evade neutralization by 2F5 through mutations in the this compound epitope, particularly at the aspartic acid (D) and lysine (K) positions.[1] This guide examines the antibody responses generated against the wild-type this compound and its neutralization-resistant variants.
Quantitative Comparison of Antibody Responses
The development of an effective HIV-1 vaccine hinges on the ability to induce a robust and broad antibody response capable of neutralizing a wide range of viral isolates. The following tables summarize the quantitative data on antibody titers, cross-reactivity, and neutralizing activity elicited by vaccine candidates based on this compound and its variants.
| Epitope Immunogen | Mean Antibody Titer (ELISA) | Reference |
| This compound | 1:6,400 - 1:25,600 | [1][3] |
| ELDEWA | 1:6,400 - 1:25,600 | [1] |
| ELEKWA | 1:6,400 - 1:25,600 | [1] |
| ELNKWA | High Titer (not specified) | [4] |
Table 1: Antibody Titers Induced by Epitope-Vaccine Candidates. The data indicates that vaccine candidates based on this compound and its variants can induce strong antibody responses.
| Antiserum | Cross-Reactivity with this compound | Cross-Reactivity with ELDEWA | Cross-Reactivity with ELEKWA | Cross-Reactivity with ELNKWA | Reference |
| Anti-ELDKWA | Strong | Strong | Strong | Not Specified | [1] |
| Anti-ELDEWA | Strong | Strong | No Reactivity | No Reactivity | [1] |
| Anti-ELEKWA | Strong | Not Specified | Strong | Not Specified | [1] |
| Anti-ELNKWA | Strong | Strong | Strong | Strong | [4] |
Table 2: Cross-Reactivity of Antisera against this compound and its Variants. This table highlights the significant cross-reactivity observed, suggesting that a vaccine based on one epitope may provide some level of protection against variants. Notably, antisera raised against the ELNKWA variant demonstrated the broadest cross-reactivity.
| Monoclonal Antibody | Target Epitope | HIV-1 Isolate | IC50 (µg/mL) | Reference |
| 18F11 | This compound | 92US675 (Clade B) | 6.84 ± 0.36 | [5] |
| 7E10 | This compound | 92US675 (Clade B) | 10.66 ± 1.69 | [5] |
| 2F5 | This compound | Various | Potent (not specified) | [1][2] |
Table 3: Neutralizing Activity of this compound-Specific Monoclonal Antibodies. This table presents the 50% inhibitory concentration (IC50) of murine monoclonal antibodies raised against an this compound-based immunogen against a primary HIV-1 isolate.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed antibody responses, it is crucial to visualize the involved signaling pathways and experimental procedures.
Caption: B-Cell activation by a peptide-carrier conjugate vaccine.
This diagram illustrates the process by which a peptide-carrier conjugate vaccine activates both B cells and T helper cells to generate a specific antibody response.
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) pathway.
This diagram depicts the mechanism of ADCC, where an antibody links an HIV-1 infected cell to an effector cell (like a Natural Killer cell), leading to the destruction of the infected cell. The antibody 2F5 has been shown to elicit ADCC.[6]
Caption: General experimental workflow for antibody response analysis.
This flowchart outlines the key steps in generating and characterizing antibodies against the this compound epitope and its variants.
Detailed Experimental Protocols
Peptide-Carrier Conjugation
Objective: To conjugate synthetic peptides (this compound and its variants) to a carrier protein (e.g., Bovine Serum Albumin - BSA) to enhance immunogenicity.
Materials:
-
Synthetic peptide with a terminal cysteine
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Dimethylformamide (DMF)
Protocol:
-
Dissolve 5 mg of BSA in 0.5 mL of 10 mM phosphate buffer (pH 7.0).
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Add 70 µL of the MBS solution to the BSA solution and stir gently for 30 minutes at room temperature.
-
Remove the free crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with 50 mM phosphate buffer (pH 6.0).
-
Dissolve 5 mg of the synthetic peptide in an appropriate solvent (e.g., PBS or DMF).
-
Add the peptide solution to the MBS-activated BSA.
-
Adjust the pH to 7.0-7.5 and stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
The conjugate can be purified by dialysis or gel filtration to remove unconjugated peptide.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the titer and cross-reactivity of the induced antibodies.
Protocol:
-
Coat the wells of a 96-well microtiter plate with 100 µL of the peptide-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of serially diluted mouse serum to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value significantly above the background.
Western Blot
Objective: To confirm the binding of the induced antibodies to recombinant soluble gp41 (rsgp41).
Protocol:
-
Separate rsgp41 by SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Incubate the membrane with the mouse serum (diluted 1:100 to 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with PBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or an imaging system.
HIV-1 Neutralization Assay
Objective: To determine the neutralizing activity of the induced antibodies against HIV-1 isolates.
Protocol (Pseudovirus-based assay):
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing integrated reporter genes for firefly luciferase and β-galactosidase under control of the HIV-1 LTR) in a 96-well plate.
-
In a separate plate, serially dilute the heat-inactivated mouse serum.
-
Add a constant amount of HIV-1 pseudovirus to each serum dilution and incubate for 1 hour at 37°C.
-
Add the virus-serum mixture to the TZM-bl cells and incubate for 48 hours at 37°C.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
The 50% inhibitory concentration (IC50) is calculated as the serum dilution that causes a 50% reduction in luciferase activity compared to the virus control (virus in the absence of serum).
Conclusion
The data presented in this guide underscores the potential of vaccine strategies targeting the this compound epitope and its variants. While immunogens based on the wild-type this compound and its mutated forms can all elicit high-titer antibody responses, the cross-reactivity profiles differ. Notably, an immunogen based on the ELNKWA variant induced antibodies with the broadest cross-reactivity, recognizing this compound and other key escape mutants. This suggests that a multi-epitope "cocktail" vaccine, or a vaccine based on a carefully selected variant like ELNKWA, may be a promising approach to overcome the challenge of HIV-1 variability.[1][4] Further research focusing on the in-depth characterization of the neutralizing breadth and potency of antibodies elicited by these variant epitopes is warranted to advance the development of a protective HIV-1 vaccine.
References
- 1. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted consequences of anti-gp41 monoclonal antibody 2F5 binding to HIV type 1 virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The broadly neutralizing HIV-1 IgG 2F5 elicits gp41-specific antibody-dependent cell cytotoxicity in a FcγRI-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of Anti-ELDKWA Antibodies: A Comparative Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting the ELDKWA epitope with its key mutated forms. The this compound sequence, a critical neutralizing epitope on the C-domain of HIV-1 glycoprotein 41 (gp41), is a focal point for HIV vaccine and therapeutic research. Understanding how antibodies against this epitope interact with its naturally occurring variants is paramount for the development of broadly effective immunotherapies.
This document summarizes key experimental findings on the binding of anti-ELDKWA antibodies to the wild-type epitope and its neutralization-resistant mutants, including ELDEWA, ELEKWA, and ELNKWA. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to support researchers in this field.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of polyclonal antibodies generated against the this compound epitope has been evaluated against several key mutations known to confer resistance to the broadly neutralizing monoclonal antibody 2F5. The following table summarizes the observed reactivity from key studies. While specific quantitative binding affinities were not detailed in the primary literature reviewed, the qualitative results indicate significant cross-reactivity.
| Target Epitope | Antibody Raised Against | Observed Reactivity | Reference |
| This compound (Wild-Type) | This compound | High | [1][2] |
| ELDEWA | This compound | Strong Cross-Reactivity | [1] |
| ELEKWA | This compound | Strong Cross-Reactivity | [1] |
| ELNKWA | This compound | Strong Cross-Reactivity | [1] |
| This compound (Wild-Type) | ELNKWA | Recognized | [2] |
| ELDEWA | ELNKWA | Recognized | [2] |
| ELEKWA | ELNKWA | Recognized | [2] |
Note: The table is based on qualitative descriptions from the cited literature. Quantitative data such as specific antibody titers or binding affinities were not available in the reviewed publications.
The Biological Context: HIV-1 gp41-Mediated Membrane Fusion
The this compound epitope is located on the gp41 transmembrane glycoprotein, which is a critical component of the HIV-1 entry machinery. The process of viral entry is a multi-step cascade involving conformational changes in gp41, leading to the fusion of the viral and host cell membranes. Understanding this pathway is essential for contextualizing the role of anti-ELDKWA antibodies in neutralizing the virus.
Experimental Methodologies
The assessment of antibody cross-reactivity is primarily conducted using Enzyme-Linked Immunosorbent Assay (ELISA). The following section details a representative protocol for a peptide-based ELISA to determine the binding of anti-ELDKWA antibodies to the wild-type and mutated epitopes.
Peptide-ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
Synthesize peptides corresponding to the wild-type (this compound) and mutated (ELDEWA, ELEKWA, ELNKWA) epitopes.
-
Dilute each peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of each diluted peptide solution to separate wells of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow for passive adsorption of the peptides to the well surface.
2. Blocking:
-
Wash the plate twice with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the anti-ELDKWA antibody (e.g., polyclonal serum or purified monoclonal antibody) in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells coated with the different peptide epitopes. Include a negative control (no primary antibody).
-
Incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., goat anti-human IgG-HRP) in blocking buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
6. Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Subtract the background absorbance (from wells with no primary antibody).
-
Plot the absorbance values against the antibody dilution for each epitope to generate binding curves and determine antibody titers.
References
Validating the Neutralizing Activity of ELDKWA-Specific Antibodies: A Comparative Guide
For researchers and drug development professionals engaged in HIV-1 therapeutic strategies, the ELDKWA epitope on the gp41 transmembrane glycoprotein represents a critical target for neutralizing antibodies. This guide provides a comparative analysis of the performance of various this compound-specific antibodies, supported by experimental data and detailed methodologies for validating their neutralizing activity.
The this compound sequence is a highly conserved region within the membrane-proximal external region (MPER) of HIV-1 gp41, making it a key target for broadly neutralizing antibodies (bNAbs).[1] The human monoclonal antibody (mAb) 2F5, which recognizes this epitope, has demonstrated potent neutralizing activity against a wide range of HIV-1 strains.[2][3][4][5] Consequently, the development and validation of novel antibodies targeting this epitope are of significant interest in the pursuit of effective HIV-1 vaccines and therapeutics.[1][6]
Comparative Neutralizing Activity of this compound-Specific Monoclonal Antibodies
The neutralizing potency of this compound-specific antibodies is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of antibody required to inhibit viral activity by 50%. The following table summarizes the neutralizing activities of several murine monoclonal antibodies compared to the benchmark human mAb 2F5 against different HIV-1 strains.
| Antibody | Target Epitope | HIV-1 Strain | IC50 (µg/mL) | Publication |
| 18F11 (murine mAb) | This compound | 92US675 (clade B, primary isolate) | 6.84 ± 0.36 | [1] |
| 7E10 (murine mAb) | This compound | 92US675 (clade B, primary isolate) | 10.66 ± 1.69 | [1] |
| 2F5 (human mAb) | This compound | 92US675 (clade B, primary isolate) | Neutralized | [1] |
| 18F11 (murine mAb) | This compound | HIV-1 IIIB (clade B, lab-adapted) | No Neutralization | [1] |
| 7E10 (murine mAb) | This compound | HIV-1 IIIB (clade B, lab-adapted) | No Neutralization | [1] |
| 2F5 (human mAb) | This compound | HIV-1 IIIB (clade B, lab-adapted) | Neutralized | [1] |
Key Observations:
-
The murine mAbs 18F11 and 7E10 demonstrated appreciable neutralizing activity against a primary HIV-1 isolate.[1]
-
A notable difference in neutralizing activity was observed between primary isolates and laboratory-adapted strains for the murine mAbs, whereas the human mAb 2F5 neutralized both.[1] This highlights the importance of testing against a diverse panel of viral strains during validation.
-
The differing antigenic formats used for immunization can lead to this compound-specific antibodies with varied neutralizing activities.[1]
Experimental Protocols for Validation
Accurate and reproducible validation of antibody neutralizing activity is paramount. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Specificity
This assay confirms the specific binding of the antibody to the this compound epitope.
-
Materials: 96-well microtiter plates, synthetic this compound peptide, recombinant soluble gp41 (rsgp41), blocking buffer (e.g., 5% non-fat milk in PBS), test antibodies, HRP-conjugated secondary antibody, TMB substrate, stop solution (e.g., 2N H₂SO₄), plate reader.
-
Procedure:
-
Coat the wells of a 96-well plate with the synthetic this compound peptide or rsgp41 overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with PBST.
-
Add serial dilutions of the primary this compound-specific antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with PBST.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Flow Cytometry for Binding to Native Env Protein
This method validates that the antibody can recognize the native HIV-1 envelope protein (Env) expressed on the surface of cells.
-
Materials: HIV-Env expressing cells (e.g., CHO-WT cells), non-transfected control cells, test antibodies, fluorescently labeled secondary antibody, FACS buffer (PBS with 1% BSA), flow cytometer.
-
Procedure:
-
Harvest and wash the HIV-Env expressing cells and control cells.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with the primary this compound-specific antibody for 30-60 minutes on ice.
-
Wash the cells with FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
HIV-1 Neutralization Assay (Pseudovirus-Based)
This is a widely used method to quantify the neutralizing activity of antibodies in a safe and controlled manner.
-
Materials: Pseudoviruses expressing the HIV-1 Env protein, target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene), cell culture medium, test antibodies, positive control antibody (e.g., 2F5), negative control antibody, luciferase assay reagent, luminometer.
-
Procedure:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test antibodies.
-
Incubate the pseudoviruses with the antibody dilutions for 1 hour at 37°C.
-
Add the virus-antibody mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antibody to the activity in the absence of the antibody.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Key Processes and Pathways
Diagrams are provided to illustrate the HIV-1 entry mechanism, the experimental workflow for antibody validation, and the logical relationship of antibody-mediated neutralization.
Caption: HIV-1 entry into a host cell is a multi-step process initiated by gp120 binding.
Caption: A typical experimental workflow for validating this compound-specific antibodies.
Caption: Mechanism of neutralization by this compound-specific antibodies.
References
- 1. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ELDKWA-Based Vaccine Platforms for HIV-1
The development of a broadly neutralizing antibody (bnAb)-inducing vaccine is a primary goal in the fight against HIV-1. The membrane-proximal external region (MPER) of the gp41 envelope glycoprotein is a key target for such bnAbs, with the ELDKWA epitope being of particular interest due to its recognition by the potent bnAb 2F5.[1][2] Various vaccine platforms have been explored to present this epitope to the immune system and elicit a robust and specific antibody response. This guide provides a comparative analysis of different this compound-based vaccine strategies, focusing on peptide-based approaches, which have been the most extensively studied.
Performance Comparison of this compound-Based Vaccine Platforms
The following table summarizes the immunogenicity of different this compound-based vaccine platforms based on available preclinical data. It is important to note that direct head-to-head comparisons are limited, and results are collated from various studies with differing experimental conditions.
| Vaccine Platform | Antigen Design | Adjuvant/Carrier | Key Immunogenicity Findings (Antibody Titer/Response) | Reference |
| Peptide-Carrier Conjugate | This compound-containing peptide (P2) | Carrier Peptide (KGGG)7-K | High anti-ELDKWA antibody titers in mice (1:25,600). | [3] |
| Peptide-Carrier Conjugate | This compound-containing peptide (P2) | Bovine Serum Albumin (BSA) | Strong antibody response against the P2 peptide (1:12,800-25,600), but weaker against the this compound epitope itself (1:1,600-3,200). | [4] |
| Epitope-Focused Tetramer | C-(ELDKWAG)4 tetramer | Bovine Serum Albumin (BSA) | Strong anti-ELDKWA antibody response (1:12,800-25,600), approximately eight-fold higher than the P2 peptide-BSA conjugate. | [4] |
| Mutated Epitope | ELNKWA-epitope peptide | Not specified | Induced high levels of antibodies that cross-reacted with the this compound epitope. | [5] |
| Liposome-Peptide | MPER peptide | Liposomes | Induced serum antibodies targeted to the HIV gp41 MPER bnAb epitope in humans. | [6] |
Experimental Methodologies
Detailed protocols for key experiments are provided below. These are generalized protocols based on common practices in the field and should be optimized for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-ELDKWA Antibody Titer
This protocol outlines the steps for determining the titer of anti-ELDKWA antibodies in serum samples from immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
This compound-containing peptide antigen
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound peptide antigen to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the antigen solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.[7]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.[7]
-
-
Serum Incubation:
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.[9]
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.[7]
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading significantly above the background.
-
In Vitro HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of antibodies in serum to neutralize HIV-1 infectivity in vitro using a genetically engineered cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 Env-pseudotyped virus stock
-
Serum samples (heat-inactivated)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus-Antibody Incubation:
-
Prepare serial dilutions of the heat-inactivated serum samples.
-
In a separate plate, mix 50 µL of each serum dilution with 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration).
-
Incubate the virus-antibody mixture for 1 hour at 37°C.[10]
-
-
Infection of TZM-bl Cells:
-
Remove the culture medium from the TZM-bl cells.
-
Add 100 µL of the virus-antibody mixture to the cells.
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
The neutralization titer is calculated as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity compared to the control wells with virus only (no serum).
-
Signaling Pathways and Experimental Workflows
T-Cell Activation by a Peptide Vaccine
The following diagram illustrates the general pathway of T-cell activation following immunization with a peptide-based vaccine.
Caption: T-cell activation by peptide antigens presented by APCs.
Innate Immune Signaling by Adjuvants
Adjuvants are critical components of peptide vaccines that activate the innate immune system to enhance the adaptive immune response. The diagram below illustrates the signaling pathways for two common types of adjuvants.
Caption: Innate immune signaling pathways activated by Alum and TLR4 agonist adjuvants.
Experimental Workflow for Vaccine Immunogenicity Assessment
The following diagram outlines a typical experimental workflow for assessing the immunogenicity of a candidate this compound-based vaccine.
Caption: Workflow for assessing vaccine-induced antibody responses.
References
- 1. The development of HIV vaccines targeting gp41 membrane-proximal external region (MPER): challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of HIV vaccines targeting gp41 membrane-proximal external region (MPER): challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 5. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HIV-1 gp41 peptide-liposome vaccine elicits neutralizing epitope-targeted antibody responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Protocol | Rockland [rockland.com]
- 8. mabtech.com [mabtech.com]
- 9. ELISA Protocols | Antibodies.com [antibodies.com]
- 10. In Vivo Efficacy of Human Immunodeficiency Virus Neutralizing Antibodies: Estimates for Protective Titers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HIV-1's Evasive Maneuvers: A Comparative Guide to the Antigenicity of ELDKWA Variants
For researchers, scientists, and drug development professionals, understanding the antigenic landscape of conserved epitopes on the HIV-1 envelope glycoprotein is paramount for the design of effective vaccines and immunotherapies. The ELDKWA epitope, located in the membrane-proximal external region (MPER) of gp41, is a critical target for broadly neutralizing antibodies (bNAbs), most notably 2F5. However, the virus's high mutation rate leads to the emergence of variants within this epitope, facilitating immune escape. This guide provides a comparative analysis of the antigenicity of prominent this compound variants across different HIV-1 subtypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Variant Antigenicity
The antigenicity of this compound variants is a key factor in their ability to evade neutralization by antibodies like 2F5. The following table summarizes the prevalence of major variants and the impact of specific mutations on antibody recognition, compiled from multiple studies. While direct head-to-head quantitative comparisons across all subtypes are limited in the literature, the data clearly indicates that single amino acid substitutions can dramatically alter antigenicity.
| Epitope Variant | Predominantly Found in Subtype(s) | Impact on MAb 2F5 Neutralization/Binding | Reference |
| This compound | Consensus/Multiple Subtypes | Baseline Recognition | [1] |
| ELDe WA | Not specified | Escape variant for MAb 2F5 | [1] |
| ELDs WA | Not specified | Escape variant for MAb 2F5 | [1] |
| ELDn WA | Not specified | Escape variant for MAb 2F5 | [1] |
| ELDq WA | Not specified | Escape variant for MAb 2F5 | [1] |
| ELDt WA | Not specified | Escape variant for MAb 2F5 | [1] |
| ELn KWA | Not specified | Escape variant for MAb 2F5 | [1] |
| K665S (in this compound context) | Subtype C | Frequently observed escape mutation | [2] |
| K665E (in this compound context) | Group O | Frequently observed escape mutation | [2] |
A study by Dong et al. (2005) analyzed the genetic variability of the this compound epitope among 5393 HIV isolates and found that six of the seven most frequent variants could lead to the invalidation of the well-known neutralizing monoclonal antibody 2F5.[1][2] Notably, escape mutations such as K665S and K665E are frequently observed in subtype C and group O strains, respectively.[2] However, polyclonal antibodies induced by a multi-epitope vaccine have been shown to react with recombinant gp41 carrying these variants, suggesting that a polyclonal response may be more effective at targeting a range of variants.[1][2]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for assessing the antigenicity of this compound variants are provided below.
Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from standard peptide ELISA procedures and is suitable for determining the binding of antibodies to synthetic peptides representing this compound variants.
Materials:
-
96-well microtiter plates
-
Synthetic peptides of this compound and its variants (e.g., >90% purity)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
Primary antibody (e.g., MAb 2F5 or polyclonal sera)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute synthetic peptides to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute the primary antibody to the desired concentration in Blocking Buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a plate reader. The optical density is proportional to the amount of antibody bound to the peptide.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of antibodies to neutralize HIV-1 pseudoviruses expressing envelope glycoproteins with different this compound variants.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmids (with desired this compound variants) and an Env-deficient HIV-1 backbone plasmid
-
Transfection reagent
-
TZM-bl target cells (expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Antibodies to be tested
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.
-
Virus Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity after 48 hours.
-
Neutralization Assay: a. Serially dilute the test antibodies in culture medium in a 96-well plate. b. Add a constant amount of pseudovirus (e.g., 200 TCID50) to each well containing the diluted antibodies. c. Incubate the virus-antibody mixture for 1 hour at 37°C. d. Add TZM-bl cells (e.g., 10,000 cells/well) to the virus-antibody mixture. e. Incubate the plates for 48 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to the virus control (no antibody). Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to inhibit virus infection by 50%.
Visualizing Experimental Workflows and Antigenic Relationships
To further clarify the methodologies and the interplay between this compound variants and antibody recognition, the following diagrams are provided.
Caption: Experimental workflow for assessing the antigenicity of this compound variants.
Caption: Antigenic relationship between antibodies and this compound variants.
References
Navigating the Landscape of Targeted Peptide Therapies: An In Vivo Efficacy Comparison
A Note on the Target "ELDKWA": Initial searches for "this compound" as a target for cancer therapies did not yield relevant results in the context of oncology. The this compound epitope is primarily recognized as a component of the HIV-1 gp41 protein and is a target for neutralizing antibodies in HIV research. Therefore, this guide will focus on well-established peptide-targeted therapies in oncology as representative examples to illustrate the evaluation of in vivo efficacy. The principles and methodologies described herein are applicable to the preclinical and clinical assessment of novel targeted agents.
This guide provides a comparative overview of the in vivo efficacy of three prominent peptide-targeted therapies: Goserelin, Lutetium Lu 177 dotatate, and Pasireotide. These agents represent different classes of peptide therapeutics and are used in the treatment of various cancers.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative in vivo efficacy data for the selected peptide-targeted therapies from both preclinical and clinical studies.
Preclinical Efficacy in Animal Models
| Therapy | Cancer Model | Animal Model | Key Efficacy Parameters | Results |
| Lutetium Lu 177 dotatate | Small-Intestine Neuroendocrine Tumor (GOT1 xenograft) | BALB/c nude mice | Tumor Volume Reduction, Overall Survival (OS), Progression-Free Survival (PFS) | - 2 x 30 MBq doses reduced mean tumor volume by 91% vs. 44% for a single 60 MBq dose. - Fractionated high doses (2x60 MBq or 3x40 MBq) prolonged median OS by 20-25% compared to a single 120 MBq dose.[1] |
| Pasireotide | Nonfunctioning Pituitary Tumor (MENX rat model) | MENX rats | Tumor Growth Inhibition, Tumor Volume Reduction, Proliferation Index (Ki67) | - Significantly greater tumor growth suppression compared to octreotide.[2] - More effective in female vs. male rats.[2] - Pasireotide administration led to a 50% rate of tumor volume decrease.[2] - Significantly reduced Ki67-positive cells.[2] |
Clinical Efficacy in Human Trials
| Therapy | Cancer Type | Key Clinical Trial | Efficacy Endpoints | Results |
| Goserelin (Zoladex) | Locally Confined Prostate Cancer | SWOG-8692 | Best Objective Response (CR+PR), Time to Treatment Failure, Median Survival | - Best objective response of 22% (vs. 12% for oophorectomy).[3] - Median time to treatment failure was 6.7 months.[3] - Median survival was 33.2 months.[3] |
| Lutetium Lu 177 dotatate (Lutathera) | Advanced Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | NETTER-1 (Phase III) | Progression-Free Survival (PFS), Overall Survival (OS) | - Median PFS of 23 months with Lu 177-dotatate + octreotide vs. 8.5 months with octreotide alone.[4] - In patients with midgut NETs, median PFS was 40 months vs 8.4 months for octreotide alone.[5] |
| Pasireotide (Signifor LAR) | Metastatic Neuroendocrine Tumors (NETs) | Phase II Study | Progression-Free Survival (PFS), Overall Survival (OS), Overall Radiographic Response Rate (ORR) | - Median PFS of 11 months.[6] - 30-month OS rate of 70%.[6] - ORR: Partial Response (4%), Stable Disease (60%), Progressive Disease (36%).[6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of these peptides is mediated through their interaction with specific cell surface receptors, which in turn modulates downstream signaling pathways controlling cell proliferation, hormone production, and survival.
Goserelin: GnRH Receptor Signaling
Goserelin is an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In prostate cancer, continuous stimulation of the GnRH receptor leads to its desensitization and downregulation, ultimately suppressing the production of luteinizing hormone (LH) and, consequently, testosterone.[7] This androgen deprivation inhibits the growth of hormone-sensitive prostate cancer cells. In cancer cells themselves, GnRH receptor activation can also have direct anti-proliferative effects by activating phosphotyrosine phosphatases that counteract growth factor signaling.[8][9]
Lutetium Lu 177 dotatate & Pasireotide: Somatostatin Receptor Signaling
Both Lutetium Lu 177 dotatate and Pasireotide target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.[10][11] Pasireotide is a somatostatin analog that binds to multiple SSTR subtypes, leading to the inhibition of hormone secretion and cell proliferation.[6][12] Lutetium Lu 177 dotatate is a peptide receptor radionuclide therapy (PRRT) where a somatostatin analog is linked to a radioactive isotope (Lutetium-177).[4][13] Upon binding to SSTRs, the complex is internalized, delivering targeted radiation that causes DNA damage and cell death.[10]
References
- 1. Hyperfractionated Treatment with 177Lu-Octreotate Increases Tumor Response in Human Small-Intestine Neuroendocrine GOT1 Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zoladexhcp.com [zoladexhcp.com]
- 4. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 5. Frontiers | Long-term clinical outcomes of [177Lu]Lu-DOTATATE in patients with metastatic neuroendocrine tumors [frontiersin.org]
- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lutathera (Lutetium Lu 177 Dotatate) First Radioactive Drug Approved for Gastroenteropancreatic Neuroendocrine Tumors - The Oncology Pharmacist [theoncologypharmacist.com]
A Comparative Analysis of Polyclonal and Monoclonal Antibody Responses to the ELDKWA Epitope
For researchers, scientists, and professionals in drug development, understanding the nuances of antibody responses is critical for therapeutic and diagnostic innovation. This guide provides a detailed comparison of polyclonal and monoclonal antibody responses targeting the ELDKWA peptide, a key neutralizing epitope of the HIV-1 envelope glycoprotein gp41.
The this compound sequence is a highly conserved and critical target for developing broadly neutralizing antibodies against HIV-1.[1] The well-characterized human monoclonal antibody, 2F5, which recognizes this epitope, has demonstrated the potential to neutralize a wide range of HIV-1 isolates.[2][3] However, the natural immune response to this epitope in infected individuals is often weak.[2][4][5] Consequently, significant research has focused on inducing robust polyclonal and monoclonal antibody responses through vaccination with this compound-containing immunogens. This guide will delve into the characteristics, advantages, and disadvantages of each antibody response type in the context of this important viral target.
At a Glance: Polyclonal vs. Monoclonal Antibody Responses
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Source | Multiple B-cell clones | A single B-cell clone |
| Specificity | Recognize multiple epitopes on the this compound peptide and carrier protein | Recognize a single, specific epitope on the this compound peptide |
| Affinity | A heterogeneous mixture of antibodies with a range of affinities | Homogeneous population of antibodies with uniform affinity |
| Production Time | Relatively short | Longer and more complex |
| Cost | Generally less expensive to produce | More expensive to produce and purify |
| Cross-reactivity | Higher potential for cross-reactivity with related or mutated epitopes[4][5][6] | Highly specific, with lower chances of off-target binding |
| Signal Amplification | Can amplify signal in certain assays due to binding at multiple sites | Provides a more defined and quantifiable signal |
| Reproducibility | Batch-to-batch variability can be a concern | High batch-to-batch consistency |
| Therapeutic Use | Less common due to heterogeneity | Widely used due to specificity and consistency |
In-Depth Comparison: Performance and Applications
The choice between utilizing a polyclonal or monoclonal antibody approach depends heavily on the specific research or clinical application.
Polyclonal Antibody Responses to this compound:
Polyclonal antibodies represent the collective humoral immune response to an antigen, in this case, the this compound peptide. When an animal is immunized with an this compound-based immunogen, numerous B-cell clones are activated, each producing antibodies that recognize different features of the immunogen.
-
Advantages: The primary advantage of a polyclonal response is the generation of a diverse repertoire of antibodies. This heterogeneity can be beneficial for applications requiring robust detection, as the antibodies can bind to multiple sites on the target, leading to signal amplification. Studies have shown that polyclonal sera raised against this compound can exhibit strong cross-reactivity with mutated versions of the epitope, which could be advantageous in targeting viral escape mutants.[4][5][6] For instance, this compound-specific polyclonal antisera have been shown to cross-react with neutralizing-resistant mutated epitopes.[4][5]
-
Disadvantages: The inherent heterogeneity of polyclonal antibodies leads to significant batch-to-batch variability, making standardization for quantitative assays challenging. Furthermore, the presence of antibodies recognizing different epitopes can lead to higher background noise and potential cross-reactivity with unrelated antigens.
Monoclonal Antibody Responses to this compound:
Monoclonal antibodies are a homogeneous population of antibodies derived from a single B-cell clone, meaning they all recognize the exact same epitope. The hybridoma technology allows for the immortalization of these specific B-cell clones, ensuring a continuous and consistent supply of a particular antibody.
-
Advantages: The high specificity of monoclonal antibodies is their hallmark. This makes them invaluable tools for research, diagnostics, and therapeutics where precise targeting is essential.[7][8] For example, the monoclonal antibody 2F5 specifically targets the this compound core sequence and has been extensively studied for its broad neutralizing activity.[2][3] The consistency between batches of monoclonal antibodies ensures the reproducibility of experimental results.[7]
-
Disadvantages: The production of monoclonal antibodies is a more time-consuming and expensive process compared to polyclonal antibody generation. Their high specificity can also be a drawback if the target epitope undergoes mutation or conformational changes, potentially leading to a loss of recognition. While several murine monoclonal antibodies specific for this compound have been generated, they have shown different neutralizing activities compared to the human mAb 2F5, highlighting the complexity of inducing a truly protective response.[3][9]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies characterizing polyclonal and monoclonal antibody responses to this compound.
| Antibody Type | Immunogen | Titer/Concentration | Neutralization (IC50) | Reference |
| Polyclonal (Rabbit) | This compound-peptide conjugate | 1:25,600 | Not specified | [2] |
| Monoclonal (Murine) - 18F11 | GST-(this compound)4 protein | Not specified | 6.84 ± 0.36 µg/ml (against HIV-1 92US675) | [9] |
| Monoclonal (Murine) - 7E10 | GST-(this compound)4 protein | Not specified | 10.66 ± 1.69 µg/ml (against HIV-1 92US675) | [9] |
| Monoclonal (Human) - 2F5 | Naturally occurring | Not specified | Broadly neutralizing against many HIV-1 isolates | [2][3] |
Experimental Workflows and Protocols
Understanding the methodologies used to generate and characterize these antibodies is crucial for interpreting the data.
Antibody Generation and Characterization Workflow
Caption: Workflow for the generation and characterization of polyclonal and monoclonal antibodies against the this compound epitope.
Key Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to measure the concentration of this compound-specific antibodies in serum or hybridoma supernatant.
-
Plate Coating: 96-well microtiter plates are coated with the this compound peptide (e.g., 1-10 µg/ml in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of the antibody samples (polyclonal serum or monoclonal supernatant) are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody species (e.g., anti-rabbit IgG or anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a signal significantly above the background.
2. Western Blot for Specificity Analysis
This protocol is used to confirm the specificity of the antibodies for the target protein, typically the HIV-1 gp41 or a recombinant fragment containing the this compound epitope.
-
Protein Separation: Recombinant gp41 protein is separated by molecular weight using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the polyclonal or monoclonal antibody (at an optimized dilution) overnight at 4°C.
-
Washing: The membrane is washed several times with wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A specific band at the expected molecular weight of gp41 confirms the antibody's specificity.
3. Pseudovirus Neutralization Assay
This assay measures the functional ability of the antibodies to inhibit HIV-1 entry into target cells.
-
Cell Seeding: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
-
Antibody-Virus Incubation: Serial dilutions of the antibodies are pre-incubated with a fixed amount of HIV-1 pseudovirus (engineered to express the envelope protein containing the this compound epitope) for 1 hour at 37°C.
-
Infection: The antibody-virus mixture is added to the target cells and incubated for 48-72 hours.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated relative to control wells with virus only. The IC50 value (the antibody concentration required to inhibit 50% of viral entry) is determined from the dose-response curve.
Logical Relationship: Antibody Specificity and Function
Caption: Logical relationship between antibody specificity and neutralizing function for polyclonal and monoclonal responses to the this compound epitope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of antibody responses against the 2F5 epitope this compound using HIV-1 Env-mediated membrane fusion and neutralization assays | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. antibodyresearch.com [antibodyresearch.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Anti-ELDKWA Antibody Levels with HIV-1 Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the correlation between anti-ELDKWA antibody levels and the progression of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The ELDKWA epitope, a conserved sequence on the gp41 transmembrane glycoprotein of HIV-1, is a critical target for neutralizing antibodies. Understanding the relationship between the host immune response to this epitope and disease outcome is paramount for the development of effective vaccines and immunotherapies.
Quantitative Data Summary
A key study investigating the association between antibody reactivity to the this compound epitope and disease progression in children perinatally infected with HIV-1 revealed a significant correlation between higher anti-ELDKWA antibody levels and more favorable clinical outcomes. The data from this study is summarized below.
| Clinical Parameter | Association with Anti-ELDKWA Antibody Levels | Statistical Significance |
| Absolute CD4+ Lymphocyte Numbers | Positive Correlation | Associated |
| Disease Status (Clinical Classification) | Inverse Correlation with Severity | Associated |
| Plasma p24 Antigen Levels | Inverse Correlation | Inversely Associated[1] |
Table 1: Correlation of Anti-ELDKWA Antibody Reactivity with Clinical Markers of HIV-1 Disease Progression in Perinatally Infected Children.[1]
Experimental Protocols
The methodologies employed in the pivotal study to assess the correlation between anti-ELDKWA antibody levels and HIV-1 disease progression are detailed below.
1. Peptide Synthesis and ELISA for Anti-ELDKWA Antibody Detection:
-
Peptide Synthesis: A synthetic peptide corresponding to the this compound epitope (amino acid sequence: Glu-Leu-Asp-Lys-Trp-Ala) was synthesized.
-
ELISA Protocol:
-
96-well microtiter plates were coated with the synthetic this compound peptide.
-
Plates were blocked to prevent non-specific binding.
-
Patient plasma samples, serially diluted, were added to the wells and incubated.
-
After washing, a horseradish peroxidase-conjugated anti-human IgG antibody was added.
-
The plates were washed again, and a substrate solution was added to elicit a colorimetric reaction.
-
The optical density was measured to quantify the level of anti-ELDKWA antibodies.
-
2. CD4+ Lymphocyte Enumeration:
-
Absolute counts of CD4+ T-lymphocytes in whole blood samples from the study participants were determined using standard flow cytometry techniques.
3. p24 Antigen Quantification:
-
Levels of the HIV-1 p24 core antigen in patient plasma were measured using a commercial enzyme immunoassay (EIA), which is a standard method for quantifying viral load.
4. Viral RNA Sequencing:
-
For a subset of patients with no detectable anti-ELDKWA antibodies, viral RNA was extracted from early plasma samples.
-
The region of the env gene encoding the gp41 ectodomain, including the this compound epitope, was amplified by reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA was then sequenced to determine if variations in the epitope sequence were responsible for the lack of antibody response.
Visualizing Key Processes
To further elucidate the context of anti-ELDKWA antibodies in HIV-1 infection, the following diagrams illustrate the viral entry pathway and the experimental workflow for antibody detection.
Figure 1: HIV-1 Entry and the Role of Anti-ELDKWA Antibodies.
Figure 2: ELISA Workflow for Anti-ELDKWA Antibody Detection.
Alternative Perspectives and Broader Context
While the presented data strongly suggests a protective role for anti-ELDKWA antibodies in pediatric HIV-1 infection, it is important to consider the broader context. In the general population of HIV-1 infected individuals, the levels of naturally occurring anti-ELDKWA antibodies are often low.[2][3][4][5] This has spurred research into vaccine strategies designed to elicit a robust and durable antibody response against this conserved and critical epitope.[2][4][5][6]
Furthermore, the monoclonal antibody 2F5, which specifically recognizes the this compound epitope, has demonstrated broad neutralizing activity against a wide range of HIV-1 isolates.[2][4][5][7][8] This provides a strong rationale for the development of 2F5-like antibodies as potential immunotherapeutic agents. However, the virus can develop escape mutations in the this compound region, highlighting the need for vaccine and therapeutic strategies that can address viral diversity.[9]
References
- 1. Association of antibody reactivity to this compound, a glycoprotein 41 neutralization epitope, with disease progression in children perinatally infected with HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of high level of specific antibody response to the neutralizing epitope this compound on HIV-1 gp41 by peptide-vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Induction of high levels of antibodies recognizing the neutralizing epitope this compound and the D- or K-position-mutated epitopes by candidate epitope vaccines against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELNKWA-epitope specific antibodies induced by epitope-vaccine recognize this compound- and other two neutralizing-resistant mutated epitopes on HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-epitope-specific monoclonal antibodies inhibit HIV env-mediated syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutralization of HIV-1 primary isolate by this compound-specific murine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neutralizing epitope this compound on HIV-1 gp41: genetic variability and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ELDKWA
Disclaimer: As of December 8, 2025, a specific Safety Data Sheet (SDS) for "ELDKWA" is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of hazardous and research-grade chemical compounds with unknown toxicity. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable local, state, and federal regulations.
The responsible management and disposal of laboratory reagents are fundamental to ensuring a safe research environment and maintaining environmental stewardship. For a compound designated as this compound, a cautious and systematic approach to its disposal is essential in the absence of comprehensive hazard data. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound with the utmost safety and efficiency.
Hazard Assessment and Characterization
Prior to initiating any disposal protocol, a thorough hazard assessment is the foundational step in determining the appropriate disposal pathway. In the absence of an SDS for this compound, the compound must be treated as hazardous. General chemical waste is categorized by the following characteristics:
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitability | The propensity of a chemical to catch fire. | Store away from heat, sparks, and open flames. |
| Corrosivity | The ability of a chemical to cause severe damage to skin or corrode metal. | Segregate from incompatible materials, particularly other corrosives.[1] |
| Reactivity | The likelihood of a chemical to explode or react violently under certain conditions. | Store in a stable environment and away from materials that could initiate a reaction. |
| Toxicity | The potential of a chemical to cause harm if inhaled, ingested, or absorbed through the skin. | Handle with appropriate personal protective equipment (PPE) and minimize exposure.[2] |
Experimental Protocols for Safe Disposal
The following detailed methodologies provide a step-by-step process for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear the following standard laboratory PPE:
-
Lab Coat: To protect from splashes and spills.
-
Safety Glasses with Side Shields or Goggles: To protect the eyes from chemical splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate glove material should be used.
Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent hazardous reactions and ensure safe disposal.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3] Incompatible wastes must be kept separate to prevent dangerous reactions.[3]
-
Container Selection : Use a container that is compatible with the chemical properties of this compound. The original container, if in good condition, is often a suitable choice for its own waste. Never use food or beverage containers for chemical waste storage. Containers must be kept tightly closed at all times, except when adding waste.[3][4]
-
Labeling : Clearly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
The name and contact information of the generating researcher or laboratory.
-
The accumulation start date.
-
Storage and Disposal
-
Storage : Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and drains.[4] The use of secondary containment is required to capture any potential leaks.
-
Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] Do not dispose of this compound down the drain or in the regular trash.[3][5] Follow all institutional procedures for waste handover and documentation.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of a laboratory chemical such as this compound.
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive guide provides the essential information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and contribute to environmental protection. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 3. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 4. purdue.edu [purdue.edu]
- 5. nswai.org [nswai.org]
Personal Protective Equipment for Handling the ELDKWA Epitope
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The sequence Glu-Leu-Asp-Lys-Trp-Ala (ELDKWA) is a highly conserved, neutralizing epitope on the gp41 protein of the Human Immunodeficiency Virus (HIV). As a synthetic peptide, this compound itself is not classified as a hazardous substance. However, the personal protective equipment (PPE) and handling procedures required are dictated by the experimental context in which the peptide is used. This guide provides essential safety and logistical information for handling the this compound peptide in various research settings, from handling the pure synthetic peptide to working with HIV-infected materials.
The primary risk when working with materials related to the this compound epitope is not from the peptide sequence itself, but from potential exposure to HIV if live virus or infected clinical specimens are being handled. Research involving HIV is typically conducted under Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) containment, depending on the specific procedures.[1][2]
Data Presentation: PPE Requirements by Research Scenario
The necessary personal protective equipment varies significantly based on the nature of the work being performed. The following table summarizes the recommended PPE for three common scenarios involving the this compound peptide.
| Research Scenario | Required Personal Protective Equipment (PPE) | Biosafety Level |
| Scenario 1: Handling Pure Synthetic this compound Peptide (Lyophilized powder or in non-hazardous buffer) | - Standard laboratory coat- Safety glasses- Disposable nitrile gloves | BSL-1 |
| Scenario 2: In Vitro Assays with this compound (e.g., ELISA, cell culture without live virus) | - Laboratory coat or gown- Safety glasses or goggles- Disposable nitrile gloves | BSL-2 |
| Scenario 3: Work with Live HIV or HIV-Infected Materials (e.g., virus culture, handling patient samples) | - Solid-front gown with tight-fitting wrists- Goggles and face shield or splatter guard- Two pairs of disposable nitrile gloves- Respiratory protection may be required based on risk assessment | BSL-2 or BSL-3 |
Experimental Protocols: Safe Handling and Disposal
Adherence to established protocols is critical for ensuring personnel safety and preventing contamination. Below are procedural, step-by-step guidelines for handling and disposing of materials related to the this compound epitope.
Handling Lyophilized Synthetic this compound Peptide (BSL-1 Conditions)
-
Preparation : Before opening, allow the container of the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[3][4][5]
-
Weighing : When weighing the peptide powder, it is recommended to do so in a well-ventilated area. For larger quantities, respiratory protection such as a dust mask may be advisable to prevent inhalation.[6]
-
Solubilization : Refer to the manufacturer's Certificate of Analysis for the appropriate solvent.[5][6] Use sterile buffers, and for peptides prone to oxidation, consider using oxygen-free buffers.[6]
-
Storage : Store the lyophilized peptide at -20°C or colder in a tightly sealed container away from light.[3][4][5] If in solution, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[4][6]
General Laboratory Practices for BSL-2
Work involving the this compound epitope in cell culture or with non-infectious recombinant proteins should be conducted in a BSL-2 laboratory.
-
Access : Limit access to the laboratory when work is being conducted.[7][8]
-
PPE : Wear a lab coat, gloves, and eye protection.[7][9][10]
-
Sharps Safety : Take extreme precautions with contaminated sharp items.[7][9] Needles and syringes should be restricted.[11]
-
Aerosol Containment : Procedures that may create infectious aerosols or splashes should be performed in a biological safety cabinet (BSC).[8][12]
-
Decontamination : Decontaminate work surfaces daily and after any spill of potentially infectious material with an appropriate disinfectant.[11]
-
Hand Hygiene : Wash hands thoroughly after handling materials and before leaving the laboratory.[8][11]
Disposal Plan
Proper waste disposal is crucial to prevent contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Pure Synthetic Peptide Waste | Treat as chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[6] |
| Non-Infectious Biological Waste (e.g., cell cultures) | Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) or by autoclaving before disposal in biohazard bags.[13] |
| HIV-Contaminated Sharps | Immediately place in a designated, puncture-proof sharps container. Do not recap, bend, or break needles.[13][14] |
| HIV-Contaminated Liquid Waste | Decontaminate with a suitable disinfectant, such as a fresh 10% bleach solution, allowing for adequate contact time before drain disposal, or autoclave if appropriate.[13] Note that waste containing guanidinium thiocyanate (GTC) from molecular testing requires special handling, such as high-temperature incineration, and should not be mixed with bleach.[15][16] |
| HIV-Contaminated Solid Waste (e.g., gloves, gowns) | Place in autoclavable biohazard bags within a rigid, leak-proof container for autoclaving and subsequent disposal.[13][14] |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound-related materials safely.
Caption: Risk assessment workflow for handling this compound.
Caption: BSL-2 experimental workflow for HIV-related materials.
Caption: Post-exposure response plan for potential HIV contact.
References
- 1. Human Immunodeficiency virus (HIV) Agent Information Sheet | Office of Research [bu.edu]
- 2. Biosafety Levels 1, 2, 3 & 4 | UTRGV [utrgv.edu]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 9. Biosafety Level 2 Labs: The Basics - SEPS Services [sepsservices.com]
- 10. addgene.org [addgene.org]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. labconco.com [labconco.com]
- 13. benchchem.com [benchchem.com]
- 14. CCOHS: HIV/AIDS Precautions - Needles and Sharps and Handling Contaminated Materials [ccohs.ca]
- 15. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
